4-(3-Fluoro-5-methoxycarbonylphenyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-fluoro-5-(4-hydroxyphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)11-6-10(7-12(15)8-11)9-2-4-13(16)5-3-9/h2-8,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWPOVNKUOPDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683587 | |
| Record name | Methyl 5-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261921-87-2 | |
| Record name | Methyl 5-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol
Abstract
This technical guide provides a comprehensive overview of 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol, also known as methyl 3-fluoro-5-(4-hydroxyphenyl)benzoate. As a substituted biaryl compound, it represents a valuable scaffold in medicinal chemistry and materials science. This document details its chemical and physical properties, provides an in-depth analysis of its spectroscopic characteristics, outlines a robust synthetic protocol via Suzuki-Miyaura cross-coupling, and discusses its potential applications based on its structural motifs. The information is curated to support researchers in leveraging this compound for novel molecular design and development.
Core Chemical Identity and Physical Properties
This compound is a bifunctional organic compound featuring a phenol ring linked to a methyl benzoate ring, which is further substituted with a fluorine atom. This unique combination of a hydrogen bond donor (phenolic -OH), a hydrogen bond acceptor (ester C=O), and an electron-withdrawing fluorine atom imparts specific physicochemical properties that are highly sought after in drug discovery for modulating target interactions.
Below is the chemical structure of the compound:
Caption: General workflow for the synthesis via Suzuki-Miyaura coupling.
Causality in Experimental Design
-
Choice of Base: A base like potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃) is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle. [1]* Inert Atmosphere: Degassing the reaction mixture is critical to prevent the oxidation of the Pd(0) active catalyst, which would otherwise lead to catalyst deactivation and low yields. [2]* Ligand Selection: While Pd(PPh₃)₄ can be used directly, coupling with electron-deficient aryl halides can sometimes benefit from bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the reductive elimination step and suppress side reactions like homocoupling. [2]
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions.
-
Reagent Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, combine methyl 3-bromo-5-fluorobenzoate (1.0 equiv.), (4-hydroxyphenyl)boronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Solvent Addition and Degassing: Add a degassed 4:1 mixture of 1,4-dioxane and water. Purge the flask with high-purity argon or nitrogen for 20 minutes while stirring.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).
-
Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product. [2]
Reactivity Profile
The molecule's reactivity is governed by its three primary functional groups:
-
Phenolic Hydroxyl: Can undergo O-alkylation or O-acylation to generate ether and ester derivatives, respectively. This site is crucial for derivatization in drug development.
-
Methyl Ester: Susceptible to hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. It can also undergo amidation with amines to form amide derivatives.
-
Aromatic Rings: While generally stable, they can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position and influence the reactivity.
Potential Applications and Biological Relevance
While specific biological data for this compound is not widely published, its structural features are present in numerous biologically active molecules.
-
Scaffold for Drug Discovery: The biaryl motif is a privileged structure in medicinal chemistry. The defined spatial orientation of the two rings allows for precise interactions with protein binding sites.
-
Enzyme Inhibition: Fluorine substitution is a common strategy to enhance binding affinity, metabolic stability, and cell permeability of drug candidates. [3]Compounds with similar fluorinated biaryl cores have been investigated as inhibitors for various enzymes and signaling pathways, such as the PD-1/PD-L1 pathway in oncology. [4]* Antioxidant and Antimicrobial Properties: Phenolic compounds are well-known for their antioxidant and radical-scavenging properties. [5][6]The presence of the phenol moiety suggests potential for similar activity. Furthermore, many natural methoxyphenols exhibit antimicrobial effects, indicating another avenue for investigation. [5][7]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not available, precautions should be based on analogous chemicals like fluorinated aromatic compounds and methyl benzoates. [8]
-
Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335). [8]* Precautionary Measures:
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block for advanced materials and pharmaceutical agents. Its synthesis is reliably achieved through established cross-coupling methodologies, and its structure is readily confirmed by standard spectroscopic techniques. The strategic placement of its fluoro, hydroxyl, and methoxycarbonyl groups provides a versatile platform for chemical modification, making it a compound of high interest for researchers in organic synthesis and drug development.
References
- ChemScene. (2025, October 24).
- Sigma-Aldrich. (2024, August 14).
- Benchchem. (n.d.). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling.
- The Royal Society of Chemistry. (n.d.).
- SynArchive. (n.d.). Suzuki Coupling.
- Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- National Institute of Standards and Technology. (n.d.). Phenol, 4-fluoro-. NIST WebBook.
- Benchchem. (n.d.). Technical Support Center: 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
- PubChem. (n.d.). 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol.
- PubChem. (n.d.). 3-Fluoro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol.
- Sigma-Aldrich. (n.d.). 4-Fluoro-2-methoxyphenol 97.
- BLDpharm. (n.d.). 1820675-13-5|Methyl 3-fluoro-5-(5-fluoro-2-methylphenyl)
- Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of phenol.
- PubChem. (n.d.). 3-Fluoro-5-(4-methoxyoxan-2-yl)phenol.
- Cheméo. (n.d.). Chemical Properties of Phenol, 3-fluoro- (CAS 372-20-3).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Sigma-Aldrich. (n.d.).
- Knowledge UChicago. (n.d.). Core-Labeling (Radio)Synthesis of Phenols.
- PrepChem.com. (n.d.).
- Organic Syntheses. (1971). Dehydroxylation of phenols; hydrogenolysis of phenolic ethers: biphenyl. 51, 82.
- Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
- PubChem. (n.d.). 3-Fluoro-5-methoxyphenol.
- Google Patents. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Fluoro-2-vinylphenol.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- Foods. (2021, August 5). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes.
- PubMed. (2021, January 15). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone.
- Michigan State University Chemistry. (n.d.). Infrared Spectroscopy.
- MDPI. (n.d.). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means.
- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols.
- Google Patents. (n.d.).
- MDPI. (2022, January 22). Flavanols from Nature: A Phytochemistry and Biological Activity Review.
- SpectraBase. (n.d.). 3,4,5-Trimethoxyphenol - Optional[13C NMR] - Chemical Shifts.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iris.cnr.it [iris.cnr.it]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. chemscene.com [chemscene.com]
An In-depth Technical Guide to 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol (CAS 616197-92-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol, also known by its IUPAC name, methyl 3-fluoro-5-(4-hydroxyphenyl)benzoate. As a substituted biphenyl compound, this molecule represents a valuable scaffold in medicinal chemistry and materials science.[1][2] Its unique arrangement of a phenol, a fluorine atom, and a methyl ester group imparts specific physicochemical properties and reactivity, making it a key intermediate for the synthesis of more complex molecules.[1][3] This document details its properties, a representative synthetic protocol, analytical methodologies, safety considerations, and potential applications to support its use in research and development.
Physicochemical and Structural Properties
The structural characteristics of this compound, particularly the presence of electron-withdrawing groups and a hydrogen-bonding hydroxyl group, govern its physical and chemical behavior. The biphenyl core provides a rigid scaffold, which is a common feature in molecules designed to interact with hydrophobic pockets in proteins.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 616197-92-3 | |
| IUPAC Name | methyl 3-fluoro-5-(4-hydroxyphenyl)benzoate | [4] |
| Molecular Formula | C₁₄H₁₁FO₃ | [4] |
| Molecular Weight | 246.24 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Data not available. Likely >150°C, as related biphenyls exhibit high melting points.[1] | - |
| Boiling Point | Data not available | - |
| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol, Ethyl Acetate). The fluorine atom may slightly enhance aqueous solubility compared to non-fluorinated analogs.[1] | - |
| pKa | The phenolic hydroxyl group is predicted to have a pKa around 9-10, typical for phenols.[1] | - |
Synthesis via Suzuki-Miyaura Cross-Coupling
The most direct and versatile method for constructing the biaryl scaffold of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl boronic acid (or its ester) and an aryl halide. The following protocol is a representative procedure based on established methods for similar transformations.
Reaction Scheme
The synthesis involves the coupling of (3-fluoro-5-methoxycarbonylphenyl)boronic acid with a suitable 4-hydroxyphenyl halide, such as 4-iodophenol or 4-bromophenol .
Caption: Suzuki-Miyaura coupling reaction for synthesis.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization for scale and purity requirements.
Materials:
-
(3-Fluoro-5-methoxycarbonylphenyl)boronic acid (1.2 equivalents)
-
4-Iodophenol (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-iodophenol, (3-fluoro-5-methoxycarbonylphenyl)boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed toluene and water (e.g., in a 4:1 ratio) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Causality in Experimental Choices
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which can deactivate it.[2] Removing oxygen is crucial for catalytic activity.
-
Base (K₂CO₃): The base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step in the catalytic cycle.
-
Degassed Solvents: Using degassed solvents further minimizes the presence of dissolved oxygen, protecting the catalyst.
-
Ligand (PPh₃): The triphenylphosphine ligands stabilize the palladium center and are crucial for the efficiency of the oxidative addition and reductive elimination steps.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation. The following are predicted chemical shifts (δ) in ppm relative to TMS.
Table 2: Predicted ¹H and ¹³C NMR Data
| Nucleus | Predicted Chemical Shift (ppm) and Multiplicity | Rationale |
| ¹H NMR | ~10.0 (s, 1H, -OH) | Phenolic protons are typically broad singlets and downfield. |
| ~7.5-7.8 (m, 3H, Ar-H) | Aromatic protons on the fluoro-ester ring. | |
| ~7.4 (d, 2H, Ar-H) | Aromatic protons ortho to the hydroxyl group. | |
| ~6.9 (d, 2H, Ar-H) | Aromatic protons meta to the hydroxyl group. | |
| ~3.9 (s, 3H, -OCH₃) | Methyl ester protons. | |
| ¹³C NMR | ~166 (C=O) | Carbonyl carbon of the ester. |
| ~163 (d, ¹JCF ≈ 245 Hz) | Carbon attached to fluorine. | |
| ~157 (C-OH) | Phenolic carbon. | |
| ~115-135 (Ar-C) | Other aromatic carbons. | |
| ~52 (-OCH₃) | Methyl ester carbon. |
Note: The fluorine atom will cause splitting (coupling) in both the ¹H and ¹³C NMR spectra for nearby nuclei.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a standard method for assessing the purity of the final compound.
Table 3: Representative HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Expected Retention Time | 8-12 minutes (estimate) |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Expected Molecular Ion: For C₁₄H₁₁FO₃, the expected [M+H]⁺ peak in ESI+ mode would be at m/z 247.07. The [M-H]⁻ peak in ESI- mode would be at m/z 245.06.
-
Plausible Fragmentation: A common fragmentation pathway for methyl esters is the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Safety and Handling
As a substituted phenol, this compound should be handled with appropriate care.
-
Hazard Classification: While specific data is limited, it should be treated as a potential skin and eye irritant.[5]
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.
Potential Applications in Drug Discovery and Materials Science
Substituted biphenyl scaffolds are prevalent in many biologically active molecules. The specific functionalities of this compound make it an attractive starting point for further chemical modifications.
Medicinal Chemistry
The biphenylphenol motif is a known "privileged structure" in medicinal chemistry, capable of binding to a variety of biological targets.
-
Enzyme Inhibition: A patent for structurally related compounds suggests potential activity as neprilysin (NEP) inhibitors.[6] NEP is a zinc-dependent metalloprotease that degrades several endogenous vasoactive peptides. Its inhibition is a therapeutic strategy for heart failure.
Caption: Potential role as a neprilysin inhibitor precursor.
-
Fluorine Substitution: The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.[3]
-
Ester and Phenol Handles: The methyl ester can be hydrolyzed to a carboxylic acid, providing a point for amide coupling, while the phenolic hydroxyl can be used for ether synthesis, allowing for the exploration of a wide chemical space.
Materials Science
The rigid biphenyl core can be incorporated into polymers or liquid crystals. The polar functional groups can influence the material's properties, such as thermal stability and solubility.[1]
Conclusion
This compound is a versatile chemical building block with significant potential in both pharmaceutical and materials science research. Its synthesis is accessible through robust and well-established methodologies like the Suzuki-Miyaura coupling. This guide provides a foundational understanding of its properties, synthesis, and analysis, offering a solid starting point for researchers to utilize this compound in their scientific endeavors.
References
- Google Patents.Process for preparing 4-fluoro-3-trifluoromethylphenol.
- Google Patents.Method for producing 4-fluoro-3-trifluoromethylphenol.
-
Google Patents. United States Patent (19). [Link]
-
MySkinRecipes. Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate. [Link]
- Google Patents.Substituted biphenyl compound and pharmaceutical composition thereof.
-
PubChem. Acrylic Acid. [Link]
- Google Patents.
- Google Patents.
-
CRO SPLENDID LAB. Methyl 3-fluoro-5-(4-nitrophenyl)benzoate. [Link]
-
PubChem. Methyl 3-(4-hydroxyphenyl)benzoate. [Link]
-
PubMed Central. Redefining the Synthetic Logic of Medicinal Chemistry. [Link]
-
PubMed Central. Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]
-
ResearchGate. 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. [Link]
-
Alkali Scientific. 4-Fluoro-2-methoxyphenol, 1 X 5 g. [Link]
-
MySkinRecipes. 3-Fluoro-5-methoxyphenol. [Link]
-
PubChem. 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol. [Link]
-
PubChem. 3-Fluoro-5-methoxyphenol. [Link]
-
MDPI. Assessment of Occupational Exposure to Airborne Phenol and Biological Monitoring of Accumulation Trends. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl3-fluoro-4-hydroxy-5-nitrobenzoate [myskinrecipes.com]
- 4. 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol | C14H11FO3 | CID 53219536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 3-(4-hydroxyphenyl)benzoate | C14H12O3 | CID 5097337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2017152755A1 - Substituted biphenyl compound and pharmaceutical composition thereof - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Synthesis of 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol
Abstract: This technical guide provides a detailed, in-depth exploration of a robust and efficient synthetic route to 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol, a key biaryl structural motif of interest in medicinal chemistry and materials science. The synthesis leverages the powerful palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document offers a complete walkthrough, from retrosynthetic analysis and mechanistic insights to a detailed experimental protocol and data presentation, designed for researchers, chemists, and professionals in drug development.
Introduction and Strategic Overview
Biaryl compounds, characterized by two directly connected aromatic rings, are privileged structures in modern chemistry. They form the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The target molecule, this compound, incorporates several key functional groups—a phenol, a fluoro substituent, and a methyl ester—making it a valuable and versatile building block for further chemical elaboration.
The synthesis of such multi-functionalized biaryls requires a strategy that is both efficient and tolerant of sensitive functional groups. Palladium-catalyzed cross-coupling reactions have become the gold standard for this type of transformation due to their reliability and broad substrate scope.[2][3][4][5] This guide will focus on the Suzuki-Miyaura coupling, a Nobel Prize-winning methodology, as the central carbon-carbon bond-forming step.[6][7]
Retrosynthetic Analysis and Pathway Selection
A logical retrosynthetic analysis is the foundation of an effective synthetic plan. The primary disconnection for this compound is the C-C bond linking the two phenyl rings. This disconnection, when considered in the context of a Suzuki-Miyaura reaction, points to two potential precursor pairs:
-
Path A: Methyl 3-fluoro-5-iodobenzoate coupled with 4-hydroxyphenylboronic acid.
-
Path B: 4-Iodophenol coupled with (3-Fluoro-5-methoxycarbonylphenyl)boronic acid.
While both pathways are chemically viable, Path A is strategically superior for several reasons. Firstly, 4-hydroxyphenylboronic acid is a widely available and relatively inexpensive commercial reagent, known for its high reactivity and stability in Suzuki couplings.[8] Secondly, the synthesis and purification of the required aryl halide, methyl 3-fluoro-5-iodobenzoate (or its bromo-analogue), is often more straightforward than the synthesis of the corresponding substituted boronic acid required for Path B. Therefore, this guide will detail the execution of Path A.
The Synthetic Pathway: A Two-Step Approach
The chosen strategy involves two primary stages: the preparation of the key aryl halide precursor and the subsequent palladium-catalyzed cross-coupling reaction.
Step 1: Esterification of 3-Fluoro-5-iodobenzoic Acid (Optional)
While methyl 3-fluoro-5-iodobenzoate can be sourced commercially, its synthesis from the corresponding carboxylic acid is a fundamental and instructive procedure. The standard method is a Fischer esterification.
Causality of Experimental Choices:
-
Methanol as Reagent and Solvent: Using methanol in large excess drives the equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.
-
Sulfuric Acid as Catalyst: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol.
-
Reflux Conditions: The reaction is heated to increase the reaction rate, allowing equilibrium to be reached in a practical timeframe.
Step 2: Suzuki-Miyaura Cross-Coupling
This is the cornerstone of the synthesis, where the critical biaryl bond is formed. The reaction couples methyl 3-fluoro-5-iodobenzoate with 4-hydroxyphenylboronic acid.
Causality of Experimental Choices:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): A Pd(0) source is required to initiate the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) is a common and effective pre-catalyst that readily enters the cycle.
-
Base (e.g., K₂CO₃ or K₃PO₄): The base is crucial for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group from boron to palladium.[9]
-
Solvent System (e.g., Dioxane/Water): A two-phase solvent system is often optimal. The organic solvent (dioxane) solubilizes the organic precursors and the palladium catalyst, while the aqueous phase dissolves the inorganic base. This biphasic environment promotes efficient reaction at the interface.
-
Inert Atmosphere (Nitrogen or Argon): Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and reduced yields.[10] Therefore, the reaction must be conducted under an inert atmosphere.
Visualizing the Workflow and Mechanism
Overall Synthetic Workflow
Caption: Synthetic workflow for this compound.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 5.1: Suzuki-Miyaura Cross-Coupling
Materials:
-
Methyl 3-fluoro-5-iodobenzoate (1.0 eq)
-
4-Hydroxyphenylboronic acid (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-fluoro-5-iodobenzoate (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Seal the flask with a septum and evacuate and backfill with inert gas (Nitrogen or Argon) three times.
-
Under a positive flow of inert gas, add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v) via cannula or syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the stirring mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 90 °C in an oil bath and maintain for 4-6 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC) or LC-MS analysis.
-
Cool the reaction mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.
Data Summary and Characterization
The following table summarizes typical quantitative data for the Suzuki-Miyaura coupling step.
| Parameter | Value | Notes |
| Scale | 10 mmol | Based on the limiting reagent (aryl iodide). |
| Equivalents of Boronic Acid | 1.2 eq | A slight excess ensures complete consumption of the aryl halide. |
| Equivalents of Base | 2.5 eq | Sufficient to activate the boronic acid and neutralize any acidic byproducts. |
| Catalyst Loading | 3 mol % | A typical loading for achieving efficient conversion. |
| Reaction Temperature | 90 °C | Provides sufficient thermal energy to drive the catalytic cycle. |
| Reaction Time | 4-6 hours | Varies based on substrate reactivity; should be monitored. |
| Typical Yield | 75-90% | Isolated yield after chromatographic purification. |
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Melting Point: To assess the purity of the crystalline solid.
Conclusion
The synthesis of this compound is reliably achieved through a Suzuki-Miyaura cross-coupling reaction. This method demonstrates high functional group tolerance, allowing for the direct coupling of precursors containing sensitive phenol and ester moieties. The strategic selection of commercially available starting materials and the application of well-established, robust reaction conditions make this a highly practical and scalable route for producing this valuable chemical intermediate. This guide provides the necessary technical details and scientific rationale to enable researchers to successfully implement this synthesis in a laboratory setting.
References
-
Doucet, H., & Hierso, J. C. (2019). Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates. Semantic Scholar. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
-
Lian, Z., et al. (2019). Pd-Catalyzed Cross-Coupling Reactions Promoted by Biaryl Phosphorinane Ligands. ACS Publications. [Link]
-
Lukas, L. M., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. National Institutes of Health (NIH). [Link]
-
Goosen, L. J., et al. (2007). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. ACS Publications. [Link]
-
Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]
-
Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Google Patents. Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
-
SynArchive. Suzuki Coupling. [Link]
- Google Patents. Process for preparing 4-fluoro-3-trifluoromethylphenol.
- Google Patents.
-
Khan, I., et al. (2020). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [Link]
-
Fujimoto, T., & Ritter, T. (2014). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. National Institutes of Health (NIH). [Link]
-
Rhodium Archive. Synthesis of 4-Methoxyphenol. [Link]
- Google Patents.
-
ResearchGate. Purification of Phenol and Chloroform from Impurity Components by Extractive Rectification. [Link]
- Google Patents.
-
PrepChem. Synthesis of 4-vinylphenol. [Link]
-
ResearchGate. Synthesis of 4-vinylphenol (4VPh) from glucose. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates | Semantic Scholar [semanticscholar.org]
- 3. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. synarchive.com [synarchive.com]
- 8. Cas Landing [thermofisher.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol and Its Structural Analogs: Synthesis, Structure-Activity Relationships, and Biological Potential
Abstract
The biphenyl scaffold represents a privileged motif in medicinal chemistry, renowned for its presence in numerous biologically active compounds. This technical guide provides a comprehensive exploration of 4-(3-fluoro-5-methoxycarbonylphenyl)phenol, a key building block, and its structural analogs. We delve into the synthetic strategies for assembling these fluorinated biaryl compounds, with a particular focus on the versatile Suzuki-Miyaura cross-coupling reaction. A significant portion of this guide is dedicated to elucidating the structure-activity relationships (SAR) of these analogs, examining how modifications to the core structure influence their biological activities, including antimicrobial and ion channel modulatory effects. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to guide the design and synthesis of novel therapeutic agents based on this promising chemical scaffold.
Introduction: The Significance of the Fluorinated Biphenyl Scaffold
The biphenyl moiety, consisting of two interconnected phenyl rings, provides a rigid and tunable platform for molecular design. Its ability to engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, makes it a frequent constituent of pharmacologically active molecules. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity for biological targets.
The subject of this guide, this compound (more formally named methyl 4'-(hydroxy)-3'-fluorobiphenyl-3-carboxylate), combines these key features. The fluorine atom at the 3-position and the methoxycarbonyl group at the 5-position of one phenyl ring, coupled with a phenol group on the second ring, create a molecule with a unique electronic and steric profile. This substitution pattern offers multiple points for diversification, making it an attractive starting point for the development of novel therapeutic agents.
This guide will systematically explore the synthesis of analogs of this core structure, analyze how structural modifications impact biological activity, and provide detailed experimental protocols for their preparation and evaluation.
Synthetic Strategies for Assembling Fluorinated Biphenyl Analogs
The construction of the biaryl bond is the cornerstone of synthesizing this compound and its analogs. Among the various cross-coupling reactions, the Suzuki-Miyaura reaction stands out as the most versatile and widely adopted method due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.
The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. The general catalytic cycle is a well-established process involving oxidative addition, transmetalation, and reductive elimination.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of Methyl 4'-(benzyloxy)-3'-fluorobiphenyl-3-carboxylate
This protocol details a representative synthesis of a protected analog, which can then be deprotected to yield the corresponding phenol. This approach is often employed to avoid potential side reactions involving the free hydroxyl group during the coupling reaction.
Reaction Scheme:
Step-by-Step Methodology:
-
Protection of the Hydroxyl Group:
-
To a solution of 3-bromo-5-fluorobenzoic acid in a suitable solvent (e.g., DMF), add a base such as potassium carbonate.
-
Add 4-methoxybenzyl chloride and heat the reaction mixture. This step protects the carboxylic acid as a 4-methoxybenzyl ester.
-
-
Suzuki-Miyaura Coupling:
-
In a reaction vessel purged with an inert gas (e.g., argon), combine the protected 3-bromo-5-fluorobenzoate, (4-hydroxyphenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Heat the reaction mixture under reflux with vigorous stirring until the reaction is complete (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl ester.
-
-
Deprotection (if necessary):
-
The protecting group can be removed under appropriate conditions (e.g., hydrogenation for a benzyl group) to yield the final phenolic compound.
-
Structure-Activity Relationships (SAR) of Analogs
The systematic modification of the this compound scaffold allows for the exploration of its chemical space and the optimization of its biological activity. The following sections discuss the impact of structural variations on antimicrobial and TRPV1 antagonistic activities.
Antimicrobial Activity
Biphenyl derivatives have shown promise as antimicrobial agents. The SAR for this class of compounds often revolves around the nature and position of substituents on the biphenyl rings.
-
Role of the Phenolic Hydroxyl Group: The presence of a hydroxyl group is often crucial for antimicrobial activity, as it can participate in hydrogen bonding interactions with bacterial enzymes or cell membrane components. Esterification or etherification of this group can modulate the compound's lipophilicity and cell permeability, which may either enhance or diminish its activity depending on the target.
-
Impact of the Fluoro Substituent: The fluorine atom can enhance antimicrobial potency through several mechanisms. Its high electronegativity can alter the electronic properties of the aromatic ring, influencing binding interactions. Furthermore, the C-F bond is metabolically stable, which can increase the bioavailability of the compound.
-
Modification of the Methoxycarbonyl Group: The methoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid or converted to various amides. These modifications can significantly impact the compound's solubility, polarity, and ability to interact with biological targets. For instance, the conversion to a carboxylic acid introduces a charged group that can form salt bridges.
Table 1: Representative Antimicrobial Activity of Biphenyl Analogs
| Compound ID | R1 | R2 | R3 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| Core | F | COOCH₃ | OH | - | - | - |
| Analog 1 | H | COOH | OH | 64 | 128 | [Fictional Data] |
| Analog 2 | F | CONH₂ | OH | 32 | 64 | [Fictional Data] |
| Analog 3 | F | COOCH₃ | OCH₃ | >256 | >256 | [Fictional Data] |
| Analog 4 | Cl | COOCH₃ | OH | 16 | 32 | [Fictional Data] |
(Note: The data in this table is illustrative and intended to demonstrate potential SAR trends. Actual values would be derived from experimental testing.)
TRPV1 Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a critical role in pain perception. Biphenyl derivatives have been investigated as TRPV1 antagonists for the potential treatment of chronic pain.
-
The "Head" and "Tail" Regions: In the context of TRPV1 antagonists, the biphenyl scaffold can be considered as having a "head" and a "tail" region. The substituted phenyl ring (containing the fluoro and methoxycarbonyl groups) often acts as the "head," engaging in key interactions within the receptor's binding pocket. The phenolic ring serves as the "tail," and modifications here can fine-tune potency and pharmacokinetic properties.
-
Importance of Hydrogen Bonding: The phenolic hydroxyl group is often a key hydrogen bond donor, interacting with specific amino acid residues in the TRPV1 channel.
-
Influence of Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents on both rings, plays a crucial role in its ability to access the transmembrane binding site of TRPV1.
Mechanism of Action
The biological activity of this compound analogs is dependent on their specific structural features and the biological target .
Antimicrobial Mechanism
While the exact mechanism for this specific class of compounds is likely multifaceted, potential antimicrobial actions of phenolic biphenyls include:
-
Disruption of Bacterial Cell Membranes: The lipophilic nature of the biphenyl scaffold can facilitate insertion into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.
-
Inhibition of Key Bacterial Enzymes: The functional groups on the biphenyl rings can interact with the active sites of essential bacterial enzymes, such as those involved in fatty acid synthesis or folate metabolism, leading to the inhibition of bacterial growth.
Diagram: Potential Antimicrobial Mechanisms of Action
Caption: Plausible mechanisms of antimicrobial action for biphenyl analogs.
TRPV1 Antagonism Mechanism
As TRPV1 antagonists, these compounds are thought to act as competitive inhibitors, binding to the same site as the endogenous agonist capsaicin. This binding event stabilizes the closed conformation of the ion channel, preventing the influx of cations and the subsequent neuronal signaling associated with pain.
Characterization of Analogs
The unambiguous identification and characterization of synthesized analogs are critical for establishing structure-activity relationships. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the chemical structure of these compounds. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the electronic environment of the fluorine substituent.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized analogs.
Conclusion and Future Directions
The this compound scaffold provides a rich platform for the design and synthesis of novel, biologically active molecules. The insights into the synthetic methodologies and structure-activity relationships presented in this guide offer a solid foundation for researchers in the field. Future work should focus on expanding the diversity of analogs, exploring a wider range of biological targets, and optimizing the pharmacokinetic properties of lead compounds to advance them toward clinical development. The strategic incorporation of fluorine and the versatile biphenyl core will undoubtedly continue to be a fruitful area of research in medicinal chemistry.
References
-
Suzuki, A. (1999). Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions (pp. 49-97). Wiley-VCH. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589. [Link]
-
Caterina, M. J., Schumacher, M. A., Tominaga, M., Rosen, T. A., Levine, J. D., & Julius, D. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway. Nature, 389(6653), 816–824. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]
Foreword: The Strategic Synergy of Fluorine and the Biphenyl Scaffold
An In-depth Technical Guide to the Biological Activity of Fluorinated Biphenyl Compounds
In the landscape of modern medicinal chemistry, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. Among the myriad strategies employed, the introduction of fluorine into bioactive scaffolds stands out for its profound and often predictable impact on a molecule's pharmacological profile. When this strategy is applied to the biphenyl moiety—a privileged structure known for its versatile biological activities—the results are often transformative. This guide provides an in-depth exploration of the biological activities of fluorinated biphenyl compounds, offering researchers, scientists, and drug development professionals a synthesis of foundational principles, field-proven experimental insights, and practical methodologies. We will deconstruct the causal relationships behind the observed activities, from altered metabolic pathways to enhanced target binding, providing a robust framework for the rational design and evaluation of this potent class of compounds.
The Foundational Role of Fluorine in Modulating Biological Activity
The substitution of hydrogen with fluorine, the most electronegative element, instigates a cascade of physicochemical changes that are leveraged in drug design. The carbon-fluorine (C-F) bond is exceptionally strong and stable, which is a cornerstone of its utility. Aromatic fluorinated biphenyl compounds have thus become significant in medicinal chemistry, crop protection, and materials science.[1]
Enhancing Metabolic Stability
A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by Cytochrome P450 (CYP) enzymes, which hydroxylate electron-rich C-H bonds. Fluorine serves as an effective "metabolic blocker." By replacing a hydrogen atom at a metabolically labile site with fluorine, the high strength of the C-F bond prevents this oxidative transformation.[2] This strategic substitution can significantly prolong a compound's half-life, increasing its bioavailability and therapeutic window.
A powerful and efficient method for identifying these labile sites is the use of microbial models that mimic mammalian metabolism. The fungus Cunninghamella elegans, for instance, contains CYP enzymes analogous to those in humans and can be used to predict sites of oxidation on a pro-drug molecule.[2][3] Once a site of hydroxylation is identified, a fluorinated analog can be synthesized to block this pathway, a concept proven effective with biphenyl-4-carboxylic acid, which is completely transformed by C. elegans, whereas its 4'-fluoro analog remains untransformed.[3]
Modulating Binding Affinity and Conformation
Fluorine's influence extends beyond metabolism to direct interactions with the biological target. Its high electronegativity allows it to form favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's binding pocket.[2] These interactions can substantially increase binding affinity and selectivity.[2]
Furthermore, the steric bulk and electronic properties of fluorine can influence the conformation of the biphenyl scaffold. The torsional angle between the two phenyl rings is a critical determinant of biological activity. Fluorine substitution can restrict rotation around the central C-C bond, locking the molecule into a more bioactive conformation that fits optimally into the target's binding site.
Tailoring Physicochemical Properties
The introduction of fluorine can significantly alter a compound's lipophilicity, a key factor in membrane permeability and overall pharmacokinetics.[1][2] While a single fluorine atom often increases lipophilicity, the effect can be modulated by the degree and position of fluorination. This allows for fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][4] Fluorine can also modulate the acidity or basicity (pKa) of nearby functional groups, which affects a compound's ionization state, solubility, and ability to interact with its target.[2]
Synthesis of Fluorinated Biphenyl Compounds: The Suzuki-Miyaura Coupling
An efficient and reliable synthesis is paramount for exploring the structure-activity relationships of fluorinated biphenyls. Among various cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura reaction is widely regarded as the most robust and versatile method for forming the crucial C-C bond between the two aryl rings.[1][3] Its advantages include mild reaction conditions, high functional group tolerance, and the use of boronic acids, which are generally stable and low in toxicity.[1]
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Synthesis of Fluorinated Biphenyls
This protocol is a self-validating system; successful synthesis is confirmed through standard analytical techniques, ensuring the purity and identity of the final compound before biological evaluation.
-
Reaction Setup: In a pressure-rated reaction vessel, combine the starting aryl halide (e.g., 1-bromo-3,4-difluorobenzene, 1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as potassium phosphate (K₃PO₄, 1.5 eq).[3]
-
Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 1.5 mol %).
-
Solvent Addition: Add a degassed solvent mixture, typically a 3:1 v/v ratio of dioxane to water.[3]
-
Reaction Execution: Seal the vessel and heat the mixture to 105 °C for approximately 8-10 hours. The causality here is that heat is required to drive the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) to completion.
-
Monitoring and Workup: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product using column chromatography on silica gel to yield the pure fluorinated biphenyl compound.[3]
-
Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C, ¹⁹F), FTIR, and Mass Spectrometry. For crystalline solids, Single-Crystal X-ray Diffraction (SC-XRD) can provide definitive structural elucidation.[1][3]
Biological Activities and Therapeutic Applications
Fluorinated biphenyls exhibit a remarkably broad spectrum of biological activities, making them valuable scaffolds in drug discovery.[1][5]
Table 1: Summary of Biological Activities
| Biological Activity | Description & Key Examples | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. Key drugs include Flurbiprofen and Diflunisal. | [5],[6],[1],[7] |
| Anticancer | Can induce antioxidant, anti-inflammatory, and anti-fibrotic activities, reducing oxidative stress which is an early trigger of cancer. | [8],[5],[1] |
| Antimicrobial | Shows activity against various bacterial and fungal strains. | [5],[1] |
| Antiviral | Demonstrates potential in inhibiting viral replication. | [5],[1] |
| Antidiabetic | Some derivatives have shown potential in managing diabetes. | [5],[1] |
| Antihypertensive | Certain compounds exhibit blood pressure-lowering effects. |[5] |
Case Study: Flurbiprofen - A Fluorinated NSAID
Flurbiprofen is a classic example of a fluorinated biphenyl nonsteroidal anti-inflammatory drug (NSAID). Its mechanism of action is the non-selective inhibition of both COX-1 and COX-2 enzymes.[6][7] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[6] The fluorine atom in flurbiprofen enhances its potency and metabolic stability, contributing to its efficacy as an anti-inflammatory and analgesic agent.[7]
Caption: Inhibition of the Prostaglandin Synthesis Pathway by Flurbiprofen.
Protocols for Biological Evaluation
To assess the biological activity of newly synthesized fluorinated biphenyl compounds, a tiered approach involving a series of validated in vitro assays is essential.
Protocol 1: In Vitro Metabolic Stability Assessment
This protocol uses the fungus Cunninghamella elegans as a predictive model for mammalian metabolism, allowing for early-stage, high-throughput screening.
-
Culture Preparation: Grow C. elegans in a suitable liquid medium (e.g., potato dextrose broth) for 72 hours to establish a healthy culture.
-
Substrate Addition: Add the test fluorinated biphenyl compound (typically dissolved in a minimal amount of a solvent like DMSO) to the fungal culture to a final concentration of 100-200 µM.
-
Incubation: Incubate the culture with the compound for a defined period (e.g., 24, 48, 72 hours) under controlled conditions (e.g., 28°C with shaking).
-
Extraction: Separate the mycelia from the broth. Extract the broth and the sonicated mycelia with an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the concentrated organic extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any hydroxylated or other metabolic products.[2]
-
Validation: The self-validating aspect of this protocol involves running a non-fluorinated parent compound as a positive control. The absence or significant reduction of metabolites for the fluorinated analog compared to the parent compound validates the metabolic blocking effect of fluorine.
Caption: Workflow demonstrating metabolic blocking using a microbial model.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay provides a rapid screen for antioxidant potential, which is relevant to the anticancer and anti-inflammatory activities of some biphenyls.[5]
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Plate: In a 96-well plate, add various concentrations of the test compound.
-
Reaction Initiation: Add the DPPH solution to each well. The deep violet color of the DPPH radical will fade in the presence of an antioxidant.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at ~517 nm using a microplate reader.
-
Calculation: Calculate the percentage of scavenging activity. A known antioxidant like ascorbic acid should be used as a positive control to validate the assay's performance.
Pharmacokinetics and Toxicological Profile
While fluorination can significantly improve a drug's profile, a thorough evaluation of its pharmacokinetics and potential toxicity is critical.
-
Pharmacokinetics: Fluorinated compounds are generally well-absorbed after oral administration and distribute to various tissues.[4] Their resistance to metabolism often means they are eliminated largely unchanged, primarily through urine and feces.[4]
-
Toxicology: The parent biphenyl scaffold is not without risks. At high exposure levels, it has been associated with kidney toxicity and has shown suggestive evidence for carcinogenicity in animal models.[9] Therefore, any new fluorinated biphenyl candidate must undergo rigorous toxicological screening to ensure that the benefits conferred by fluorination are not offset by inherent toxicity from the core structure.
Conclusion and Future Perspectives
Fluorinated biphenyl compounds represent a rich and versatile class of molecules with a vast range of demonstrated biological activities. The strategic incorporation of fluorine is a powerful tool for enhancing metabolic stability, modulating target affinity, and fine-tuning physicochemical properties. As our understanding of fluorine's interactions in biological systems deepens, so too will our ability to rationally design novel therapeutics.[2]
The future of this field will likely involve a closer integration of computational and experimental approaches. The use of Density Functional Theory (DFT) and other computational methods can help predict the structural, electronic, and reactivity parameters of novel compounds, guiding synthetic efforts toward candidates with the highest probability of success.[1][3] Combined with high-throughput screening and predictive metabolic models, this integrated approach will continue to unlock the full therapeutic potential of fluorinated biphenyls.
References
- Title: Biological Impacts of Fluorination - ResearchGate Source: ResearchGate URL
- Title: Biological deeds of Biphenyl derivatives - A short Review - IJSDR Source: IJSDR URL
- Title: Fluorine in Medicinal Chemistry: In Perspective to COVID-19 - ChemRxiv Source: ChemRxiv URL
- Title: PHARMACOKINETICS, EVIDENCE SYNTHESIS, AND EVIDENCE INTEGRATION - IRIS Toxicological Review of Perfluorobutanoic Acid (PFBA, CASRN 375-22-4)
- Title: Pharmacology of Flurbiprofen (Froben)
- Title: Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
- Title: Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC - NIH Source: NCBI URL
- Title: Biological Utility of Fluorinated Compounds: from Materials Design to Molecular Imaging, Therapeutics and Environmental Remediation.
- Title: What is the mechanism of Flurbiprofen Axetil?
- Title: Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
- Title: Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach | Request PDF - ResearchGate Source: ResearchGate URL
- Title: Polystyrene Nanoplastic Exposure Causes Reprogramming of Anti-Oxidative Genes Hmox1 and Sod3 by Inhibiting Nuclear Receptor RORγ in the Mouse Liver - MDPI Source: MDPI URL
- Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)
Sources
- 1. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PHARMACOKINETICS, EVIDENCE SYNTHESIS, AND EVIDENCE INTEGRATION - IRIS Toxicological Review of Perfluorobutanoic Acid (PFBA, CASRN 375-22-4) and Related Salts - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. m.youtube.com [m.youtube.com]
- 7. What is the mechanism of Flurbiprofen Axetil? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide to the Spectroscopic Characterization of 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol
Abstract
Introduction and Molecular Overview
4-(3-Fluoro-5-methoxycarbonylphenyl)phenol is a bi-aryl compound featuring a phenol ring linked to a substituted phenyl ring. The substituents—a fluorine atom and a methoxycarbonyl (ester) group—are positioned meta to each other, creating a distinct electronic and steric environment. Such bi-aryl phenol motifs are prevalent in medicinal chemistry and materials science, often serving as key intermediates or final active pharmaceutical ingredients.
Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. Spectroscopic analysis provides a non-destructive "fingerprint" of a molecule's atomic arrangement, connectivity, and chemical environment. This guide will systematically deconstruct the predicted spectroscopic signature of the target molecule, providing the rationale for interpreting the complex data derived from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
Molecular Structure and Atom Numbering:
For clarity throughout this guide, the following numbering scheme will be used for interpreting spectral data.
Caption: Standard workflow for NMR sample preparation, acquisition, and analysis.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the signals to singlets and enhance sensitivity.
Predicted ¹³C NMR Data Interpretation
The spectrum will be characterized by signals in the aromatic region (δ 110-170 ppm) and a signal for the ester carbonyl and methyl carbons.
-
Ester Carbonyl (C=O): This carbon is highly deshielded and expected to appear around δ 165-167 ppm.
-
Aromatic Carbons: A total of 10 distinct signals are predicted for the 12 aromatic carbons due to symmetry in the phenol ring (C2=C6, C3=C5).
-
C1 (C-OH): The carbon bearing the hydroxyl group will be deshielded, appearing around δ 156-158 ppm.
-
C3' (C-F): This carbon will be strongly deshielded by the directly attached fluorine and will appear as a doublet with a large one-bond coupling constant (¹J(C-F) ≈ 240-250 Hz).
-
Other Aromatic Carbons: The remaining carbons will appear between δ 110-145 ppm. Carbons ortho and para to the fluorine will show smaller C-F couplings (²J(C-F) and ³J(C-F)).
-
-
Methyl Carbon (-OCH₃): The ester methyl carbon will appear in the upfield region, around δ 52-54 ppm.
Summary of Predicted ¹³C NMR Signals
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) |
| C=O | 165 - 167 | s |
| C1 | 156 - 158 | s |
| C3' | 161 - 164 | d, ¹J(C-F) ≈ 245 Hz |
| C4, C1', C5' | 130 - 145 | s or d (small J(C-F)) |
| C2, C6 | 128 - 132 | s |
| C2', C4', C6' | 110 - 125 | s or d (small J(C-F)) |
| C3, C5 | 115 - 117 | s |
| -OCH₃ | 52 - 54 | s |
Standard Experimental Protocol for ¹³C NMR
The protocol is similar to ¹H NMR, with key differences in acquisition parameters to account for the lower sensitivity and wider chemical shift range of ¹³C.
-
Sample Preparation: Use a more concentrated sample (~20-50 mg in ~0.6 mL of solvent) if possible. [1]2. Instrumentation: Acquire on a 100 MHz or higher spectrometer (corresponding to a 400 MHz proton frequency).
-
Acquisition Parameters:
-
Employ ¹H broadband decoupling. [1] * Set a wider spectral width (e.g., 0-220 ppm).
-
Use a longer relaxation delay (d1 = 2-5 s) to allow for full relaxation of quaternary carbons.
-
Acquire a significantly larger number of scans (e.g., 1024 or more) over a longer period (30 minutes to several hours).
-
-
Data Processing: Follow the same steps as for ¹H NMR.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and valuable structural information from fragmentation patterns.
Predicted Mass Spectrum Interpretation
-
Molecular Ion (M⁺•): The molecular formula is C₁₄H₁₁FO₃. The calculated monoisotopic mass is 246.0692 g/mol . Using a high-resolution mass spectrometer (HRMS), the molecular ion peak should be observed at m/z ≈ 246.0692 (in EI) or as the protonated molecule [M+H]⁺ at m/z ≈ 247.0770 (in ESI).
-
Key Fragmentation Patterns:
-
Loss of Methoxy Radical: A prominent fragment corresponding to the loss of the •OCH₃ radical from the ester ([M - 31]⁺) is expected at m/z ≈ 215.
-
Loss of COOCH₃ Group: Cleavage of the entire methoxycarbonyl group ([M - 59]⁺) would result in a fragment at m/z ≈ 187.
-
Cleavage of the Bi-aryl Bond: Fragmentation at the bond connecting the two rings can lead to ions corresponding to both ring structures.
-
Summary of Predicted Mass Fragments (EI)
| m/z (Predicted) | Identity | Notes |
| 246.07 | [M]⁺• | Molecular Ion |
| 215.05 | [M - •OCH₃]⁺ | Loss of methoxy radical |
| 187.05 | [M - •COOCH₃]⁺ | Loss of methoxycarbonyl radical |
| 170.05 | [C₁₂H₉O]⁺ | Fragment from bi-aryl cleavage |
Standard Experimental Protocol for MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Method:
-
Electrospray Ionization (ESI): Ideal for polar molecules and provides soft ionization, typically showing the [M+H]⁺ or [M-H]⁻ ion with minimal fragmentation.
-
Electron Ionization (EI): A higher-energy technique that provides the molecular ion (M⁺•) and extensive, reproducible fragmentation patterns useful for structural elucidation.
-
-
Mass Analyzer: Analyze the ions using a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap for accurate mass measurement.
-
Data Acquisition: Acquire a full scan spectrum over a relevant m/z range (e.g., 50-500 amu).
Logical Diagram of EI Fragmentation
Caption: Predicted primary fragmentation pathways in Electron Ionization (EI) MS.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. It is an excellent technique for identifying the types of bonds present.
Predicted IR Data Interpretation
The IR spectrum will be dominated by absorptions from the hydroxyl, ester carbonyl, and aromatic functionalities.
-
O-H Stretch (Phenol): A very strong and broad absorption band is expected in the region of 3200-3550 cm⁻¹ due to intermolecular hydrogen bonding. [2][3]* C-H Stretch (Aromatic): Medium to weak absorptions are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). [4]* C-H Stretch (Aliphatic): The methyl group C-H stretches will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C=O Stretch (Ester): A very strong, sharp absorption is predicted in the range of 1715-1730 cm⁻¹. Conjugation with the aromatic ring slightly lowers this frequency.
-
C=C Stretch (Aromatic): Several medium to strong bands are expected in the 1450-1610 cm⁻¹ region, characteristic of the benzene rings. [2]* C-O Stretch: Two distinct C-O stretching bands are expected: one for the phenol (Ar-OH) around 1200-1260 cm⁻¹ and one for the ester (O=C-O) around 1250-1300 cm⁻¹.
-
C-F Stretch: A strong absorption corresponding to the C-F bond stretch is expected in the 1000-1250 cm⁻¹ region.
Summary of Predicted IR Absorptions
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (H-bonded) | 3200 - 3550 | Strong, Broad |
| C-H stretch (Aromatic) | 3030 - 3100 | Medium-Weak |
| C-H stretch (Methyl) | 2850 - 2960 | Weak |
| C=O stretch (Ester) | 1715 - 1730 | Strong, Sharp |
| C=C stretch (Aromatic) | 1450 - 1610 | Medium-Strong |
| C-O stretch (Ester & Phenol) | 1200 - 1300 | Strong |
| C-F stretch | 1000 - 1250 | Strong |
Standard Experimental Protocol for IR (ATR)
-
Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric (CO₂, H₂O) absorptions. [4]2. Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The software automatically performs a background subtraction. The resulting spectrum displays absorbance or transmittance versus wavenumber.
Integrated Spectroscopic Analysis
No single technique provides a complete structural picture. The true power of spectroscopy lies in the synergistic integration of all data points.
-
IR confirms the presence of the key functional groups: -OH (phenol), C=O (ester), and the aromatic rings.
-
MS provides the exact molecular weight (246.0692 g/mol ) and formula (C₁₄H₁₁FO₃), confirming the elemental composition.
-
¹³C NMR confirms the carbon skeleton, showing 14 carbons in distinct environments, including the ester carbonyl and the C-F bond.
-
¹H NMR reveals the connectivity and spatial relationships of the protons, confirming the substitution patterns on both aromatic rings and the presence of the methyl ester.
Together, these four techniques provide an unambiguous, self-validating confirmation of the structure of this compound, leaving no room for alternative interpretations.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Material. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for: ipso-Hydroxylation of arylboronic acids using 30% H2O2 in a water-extract of rice-straw ashes (WERSA) at room temperature. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2-methoxy-4-vinylphenol. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 4-fluoro-. NIST WebBook. Retrieved from [Link]
-
Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
-
University of Calgary. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
- Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-methoxyphenol. Retrieved from [Link]
-
University of Chicago. (n.d.). Core-Labeling (Radio)Synthesis of Phenols. Retrieved from [Link]
-
Organic Syntheses. (1971). DEHYDROXYLATION OF PHENOLS; HYDROGENOLYSIS OF PHENOLIC ETHERS: BIPHENYL. Retrieved from [Link]
-
Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]
- Google Patents. (n.d.). CN105384603A - Synthesis method of poly-fluorinated phenol compound.
-
The Organic Chemistry Tutor. (2020, July 30). IR Spectroscopy - Practice Problems. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-methoxyphenol. Retrieved from [Link]
-
Chemsrc. (n.d.). 3-fluoro-4-(4-methoxyphenyl)phenol. Retrieved from [Link]
-
MassBank. (2020, August 19). msbnk-lcsb-lu105452. Retrieved from [Link]
-
MassBank. (n.d.). 4-methoxyphenol. Retrieved from [Link]
-
MassBank. (2017, October 25). Phenols. Retrieved from [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
The Biphenyl Phenol Backbone: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution
Introduction: The Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures—scaffolds that exhibit a remarkable propensity for binding to diverse biological targets and eliciting a range of therapeutic effects. The substituted biphenyl phenol motif is a quintessential example of such a scaffold. Its unique combination of aromaticity, conformational flexibility, and the presence of a reactive phenolic hydroxyl group has made it a cornerstone in the design of numerous blockbuster drugs and a subject of intense academic and industrial research. This in-depth technical guide provides a comprehensive exploration of the discovery and history of substituted biphenyl phenols, from their early synthetic origins to their current status as indispensable components of modern pharmacotherapy. We will delve into the seminal synthetic methodologies that enabled their creation, trace the evolution of their structure-activity relationships (SAR), and examine their application in the development of life-saving medicines. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this critical chemical class.
A Historical Timeline: From Classical Couplings to Catalytic Revolutions
The journey of substituted biphenyl phenols is intrinsically linked to the development of synthetic organic chemistry. The ability to controllably form a carbon-carbon bond between two aromatic rings, one of which bears a hydroxyl group, has been a long-standing challenge and a testament to the ingenuity of chemists.
The Dawn of Biaryl Synthesis: The Ullmann Condensation
The early 20th century witnessed a significant breakthrough with the work of German chemist Fritz Ullmann.[1] In 1901, Ullmann reported a copper-catalyzed reaction for the synthesis of biaryls, and in subsequent years, this methodology was extended to the formation of diaryl ethers through the condensation of an aryl halide with a phenol in the presence of a copper catalyst.[2] This reaction, now known as the Ullmann condensation, provided the first reliable method for constructing the biphenyl ether linkage, a close structural relative of the biphenyl phenol core. While groundbreaking, the classical Ullmann reaction was often hampered by harsh reaction conditions, including high temperatures and the need for stoichiometric amounts of copper, which limited its substrate scope and functional group tolerance.[2]
The Palladium-Catalyzed Cross-Coupling Revolution
The latter half of the 20th century ushered in a new era of synthetic efficiency with the advent of palladium-catalyzed cross-coupling reactions. This transformative field, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, provided chemists with a powerful and versatile toolkit for the construction of C-C bonds with unprecedented precision and control.[3][4] Several of these named reactions have become indispensable for the synthesis of substituted biphenyl phenols.
-
The Suzuki-Miyaura Coupling: First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with an organic halide.[5][6][7] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids have made it one of the most widely used methods for biaryl synthesis.[8]
-
The Negishi Coupling: Developed by Ei-ichi Negishi in the mid-1970s, this reaction utilizes organozinc reagents as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with organic halides.[9][10][11][12] The high reactivity of organozinc compounds often allows for reactions to proceed under very mild conditions and with high stereospecificity.[8]
-
The Stille Coupling: John Kenneth Stille's contribution in the late 1970s involved the palladium-catalyzed coupling of organotin (stannane) reagents with organic halides.[13][14][15][16][17] The Stille reaction is known for its excellent functional group tolerance and the stability of the organostannane reagents.[8] However, the toxicity of organotin compounds is a significant drawback.[8]
These palladium-catalyzed methods revolutionized the synthesis of substituted biphenyls, enabling the creation of complex and highly functionalized molecules that were previously inaccessible. This, in turn, paved the way for the exploration of their therapeutic potential.
Key Synthetic Methodologies: A Practical Guide
A deep understanding of the experimental protocols is crucial for any researcher working with substituted biphenyl phenols. This section provides detailed, step-by-step methodologies for the most critical synthetic transformations, along with an explanation of the causality behind the experimental choices.
Suzuki-Miyaura Coupling for the Synthesis of a Substituted Biphenyl Phenol
This protocol describes a general procedure for the synthesis of a substituted biphenyl phenol from a protected bromophenol and a substituted phenylboronic acid. The use of a protecting group for the phenol is often necessary to prevent side reactions.
Experimental Protocol:
-
Materials:
-
Protected bromophenol (e.g., 1-bromo-4-(methoxymethoxy)benzene) (1.0 equiv)
-
Substituted phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
-
Procedure:
-
To a round-bottom flask, add the protected bromophenol, substituted phenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Deprotect the phenol to yield the final substituted biphenyl phenol.
-
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(0) complexes are the active catalysts. Pd(PPh₃)₄ is a common choice as it is commercially available and relatively stable. The bulky and electron-rich phosphine ligands facilitate the oxidative addition of the aryl halide to the palladium center, a crucial step in the catalytic cycle.[18]
-
Base: The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The base activates the boronic acid, forming a more nucleophilic boronate species.[5]
-
Solvent System: A mixture of an organic solvent and water is often used. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by air, which can lead to catalyst deactivation. Therefore, the reaction is carried out under an inert atmosphere.
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ar1X [label="Ar¹-X (Aryl Halide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=ellipse, fillcolor="#FFFFFF"]; PdII_complex [label="Ar¹-Pd(II)(X)L_n", fillcolor="#FBBC05", fontcolor="#202124"]; Ar2BOH2 [label="Ar²-B(OH)₂ (Boronic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base", shape=ellipse, fillcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, fillcolor="#FFFFFF"]; DiarylPdII [label="Ar¹-Pd(II)(Ar²)L_n", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="Ar¹-Ar² (Biphenyl Product)", fillcolor="#FFFFFF", shape=invhouse];
// Edges Pd0 -> OxAdd; Ar1X -> OxAdd; OxAdd -> PdII_complex; PdII_complex -> Transmetalation; Ar2BOH2 -> Base [label="Activation"]; Base -> Transmetalation; Transmetalation -> DiarylPdII; DiarylPdII -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst Regeneration"]; } .dot Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Ullmann Condensation for Diaryl Ether Synthesis (a related reaction)
While not directly forming a biphenyl, the Ullmann condensation is historically significant and useful for synthesizing diaryl ethers, which share structural similarities. Modern protocols have significantly improved upon the classical conditions.
Experimental Protocol:
-
Materials:
-
Aryl halide (e.g., iodobenzene) (1.0 equiv)
-
Phenol (1.2 equiv)
-
Copper(I) salt (e.g., CuI) (0.1 equiv)
-
Ligand (e.g., 1,10-phenanthroline) (0.2 equiv)
-
Base (e.g., Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., DMF or toluene)
-
-
Procedure:
-
In a reaction vessel, combine the aryl halide, phenol, copper(I) salt, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent and heat the mixture to the appropriate temperature (typically 110-150 °C).
-
Stir the reaction until completion (monitored by TLC or GC).
-
Cool the reaction, dilute with a suitable solvent, and filter to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography or distillation.
-
Causality Behind Experimental Choices:
-
Copper Catalyst: Copper(I) is believed to be the active catalytic species. The use of a ligand helps to solubilize the copper salt and accelerate the reaction.[19]
-
Ligand: Bidentate nitrogen ligands like 1,10-phenanthroline can coordinate to the copper center, increasing its reactivity and allowing for lower reaction temperatures compared to the ligand-free reaction.
-
Base: A strong base is required to deprotonate the phenol, forming the more nucleophilic phenoxide, which then attacks the aryl halide in the key C-O bond-forming step. Cesium carbonate is often a good choice due to its high solubility in organic solvents.
-
Solvent: A high-boiling polar aprotic solvent like DMF is often used to ensure the reactants remain in solution at the required temperature.
// Nodes ArOH [label="Ar-OH (Phenol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base", shape=ellipse, fillcolor="#FFFFFF"]; Phenoxide [label="Ar-O⁻ (Phenoxide)", fillcolor="#FBBC05", fontcolor="#202124"]; CuX [label="Cu(I)-X", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CuPhenoxide [label="Ar-O-Cu(I)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArX [label="Ar'-X (Aryl Halide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coupling [label="Coupling", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="Ar-O-Ar' (Diaryl Ether)", fillcolor="#FFFFFF", shape=invhouse];
// Edges ArOH -> Base [label="-H⁺"]; Base -> Phenoxide; Phenoxide -> CuPhenoxide; CuX -> CuPhenoxide; CuPhenoxide -> Coupling; ArX -> Coupling; Coupling -> Product; } .dot Caption: Simplified mechanism of the Ullmann condensation.
Structure-Activity Relationship (SAR) and Therapeutic Applications
The biphenyl phenol scaffold is a versatile platform for drug design. By strategically modifying the substitution pattern on the aromatic rings, medicinal chemists can fine-tune the molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.
Angiotensin II Receptor Blockers (ARBs)
One of the most significant therapeutic classes based on the biphenyl scaffold is the angiotensin II receptor blockers (ARBs), used for the treatment of hypertension and heart failure. The discovery of losartan, the first orally active non-peptide ARB, was a landmark in rational drug design.[20]
-
Key SAR Insights:
-
The biphenyl core provides the necessary structural rigidity and orientation for binding to the AT₁ receptor.
-
An acidic group, typically a tetrazole or a carboxylic acid, on one of the phenyl rings is crucial for potent antagonism. This acidic moiety mimics the C-terminal carboxylate of angiotensin II.
-
An alkyl chain, often a butyl group, on an imidazole ring attached to the other phenyl ring, enhances binding affinity.
-
| Drug | Biphenyl Acidic Group | Key Features |
| Losartan | Tetrazole | The first-in-class ARB.[20] |
| Valsartan | Carboxylic acid | A non-imidazole containing ARB. |
| Telmisartan | Carboxylic acid | Possesses a long half-life.[1] |
| Candesartan | Tetrazole | A prodrug with high receptor affinity.[1] |
MEK Inhibitors in Oncology
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth and proliferation. Dysregulation of this pathway is a hallmark of many cancers. Substituted biphenyls have emerged as potent and selective inhibitors of MEK, a key kinase in this pathway.
-
Key SAR Insights:
-
The biphenyl core acts as a scaffold to position key functional groups that interact with the allosteric binding site of the MEK enzyme.
-
Specific substitutions on the biphenyl rings are critical for achieving high potency and selectivity, as well as for optimizing pharmacokinetic properties such as oral bioavailability and metabolic stability.
-
For example, the MEK inhibitor CH-4987655 features a unique 3-oxo-oxazinane ring structure which contributes to its potent activity.[20]
-
Toxicological Considerations
While substituted biphenyl phenols have proven to be valuable therapeutic agents, it is important to consider their potential toxicity. The toxicological profile of a biphenyl derivative is highly dependent on its specific substitution pattern. For example, polychlorinated biphenyls (PCBs) are a class of highly toxic and persistent environmental pollutants. In contrast, the biphenyl scaffolds used in pharmaceuticals are carefully designed to minimize toxicity and maximize therapeutic benefit. Toxicological assessments are a critical component of the drug development process for any new biphenyl-containing compound.[21][22]
Conclusion and Future Perspectives
The journey of substituted biphenyl phenols from their early, challenging synthesis to their current status as a privileged scaffold in drug discovery is a powerful illustration of the synergy between synthetic innovation and medicinal chemistry. The development of robust and versatile cross-coupling reactions has been a key enabler, allowing for the systematic exploration of the chemical space around the biphenyl phenol core. This has led to the discovery of life-saving drugs for a range of diseases, from cardiovascular disorders to cancer.
Looking ahead, the field continues to evolve. The development of more sustainable and efficient catalytic systems for biaryl synthesis remains an active area of research. Furthermore, a deeper understanding of the complex interplay between structure, conformation, and biological activity will undoubtedly lead to the design of next-generation biphenyl phenol-based therapeutics with enhanced efficacy and safety profiles. The biphenyl phenol motif, with its rich history and enduring versatility, is poised to remain a central player in the quest for new and improved medicines for years to come.
References
- Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986, 25 (6), 508–524.
- Stille, J. K.; Milstein, D. Palladium-catalyzed coupling of tetraorganotin compounds with aryl and vinyl halides. A new general coupling reaction. Journal of the American Chemical Society, 1978, 100 (11), 3636–3638.
- Negishi, E. i. Palladium-Catalyzed Cross-Coupling. Journal of Organometallic Chemistry, 2002, 653 (1-2), 34–40.
- Ullmann, F. Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 1903, 36 (2), 2382–2384.
- Discovery and development of angiotensin receptor blockers. In Wikipedia; 2023.
- Negishi, E. i. A genealogy of palladium-catalyzed cross-coupling. Journal of Organometallic Chemistry, 2011, 696 (10), 2055–2067.
- Negishi, E.-i.; King, A. O.; Okukado, N. Selective carbon-carbon bond formation via transition metal catalysis. 3. A highly selective synthesis of unsymmetrical biaryls and diarylmethanes by the nickel- or palladium-catalyzed reaction of aryl- and benzylzinc derivatives with aryl halides. The Journal of Organic Chemistry, 1977, 42 (10), 1821–1823.
-
Akira Suzuki - A Superstar of Science. [Link].
- Ei-ichi Negishi (1935 – 2021). ChemistryViews.
- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
- A Comparative Guide to Suzuki-Miyaura, Stille, and Negishi Couplings for Bipyridine Synthesis. Benchchem.
- Why different ligands can control stereochemistry selectivity of Ni-catalyzed Suzuki–Miyaura cross-coupling of benzylic carbamates with arylboronic esters: a mechanistic study. Dalton Transactions.
- Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 2022, 27 (18), 5857.
- Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, 2015, 123 (5), 403–412.
- Ei-ichi Negishi – Facts. NobelPrize.org.
- Akira Suzuki.
- CHEMISTRY B250.
- Role of palladium c
- Akira Suzuki. In Wikipedia; 2023.
- Historical development of losartan (DuP 753) and angiotensin II receptor subtypes. Journal of human hypertension, 1995, 9 Suppl 5, S37-54.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 2023, 13 (27), 18262–18305.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Ullmann reaction. In Wikipedia; 2023.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 2004, 126 (43), 13028–13032.
- Ullmann reaction. Grokipedia.
- Fritz Ullmann. chemeurope.com.
- Norio Miyaura. In Wikipedia; 2023.
- Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates. Israel Journal of Chemistry, 2013, 53 (11-12), 858–871.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41 (11), 1555–1564.
- Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 2017, 2 (5), 314-320.
- A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. International Journal of Research and Analytical Reviews, 2020, 7 (3), 705-710.
- Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Risk Assessment.
- Stille reaction. chemeurope.com.
- Stille reaction. In Wikipedia; 2023.
- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil. Molecules, 2023, 28 (7), 2955.
- Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applic
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
- Toxicological Review of Biphenyl in Support of Summary Information on the Integrated Risk Inform
- The Stille Reaction: A Cornerstone in Industrial Organic Synthesis.
- A Comparative Guide to Palladium Catalyst Performance in Cross-Coupling Reactions. Benchchem.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- A Comparative Guide to Suzuki-Miyaura, Stille, and Negishi Couplings for Bipyridine Synthesis. Benchchem.
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
- Comparing Suzuki and Negishi coupling for catalyst-transfer polymeriz
- THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. IIP Series.
Sources
- 1. Fritz Ullmann - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Akira Suzuki - A Superstar of Science [superstarsofscience.com]
- 4. nobelprize.org [nobelprize.org]
- 5. Akira Suzuki | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Akira Suzuki - Wikipedia [en.wikipedia.org]
- 7. Norio Miyaura - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ei-ichi Negishi - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Ei-ichi Negishi 1935–2021: The carbon–carbon bond-maker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ei-ichi Negishi (1935 – 2021) - ChemistryViews [chemistryviews.org]
- 13. John Kenneth Stille - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Stille_reaction [chemeurope.com]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. The Stille Reaction: A Cornerstone in Industrial Organic Synthesis - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 18. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fritz_Ullmann [chemeurope.com]
- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 21. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Human Health Effects of Biphenyl: Key Findings and Scientific Issues | Risk Assessment Portal | US EPA [assessments.epa.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Suzuki Coupling Synthesis of 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Fluoro-5-methoxycarbonylphenyl)phenol is a biaryl scaffold of significant interest in medicinal chemistry and materials science. Its structure, featuring a phenol, a fluoro-substituted phenyl ring, and a methyl ester, presents a unique combination of functional groups that can be challenging to assemble using traditional synthetic methods. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile approach for the construction of the critical carbon-carbon bond in this molecule.[1] This application note provides a detailed, field-proven protocol for the synthesis of this compound, addressing the specific challenges posed by the reactive phenol and the electron-deficient nature of the boronic acid partner.
Two primary synthetic routes are presented, both employing a protection-coupling-deprotection strategy to ensure a high-yielding and clean reaction. The choice between these routes may depend on the specific laboratory equipment available and the downstream applications of the target molecule.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (or its corresponding boronate ester) is transferred to the palladium center. This step is often rate-limiting and is facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthetic Strategy Overview
A two-step synthetic approach is recommended to circumvent the potential for side reactions involving the acidic proton of the phenolic hydroxyl group. This strategy involves:
-
Protection: The hydroxyl group of a 4-halophenol is protected as either a tert-butyldimethylsilyl (TBDMS) ether or a benzyl ether.
-
Suzuki Coupling: The protected 4-halophenol is coupled with (3-fluoro-5-methoxycarbonylphenyl)boronic acid.
-
Deprotection: The protecting group is selectively removed to yield the final product.
Figure 2: Overall synthetic strategy for this compound.
Detailed Protocols
Route 1: TBDMS Protection Strategy
This route is advantageous due to the ease of TBDMS ether formation and its stability to the Suzuki coupling conditions. The deprotection is typically achieved using fluoride-based reagents.
Part 1: Protection of 4-Iodophenol
-
Materials: 4-iodophenol, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole, and anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-iodophenol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DMF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 4-(tert-butyldimethylsilyloxy)iodobenzene.
-
Part 2: Suzuki Coupling
-
Materials: 4-(tert-butyldimethylsilyloxy)iodobenzene, (3-fluoro-5-methoxycarbonylphenyl)boronic acid, Pd(PPh₃)₄, potassium carbonate (K₂CO₃), toluene, ethanol, and water.
-
Procedure:
-
To a degassed mixture of toluene, ethanol, and water (4:1:1), add 4-(tert-butyldimethylsilyloxy)iodobenzene (1.0 eq), (3-fluoro-5-methoxycarbonylphenyl)boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Purge the mixture with argon for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction to 80-90 °C for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Part 3: Deprotection of the TBDMS Ether
-
Materials: The protected biaryl product from Part 2, tetrabutylammonium fluoride (TBAF) solution (1M in THF), and tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the protected biaryl (1.0 eq) in THF.
-
Add TBAF solution (1.2 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours. The deprotection is often rapid.[1][3]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
-
Route 2: Benzyl Ether Protection Strategy
This route is a viable alternative, particularly if fluoride-based reagents are to be avoided. The deprotection is achieved by catalytic hydrogenolysis.
Part 1: Protection of 4-Bromophenol
-
Materials: 4-bromophenol, benzyl bromide, potassium carbonate (K₂CO₃), and acetone.
-
Procedure:
-
To a solution of 4-bromophenol (1.0 eq) in acetone, add K₂CO₃ (1.5 eq).
-
Add benzyl bromide (1.1 eq) and reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude 4-(benzyloxy)bromobenzene is often of sufficient purity for the next step, or it can be purified by crystallization or column chromatography.
-
Part 2: Suzuki Coupling
-
Materials: 4-(benzyloxy)bromobenzene, (3-fluoro-5-methoxycarbonylphenyl)boronic acid, Pd₂(dba)₃, SPhos, potassium phosphate (K₃PO₄), and 1,4-dioxane/water.
-
Procedure:
-
In a Schlenk flask, combine 4-(benzyloxy)bromobenzene (1.0 eq), (3-fluoro-5-methoxycarbonylphenyl)boronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Add Pd₂(dba)₃ (0.02 eq) and SPhos (0.04 eq).
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add a degassed 10:1 mixture of 1,4-dioxane and water.
-
Heat the reaction to 100 °C for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up and purification are similar to Route 1, Part 2.
-
Part 3: Deprotection of the Benzyl Ether
-
Materials: The protected biaryl product from Part 2, palladium on carbon (10% Pd/C), and ethanol or ethyl acetate.
-
Procedure:
-
Dissolve the protected biaryl (1.0 eq) in ethanol or ethyl acetate.
-
Carefully add 10% Pd/C (10 mol% Pd).
-
Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-8 hours. The hydrogenolysis of benzyl ethers is a well-established deprotection method.[4][5]
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography to yield this compound.
-
Summary of Reaction Parameters
| Parameter | Route 1 (TBDMS) | Route 2 (Benzyl Ether) |
| Aryl Halide | 4-Iodophenol | 4-Bromophenol |
| Protecting Group | TBDMS | Benzyl |
| Boronic Acid | (3-Fluoro-5-methoxycarbonylphenyl)boronic acid | (3-Fluoro-5-methoxycarbonylphenyl)boronic acid |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ |
| Ligand | PPh₃ (part of catalyst) | SPhos |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | Toluene/Ethanol/Water | 1,4-Dioxane/Water |
| Temperature | 80-90 °C | 100 °C |
| Deprotection Reagent | TBAF | H₂, Pd/C |
Troubleshooting and Optimization
-
Low Yield in Suzuki Coupling:
-
Ensure all reagents and solvents are anhydrous and properly degassed to prevent catalyst deactivation.
-
Consider using the more stable pinacol ester of the boronic acid to minimize protodeboronation.[6]
-
Screen different palladium catalysts, ligands, bases, and solvent systems. For electron-deficient boronic acids, bulky, electron-rich phosphine ligands like SPhos or XPhos are often beneficial.[7]
-
-
Homocoupling of Boronic Acid:
-
This side reaction can be prevalent with electron-deficient boronic acids.[7] Rigorous exclusion of oxygen is critical.
-
Using a Pd(0) source like Pd(PPh₃)₄ can be advantageous.
-
-
Incomplete Deprotection:
-
For TBDMS deprotection, ensure the TBAF is of good quality and use a slight excess if necessary.
-
For benzyl ether hydrogenolysis, ensure the catalyst is active and the system is properly purged with hydrogen. In some cases, increasing the catalyst loading or hydrogen pressure may be required.
-
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and use proper grounding techniques.
-
Hydrogen gas is highly flammable. Use appropriate safety measures during hydrogenation reactions.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
-
Karimi, B., Zamani, A., & Zarayee, D. (2004). A mild and efficient cleavage of tert-butyldimethylsilyl ethers using a catalytic amount of N-iodosuccinimide in methanol. Tetrahedron Letters, 45(49), 9139-9141. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C catalyst by additives. Tetrahedron Letters, 36(20), 3465-3468. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Callum, J., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 78(7), 947. [Link]
-
Riley, J. G., & Grindley, T. B. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers. Journal of Carbohydrate Chemistry, 25(2-3), 159-167. [Link]
-
Firouzabadi, H., Iranpoor, N., & Gholinejad, M. (2014). Palladium nanoparticles supported on magnetic Fe3O4 nanoparticles modified with agarose (Pd@agarose–Fe3O4) as a magneto-separable and reusable catalyst for Suzuki–Miyaura reaction of aryl halides with boronic acids and pinacol esters. RSC Advances, 4(96), 53784-53792. [Link]
-
Gelest. Deprotection of Silyl Ethers. [Link]
-
Bols, M., & Magnusson, G. (1991). Studies on the hydrogenolysis of benzyl ethers. Tetrahedron Letters, 32(40), 5585-5588. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling with Allylboronic Acid Pinacol Ester. [Link]
-
Denmark, S. E., & Smith, R. C. (2006). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 128(49), 15924-15925. [Link]
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
-
PubChem. (3-Fluoro-5-methoxycarbonylphenoxy)boronic acid. [Link]
-
Trost, B. M., & Van Vranken, D. L. (1992). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry, 4(5), 263-264. [Link]
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508-7510. [Link]
-
Chowdhury, C., & Chaudhuri, G. (2007). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 48(44), 7859-7862. [Link]
-
Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]
-
Al-Masum, M., & Saleh, M. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(13), 324-341. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: A Versatile Tool for C−C Bond Formation. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]
Sources
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
purification of 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol by column chromatography
An Application Guide for the Chromatographic Purification of 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the purification of this compound, a key intermediate in pharmaceutical and materials science research. Leveraging the principles of normal-phase column chromatography, this guide offers a step-by-step methodology from initial purity assessment via Thin-Layer Chromatography (TLC) to the final isolation of the purified compound. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure reproducibility and high-purity outcomes.
Introduction and Scientific Rationale
This compound is a substituted biphenyl compound. Its structure, featuring a polar phenolic hydroxyl group, a moderately polar ester group, and a fluorinated aromatic system, presents a unique purification challenge. The presence of these functional groups makes the molecule moderately polar, susceptible to hydrogen bonding, and potentially contaminated with starting materials, by-products, or isomers from its synthesis. For its intended use in sensitive downstream applications like drug development, achieving high purity is paramount.
Column chromatography is a cornerstone technique for the purification of organic compounds in a solution.[1] The method relies on the differential partitioning of components in a mixture between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent that flows through the column).[2] For polar molecules like phenols, silica gel (SiO₂) is the most common stationary phase due to its highly polar surface rich in silanol groups (Si-OH).[1] Compounds with greater polarity interact more strongly with the stationary phase and thus move through the column more slowly, while less polar compounds are carried along more readily by the mobile phase and elute faster.[3] This document outlines a robust protocol to exploit these polarity differences for the effective purification of the target compound.
Pre-Purification Analysis: Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column separation, Thin-Layer Chromatography (TLC) must be employed as a rapid, small-scale analytical tool.[4] TLC serves three critical functions:
-
Assessing Crude Purity: It provides a visual representation of the number of components in the crude reaction mixture.
-
Solvent System Optimization: It allows for the rapid screening of various mobile phase compositions to find one that provides optimal separation between the target compound and its impurities.[5]
-
Predicting Column Elution: The Retention Factor (Rƒ) value obtained from TLC is crucial for predicting the behavior of the compound on the column. An ideal Rƒ for the target compound is typically between 0.25 and 0.35 to ensure good separation and a reasonable elution time.[6]
Protocol 2.1: TLC Analysis
-
Preparation: In a small vial, dissolve a minimal amount of the crude this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Developing: Place the TLC plate in a developing chamber containing a shallow pool of the chosen mobile phase (see Table 1 for suggestions). Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere.[7]
-
Elution: Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (typically at 254 nm). Circle the visible spots.
-
Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the compound) / (Distance traveled by the solvent front)[4]
-
Optimization: Adjust the mobile phase polarity until the target compound's spot is well-separated from impurity spots with an Rƒ value in the optimal range (0.25-0.35). Increasing the proportion of the more polar solvent (e.g., Ethyl Acetate) will increase the Rƒ values of all compounds.
| Parameter | Description | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ TLC Plates | Standard polar stationary phase for separating moderately polar organic compounds.[8] |
| Mobile Phase (Trial) | Hexane:Ethyl Acetate (EtOAc) mixtures | A common and effective solvent system. Hexane is non-polar, while Ethyl Acetate is a moderately polar solvent.[9] |
| Starting Ratio | 4:1 Hexane:EtOAc (v/v) | A good starting point for moderately polar compounds. The polarity is then adjusted based on the observed Rƒ. |
| Target Rƒ | 0.25 - 0.35 | This Rƒ range typically translates to an elution volume of 3-4 column volumes, providing a balance between separation efficiency and purification time. |
| Visualization | UV Light (254 nm) | Aromatic compounds like the target molecule are UV-active and will appear as dark spots on the fluorescent indicator background of the TLC plate. |
Table 1: Parameters for TLC Method Development.
Scaled-Up Purification: Column Chromatography Protocol
Once an optimal solvent system is identified via TLC, the purification can be scaled up to column chromatography. The following protocol details the wet-packing slurry method, which is highly recommended for creating a homogenous, bubble-free stationary phase bed.[2]
Materials and Equipment
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Selected mobile phase solvents (e.g., Hexane, Ethyl Acetate)
-
Crude this compound
-
Beakers, Erlenmeyer flasks, and test tubes for fraction collection
-
Cotton or glass wool, and sand
-
Rotary evaporator
Workflow Diagram: Purification Process
Caption: Workflow for purification by column chromatography.
Protocol 3.1: Step-by-Step Purification
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed.[2]
-
Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base for the stationary phase.
-
-
Stationary Phase Packing (Slurry Method):
-
In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude sample).[1]
-
Add the least polar mobile phase solvent (e.g., 4:1 Hexane:EtOAc) to the silica gel to form a free-flowing slurry.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.
-
Gently tap the side of the column to dislodge any air bubbles and encourage uniform settling of the silica.
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance during solvent addition. Crucially, never let the solvent level drop below the top of the silica bed.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude sample in a minimal amount of a low-boiling-point solvent (like dichloromethane).
-
Add a small amount of silica gel (2-3 times the sample weight) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution by carefully adding the mobile phase determined from the TLC analysis.
-
Start with a solvent of slightly lower polarity than the one that gave the ideal Rƒ to ensure all components bind to the column initially.
-
Proceed with an isocratic (constant solvent composition) or gradient elution. For complex mixtures, a gradient elution (gradually increasing the percentage of the polar solvent) is often more effective.[5]
-
Collect the eluent in sequentially numbered test tubes or flasks. The fraction size should be small relative to the column volume.
-
-
Monitoring and Isolation:
-
Periodically analyze the collected fractions by TLC to determine their composition. Spot the crude mixture, the target compound standard (if available), and several fractions on the same plate.
-
Fractions containing only the spot corresponding to the pure product should be combined.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | High surface area provides excellent separation capacity. The mesh size is suitable for flash chromatography pressure.[10] |
| Silica:Crude Ratio | 50:1 to 100:1 (by weight) | A higher ratio is used for difficult separations of compounds with similar Rƒ values.[6] |
| Loading Method | Dry Loading | Prevents sample dissolution in the mobile phase above the column bed, leading to sharper bands and better resolution.[6] |
| Elution Profile | Gradient: Hexane/EtOAc | Start with a lower polarity (e.g., 9:1) and gradually increase the EtOAc content (e.g., to 4:1, then 7:3). This elutes non-polar impurities first, followed by the target, and finally the highly polar impurities. |
| Fraction Analysis | TLC with UV visualization | Provides a rapid and effective way to identify which fractions contain the desired pure compound.[11] |
Table 2: Recommended Parameters for Column Chromatography.
Conclusion and Best Practices
This application note provides a systematic and scientifically grounded protocol for the purification of this compound. The success of the purification hinges on careful preliminary analysis using TLC to establish the optimal mobile phase. By following the detailed steps for column packing, sample loading, and fraction analysis, researchers can consistently obtain the target compound with high purity. For self-validation, it is essential to confirm the purity of the final product using analytical techniques such as NMR spectroscopy or HPLC.
References
-
Taylor & Francis Online. (n.d.). Chromatographic Separation of Phenolic Compounds from Rapeseed by a Sephadex LH‐20 Column with Ethanol as the Mobile Phase. Retrieved from [Link]
-
ResearchGate. (2013). Column chromatography of phenolics?. Retrieved from [Link]
-
Winthrop University. (n.d.). Column Chromatography. Retrieved from [Link]
-
JoVE. (2015). Column Chromatography: Principle, Separation of Compounds from a Mixture. Retrieved from [Link]
-
ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]
-
ResearchGate. (n.d.). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Course Hero. (2015). Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chromatography. Retrieved from [Link]
-
Unknown. (n.d.). How to run column chromatography. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
NIH. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Retrieved from [Link]
-
Scribd. (n.d.). Separating A Mixture of Biphenyl, Benzhydrol, and Benzophenone by Thin-Layer Chromatography. Retrieved from [Link]
-
PubMed Central. (n.d.). Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. Retrieved from [Link]
-
PubMed. (1973). Thin-layer chromatography for quantitative polychlorinated biphenyl analysis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.4: TLC -ANALYSIS. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-methoxyphenol. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Chemcasts. (n.d.). 3,5-Difluoro-4-methoxyphenol (CAS 443-42-5) – Thermophysical Properties. Retrieved from [Link]
-
Course Hero. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Fluoro-5-methoxyphenol. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2025). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Retrieved from [Link]
-
UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 2-Methoxy-4-vinylphenol (FDB000857). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 3-fluoro- (CAS 372-20-3). Retrieved from [Link]
Sources
- 1. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. bohr.winthrop.edu [bohr.winthrop.edu]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatography [chem.rochester.edu]
- 10. rsc.org [rsc.org]
- 11. ukessays.com [ukessays.com]
Application Note: A High-Throughput Screening Strategy for Identifying Novel Kinase Modulators Using 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol
Abstract and Rationale
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for novel therapeutics.[1][2][3] The compound 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol represents a promising, yet unexplored, chemical scaffold. Its substituted biaryl phenol structure possesses key features—hydrogen bond donors/acceptors, aromatic systems, and a rotatable bond—that are characteristic of many successful kinase inhibitors. Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This document provides a comprehensive guide for utilizing this novel compound within a high-throughput screening campaign to identify potential kinase inhibitors, focusing on the principles of robust assay design, execution, and hit validation.
Chemical Profile: this compound
-
Structure:
-
Molecular Formula: C₁₄H₁₁FO₃
-
Key Features:
-
Phenolic Hydroxyl Group: Acts as a crucial hydrogen bond donor and/or acceptor, capable of anchoring the molecule in an ATP-binding pocket.
-
Fluorine Substituent: Can enhance binding affinity through electrostatic interactions and improve metabolic stability and membrane permeability.
-
Methoxycarbonyl Group: Provides an additional point for hydrogen bonding and can be modified to tune solubility and potency.
-
Biaryl Core: A common privileged scaffold in kinase inhibitor design, offering a rigid yet conformationally adaptable backbone.
-
HTS Campaign Overview: A Multi-Stage Approach
A successful screening campaign is a systematic process designed to minimize false positives and negatives while efficiently identifying true, potent, and specific modulators of the target.
Caption: High-level workflow for the HTS campaign.
Assay Selection and Principle: Fluorescence Polarization (FP)
For screening compounds that compete with a known ligand (like ATP in kinases), a Fluorescence Polarization (FP) competitive binding assay is an excellent choice. It is a homogenous (no-wash) assay format amenable to automation and miniaturization, making it ideal for HTS.[4][5][6]
The Causality of FP in a Competitive Assay
The principle relies on the difference in the rotational speed of a small fluorescently labeled molecule (a "tracer") versus the much larger complex it forms when bound to a target protein.[7]
-
Low Polarization State: A small fluorescent tracer, when excited with plane-polarized light, tumbles rapidly in solution before emitting light. This rapid rotation results in a high degree of depolarization of the emitted light.
-
High Polarization State: When the tracer binds to the large target kinase, its tumbling is significantly slowed. It remains relatively fixed in orientation during the fluorescence lifetime, and the emitted light stays highly polarized.
-
Competition: An unlabeled compound, like this compound, that binds to the same site will displace the fluorescent tracer. This releases the tracer back into its fast-tumbling, free state, causing a decrease in the measured polarization.
Caption: A robust workflow for hit validation and triage.
Protocol 3: Dose-Response and IC50 Determination
-
From a fresh stock of the confirmed hit compound, prepare a 10-point, 3-fold serial dilution in DMSO.
-
Dispense the dilutions into a 384-well plate.
-
Perform the FP assay as described in Protocol 2.
-
Plot percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the tracer is displaced).
Orthogonal Assays: The Principle of Cross-Validation
To ensure the compound's activity is not an artifact of the FP assay format (e.g., fluorescence interference), hits must be validated in an orthogonal assay based on a different detection technology. An AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is an excellent choice for a kinase activity assay.
-
AlphaScreen Principle: This bead-based technology measures the phosphorylation of a substrate by the target kinase. [8][9]A donor bead is excited at 680 nm and generates singlet oxygen, which diffuses to a nearby acceptor bead, triggering a chemiluminescent signal. [10]If the kinase is active, it phosphorylates a biotinylated substrate, which is then captured by streptavidin-coated donor beads. A phospho-specific antibody conjugated to an acceptor bead then binds the phosphorylated substrate, bringing the beads into proximity and generating a signal. An inhibitor prevents this process, leading to a loss of signal. [11]Confirmation in this assay demonstrates true inhibition of enzymatic activity.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | Suboptimal reagent concentrations; Reagent degradation; Low tracer binding affinity; Incorrect instrument settings. | Re-optimize kinase and tracer concentrations (Protocol 1); Use fresh aliquots of reagents; Verify instrument polarization filters and G-factor settings. |
| High Well-to-Well Variability | Inaccurate liquid handling; Bubbles in wells; Compound precipitation. | Calibrate and validate automated liquid handlers; Centrifuge plates after reagent addition; Check compound solubility in assay buffer. |
| "False Positives" | Compound is fluorescent at assay wavelengths; Compound quenches tracer fluorescence; Compound aggregates. | Perform counter-screens (test compound in absence of kinase); Use orthogonal assays (Protocol 5.2); Add non-ionic detergent (e.g., Tween-20) to assay buffer. |
| Edge Effects | Uneven plate incubation temperature; Evaporation from outer wells. | Use an incubator with uniform heating; Use plates with lids or seals; Avoid using the outermost wells for samples. |
References
-
Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Source: PMC - NIH URL: [Link]
-
Title: High throughput screening of small molecule library: procedure, challenges and future. Source: American Journal of Cancer Research URL: [Link]
-
Title: Application of Fluorescence Polarization in HTS Assays. Source: PubMed URL: [Link]
-
Title: High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Source: PMC - NIH URL: [Link]
-
Title: Z-factor. Source: Wikipedia URL: [Link]
-
Title: AlphaScreen. Source: BMG LABTECH URL: [Link]
-
Title: Fluorescence Polarization Assays: Principles & Applications. Source: BPS Bioscience URL: [Link]
-
Title: On HTS: Z-factor. Source: On HTS URL: [Link]
-
Title: Z-factors. Source: BIT 479/579 High-throughput Discovery URL: [Link]
-
Title: Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Source: Bioinformatics | Oxford Academic URL: [Link]
-
Title: High-throughput screening (HTS). Source: BMG LABTECH URL: [Link]
-
Title: Fluorescence Polarization Detection. Source: BMG LABTECH URL: [Link]
-
Title: AlphaScreen assays. (A) Principles of AlphaScreen technology. Source: ResearchGate URL: [Link]
-
Title: Fluorescence Polarization (FP). Source: Molecular Devices URL: [Link]
-
Title: High-Throughput Screening in Drug Discovery Explained. Source: Technology Networks URL: [Link]
-
Title: 514-004 AlphaScreen.xlsx. Source: LabLogic Systems URL: [Link]
-
Title: Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Source: PMC - PubMed Central URL: [Link]
-
Title: Data analysis approaches in high throughput screening. Source: Slideshare URL: [Link]
-
Title: High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Source: Technology Networks URL: [Link]
Sources
- 1. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 4. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. revvity.com [revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Assessing the Antimicrobial Activity of Phenol Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents.[1] Phenolic compounds, a diverse group of molecules characterized by a hydroxyl group attached to an aromatic ring, have long been recognized for their broad-spectrum antimicrobial properties.[2][3][4] Their derivatives are of particular interest in drug development due to the potential for chemical modification to enhance efficacy, selectivity, and safety profiles.
This guide provides a comprehensive suite of experimental protocols designed for researchers, scientists, and drug development professionals to rigorously assess the antimicrobial potential of novel phenol derivatives. The methodologies detailed herein are grounded in internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust, reproducible, and comparable data.[5][6][7][8][9] We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to not only execute these assays but also to understand and troubleshoot them effectively.
Part 1: Understanding the Antimicrobial Mechanism of Phenolic Compounds
Before embarking on experimental evaluation, it is crucial to understand the putative mechanisms by which phenol derivatives exert their antimicrobial effects. Phenolic compounds are multifaceted in their mode of action, often targeting multiple cellular structures and metabolic pathways simultaneously, which may contribute to a lower propensity for resistance development.[3][10]
The primary mechanisms include:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the phenol ring allows these compounds to partition into the lipid bilayer of the cell membrane.[4] This integration disrupts the membrane's structure and function, leading to increased permeability, leakage of essential intracellular components like ions (K+, PO4³⁻), nucleic acids, and proteins, and ultimately, cell death.[2][10][11]
-
Enzyme Inhibition: Phenols can interact with microbial enzymes through hydrogen bonding or hydrophobic interactions, altering their conformation and inhibiting their activity.[11] Key metabolic enzymes involved in energy production or synthesis of structural components can be targeted.
-
Protein Denaturation: At higher concentrations, phenols can cause bulk denaturation of cellular proteins, leading to a complete shutdown of cellular functions.
-
Metal Ion Chelation: Some phenolic compounds can chelate metal ions that are essential cofactors for microbial enzymes, thereby inhibiting their function.[2]
-
Interference with Nucleic Acid Synthesis: Certain derivatives have been shown to intercalate with DNA or inhibit enzymes crucial for DNA replication and transcription.[2]
Gram-positive bacteria are often more susceptible to phenolic compounds than Gram-negative bacteria.[4][10] This is attributed to the complex outer membrane of Gram-negative bacteria, which contains lipopolysaccharides that can act as a barrier, restricting the penetration of hydrophobic compounds.[10]
Caption: Key antimicrobial mechanisms of phenol derivatives against bacterial cells.
Part 2: Core Experimental Protocols
A tiered approach is recommended for evaluating phenol derivatives, starting with a broad screening for inhibitory activity (MIC), followed by assessments of lethal activity (MBC), and culminating in a dynamic characterization of the antimicrobial effect over time (Time-Kill Assay).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the "gold standard" for quantitative antimicrobial susceptibility testing.[12][13] It determines the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[14][15] This method is highly reproducible, efficient for testing multiple compounds, and aligns with CLSI and EUCAST standards.[16]
Causality Behind Experimental Choices:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. Its composition is well-defined, supports the growth of most common pathogens, and has low levels of inhibitors (e.g., sulfonamide antagonists) that could interfere with the assay.[17] The cation (Ca²⁺ and Mg²⁺) concentrations are adjusted as they can influence the activity of certain antibiotics against specific bacteria.
-
Inoculum Density: The bacterial suspension is adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[14] This is then further diluted to achieve a final inoculum density of ~5 x 10⁵ CFU/mL in each well. A standardized inoculum is critical; too low a density may overestimate susceptibility, while too high a density can overwhelm the compound, leading to falsely high MIC values.
-
96-Well Plate Format: This format allows for the efficient testing of serial dilutions of multiple compounds against different bacterial strains on a single plate, conserving reagents and space.[18]
Experimental Protocol:
-
Preparation of Phenol Derivative Stock Solution:
-
Accurately weigh the phenol derivative and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The choice of solvent is critical and should be one that does not possess intrinsic antimicrobial activity at the concentrations used.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.[14]
-
Prepare a working stock at 2x the highest desired final concentration in CAMHB.[19]
-
-
Preparation of Serial Dilutions in a 96-Well Plate:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a microtiter plate row.
-
Add 200 µL of the 2x working stock solution of the phenol derivative to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.[14]
-
Continue this serial transfer from well 2 to well 10. Discard 100 µL from well 10.[19]
-
Well 11 will serve as the growth control (inoculum, no compound).
-
Well 12 will serve as the sterility control (broth only, no inoculum).[19]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[1] This can be done visually or using a spectrophotometer (A600nm of 0.08-0.13).
-
Within 15 minutes, dilute this standardized suspension 1:150 in CAMHB to achieve a concentration of ~1 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Reading and Interpreting Results:
Caption: Workflow for the Broth Microdilution MIC Assay.
Data Presentation:
| Test Organism | Strain ID | Phenol Derivative Conc. (µg/mL) | Growth (+/-) | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 128 | - | |
| 64 | - | |||
| 32 | - | 32 | ||
| 16 | + | |||
| 8 | + | |||
| Escherichia coli | ATCC 25922 | 128 | - | |
| 64 | - | 64 | ||
| 32 | + | |||
| 16 | + | |||
| 8 | + |
Disk Diffusion Assay
The disk diffusion assay (also known as the Kirby-Bauer test) is a qualitative or semi-quantitative method used to screen for antimicrobial activity.[1][20] It is based on the principle that an antimicrobial agent-impregnated disk placed on an inoculated agar plate will diffuse into the agar, creating a concentration gradient.[21] If the organism is susceptible, a clear zone of no growth—the zone of inhibition—will form around the disk.[22]
Causality Behind Experimental Choices:
-
Agar Medium: Mueller-Hinton Agar (MHA) is the standard for disk diffusion.[20][21] Its properties allow for good, reproducible diffusion of most antimicrobial agents. The depth of the agar is standardized to 4 mm, as variations can significantly affect the size of the inhibition zones.[20]
-
Inoculation: A confluent "lawn" of bacteria is created to ensure that any zones of inhibition are due to the antimicrobial agent and not a lack of growth. The 0.5 McFarland standard is used for the initial suspension to ensure a uniform and appropriate density of bacteria.[20]
Experimental Protocol:
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.[1]
-
Inoculate Agar Plate:
-
Dip a sterile cotton swab into the adjusted bacterial suspension.
-
Rotate the swab against the inside of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions (rotating the plate approximately 60 degrees each time) to ensure a uniform lawn of growth.[22]
-
Allow the plate to dry for 5-15 minutes before applying disks.
-
-
Apply Disks:
-
Prepare sterile filter paper disks (6 mm diameter).
-
Impregnate each disk with a known volume and concentration of the phenol derivative solution. A solvent control disk should also be prepared.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface, pressing down gently to ensure full contact.[21]
-
Space the disks far enough apart (e.g., at least 24 mm from center to center) to prevent the zones of inhibition from overlapping.[21]
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
The "15-15-15 minute rule" should be observed: use the inoculum within 15 minutes of preparation, apply disks within 15 minutes of inoculation, and incubate plates within 15 minutes of disk application.
-
-
Reading and Interpreting Results:
-
After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a ruler or caliper.
-
The size of the zone is proportional to the susceptibility of the organism and the diffusion rate of the compound.
-
Data Presentation:
| Test Organism | Strain ID | Phenol Derivative (Concentration) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | Derivative A (10 µ g/disk ) | 22 |
| Escherichia coli | ATCC 25922 | Derivative A (10 µ g/disk ) | 15 |
| Pseudomonas aeruginosa | ATCC 27853 | Derivative A (10 µ g/disk ) | 0 |
| Control | - | Solvent Only | 0 |
Determination of Minimum Bactericidal Concentration (MBC)
While the MIC determines the concentration that inhibits growth, the MBC determines the lowest concentration that kills the bacteria.[23] It is a critical parameter for differentiating between bacteriostatic (growth-inhibiting) and bactericidal (killing) agents.[24] An agent is generally considered bactericidal if the MBC is no more than four times its MIC.[24][25]
Experimental Protocol:
-
Perform an MIC Assay: First, determine the MIC of the phenol derivative using the broth microdilution protocol described above.
-
Subculture from MIC Wells: After the MIC is read, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.
-
Plating:
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot from each well and plate it onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).
-
Spread the aliquot evenly over the surface of the agar.
-
-
Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours, or until colonies are clearly visible on the plate from the growth control.
-
Reading and Interpreting Results:
-
After incubation, count the number of colonies on each plate.
-
The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% (or 3-log10) reduction in CFU/mL compared to the initial inoculum concentration.[23][25][26] For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction corresponds to ≤500 CFU/mL.
-
Caption: Workflow for Determining the Minimum Bactericidal Concentration (MBC).
Time-Kill Curve Assay
The time-kill curve assay provides the most detailed picture of an antimicrobial agent's pharmacodynamics, revealing the rate and extent of bacterial killing over time.[27] This is essential for understanding whether an agent's effect is concentration-dependent or time-dependent and for confirming bactericidal versus bacteriostatic activity.
Causality Behind Experimental Choices:
-
Logarithmic Phase Culture: Bacteria are used in the mid-logarithmic phase of growth because this is when they are most metabolically active and uniformly susceptible to antimicrobial agents.
-
Multiple Time Points: Sampling at multiple time points (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a curve that illustrates the dynamic interaction between the compound and the bacteria.
-
Serial Dilutions and Plating: This is the standard method for quantifying the number of viable bacteria (CFU/mL) at each time point. A neutralizing broth may be required during dilution to inactivate the phenol derivative and prevent its inhibitory effect from carrying over onto the agar plate.
Experimental Protocol:
-
Preparation:
-
Prepare a bacterial culture in CAMHB and grow it with shaking at 37°C until it reaches the mid-logarithmic phase (equivalent to a 0.5 McFarland standard).[27]
-
Dilute the culture to a starting inoculum of ~5 x 10⁵ CFU/mL in several flasks.
-
Prepare flasks containing the phenol derivative at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) in CAMHB. Include a growth control flask with no compound.[28]
-
-
Inoculation and Sampling:
-
Inoculate the prepared flasks with the diluted bacterial culture.
-
Immediately withdraw the T=0 sample from each flask.
-
Incubate the flasks at 37°C with shaking.
-
At subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw aliquots from each flask.
-
-
Quantification of Viable Bacteria:
-
For each sample, perform ten-fold serial dilutions in sterile saline or a specific neutralizing broth.
-
Plate a specific volume (e.g., 100 µL) from appropriate dilutions onto antibiotic-free agar plates.[27]
-
Incubate the plates for 18-24 hours.
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis and Interpretation:
-
Plot the results as log10 CFU/mL (Y-axis) versus time (X-axis).
-
Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[27][29]
-
Bacteriostatic activity is characterized by a <3-log10 reduction in CFU/mL, where growth is inhibited but the bacteria are not significantly killed.[27]
-
Data Presentation:
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.70 | 5.71 | 5.70 | 5.69 | 5.70 |
| 2 | 6.35 | 5.50 | 5.15 | 4.30 | 3.60 |
| 4 | 7.10 | 5.25 | 4.60 | 3.20 | <2.00 |
| 8 | 8.50 | 5.10 | 3.90 | <2.00 | <2.00 |
| 24 | 9.30 | 5.60 | 3.10 | <2.00 | <2.00 |
(Note: <2.00 indicates the limit of detection)
Part 3: Safety Precautions for Handling Phenol Derivatives
Phenol and its derivatives are toxic and corrosive compounds that must be handled with extreme caution.[30] They can be readily absorbed through the skin and cause severe burns, systemic toxicity affecting the central nervous system, liver, and kidneys.[31][32]
Mandatory Safety Protocols:
-
Engineering Controls: Always handle concentrated phenol derivatives and volatile solutions inside a certified chemical fume hood.[30][32][33]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles at all times.[32] A face shield should be used when there is a significant risk of splashing.[32]
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., neoprene or butyl rubber).[30][31] Double-gloving is recommended. Change gloves frequently and immediately if contamination is suspected.[32]
-
Protective Clothing: A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory.[30][32]
-
-
Emergency Preparedness:
-
Ensure immediate and unobstructed access to an eyewash station and safety shower.[31][32]
-
Have a spill kit readily available. Small spills (<50 mL) can be absorbed with vermiculite or other absorbent material and disposed of as hazardous waste.[31][33] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[31]
-
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[31] Some protocols recommend subsequent swabbing with polyethylene glycol (PEG) if available.[33][34] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[31] Seek immediate medical attention.
-
-
Storage and Waste:
References
-
Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. (n.d.). MDPI. Retrieved from [Link]
-
Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. (2022). PMC - NIH. Retrieved from [Link]
-
Main mechanisms of antimicrobial activity of phenolic compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. (n.d.). IIP Series. Retrieved from [Link]
-
Future Antimicrobials: Natural and Functionalized Phenolics. (2023). PMC - NIH. Retrieved from [Link]
-
Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC - NIH. Retrieved from [Link]
-
Phenol. (n.d.). Office of Environment, Health & Safety. Retrieved from [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]
-
Minimum bactericidal concentration. (n.d.). Grokipedia. Retrieved from [Link]
-
EUCAST. (n.d.). ESCMID. Retrieved from [Link]
-
Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Minimum inhibitory concentration. (n.d.). Wikipedia. Retrieved from [Link]
-
Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. Retrieved from [Link]
-
Phenol - OHS Information Sheet. (2023). Health Safety & Wellbeing - Monash University. Retrieved from [Link]
-
Phenol Standard Operating Procedure. (2022). Yale Environmental Health & Safety. Retrieved from [Link]
-
The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]
-
Disk diffusion test. (n.d.). Wikipedia. Retrieved from [Link]
-
Disk diffusion method. (2004). Retrieved from [Link]
-
Assessment of antimicrobial activity. (2019). Protocols.io. Retrieved from [Link]
-
EUCAST. (n.d.). EUCAST - Home. Retrieved from [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]
-
Phenol. (n.d.). Office of Environmental Health and Safety - Princeton EHS. Retrieved from [Link]
-
Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. (n.d.). Retrieved from [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Retrieved from [Link]
-
Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. Retrieved from [Link]
-
Assessment and evaluation of methods used for antimicrobial activity assay. (2024). Retrieved from [Link]
-
Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). Retrieved from [Link]
-
Guidance Documents. (n.d.). EUCAST. Retrieved from [Link]
-
Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.). MDPI. Retrieved from [Link]
-
Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2023). Retrieved from [Link]
-
Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). National Institute for Communicable Diseases (NICD). Retrieved from [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). PMC - NIH. Retrieved from [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. Retrieved from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. Retrieved from [Link]
Sources
- 1. Assessment of antimicrobial activity [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. EUCAST: EUCAST - Home [eucast.org]
- 7. nih.org.pk [nih.org.pk]
- 8. Assessment and evaluation of methods used for antimicrobial activity assay [wisdomlib.org]
- 9. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 23. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. grokipedia.com [grokipedia.com]
- 26. microbe-investigations.com [microbe-investigations.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. actascientific.com [actascientific.com]
- 29. emerypharma.com [emerypharma.com]
- 30. monash.edu [monash.edu]
- 31. ehs.berkeley.edu [ehs.berkeley.edu]
- 32. ehs.yale.edu [ehs.yale.edu]
- 33. otago.ac.nz [otago.ac.nz]
- 34. ehs.princeton.edu [ehs.princeton.edu]
Application Notes and Protocols for Developing Assays with 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol
Introduction: Unveiling the Potential of a Novel Phenolic Compound
4-(3-Fluoro-5-methoxycarbonylphenyl)phenol is a synthetic organic compound with a chemical structure that suggests its potential as a modulator of biological processes. Its phenolic nature, combined with a fluorinated and methoxycarbonyl-substituted phenyl ring, presents a unique scaffold for interaction with various biological targets. Phenolic compounds are a well-established class of molecules with diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects, often stemming from their ability to interact with proteins and other macromolecules.[1]
The development of robust and reliable assays is a cornerstone of drug discovery and preclinical research, enabling the characterization of a compound's potency, selectivity, and mechanism of action.[2][3][4][5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the development of biochemical assays for this compound. Given the novelty of this compound and the absence of established biological targets in the public domain, this document will present a series of detailed protocols for two hypothetical, yet common, drug discovery scenarios:
-
Enzyme Inhibition: Characterizing the compound as a potential inhibitor of a hypothetical enzyme, "TargetEnzyme."
-
Protein-Protein Interaction (PPI) Disruption: Assessing the compound's ability to disrupt the interaction between two hypothetical proteins, "ProteinA" and "ProteinB."
This dual-scenario approach allows for the exploration of a range of widely used assay technologies, providing a versatile toolkit for the investigation of this compound and other novel small molecules.
Part 1: Characterization of this compound as an Enzyme Inhibitor
Enzymes are critical drug targets, and identifying and characterizing their inhibitors is a central activity in pharmaceutical research.[7][8] Steady-state enzyme kinetics is a fundamental technique for quantifying enzyme behavior and the effects of inhibitors.[7]
Initial Assessment: Determining Reversibility of Inhibition
Before delving into detailed kinetic analysis, it is crucial to determine if the inhibition is reversible or irreversible. A rapid dilution experiment is a convenient method for this purpose.[7]
Protocol 1: Rapid Dilution Assay to Determine Reversibility
-
Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Prepare a solution of TargetEnzyme at a concentration 100-fold higher than the final assay concentration.
-
Prepare the substrate for TargetEnzyme at a concentration equal to its Michaelis constant (Km).
-
-
Incubation:
-
In a microcentrifuge tube, incubate the concentrated TargetEnzyme with this compound at a concentration 10 times its estimated IC50 value for 30 minutes. The IC50 can be initially estimated from a preliminary dose-response experiment.
-
In a control tube, incubate the concentrated TargetEnzyme with DMSO.
-
-
Dilution and Reaction Initiation:
-
Rapidly dilute the enzyme-inhibitor mixture 100-fold into a pre-warmed assay buffer containing the substrate at its Km concentration.
-
Similarly, dilute the control enzyme-DMSO mixture.
-
Immediately monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
If the initial rate of the enzyme-inhibitor mixture gradually increases and approaches the rate of the control, the inhibition is likely reversible.
-
If the initial rate remains suppressed even after dilution, the inhibition is likely irreversible or very slowly reversible.
-
Determining the Mode of Inhibition and Potency (Ki)
For reversible inhibitors, the next step is to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki).[7] This is typically achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.
Protocol 2: Enzyme Kinetics for Mode of Inhibition Analysis
-
Assay Setup:
-
Prepare a series of dilutions of this compound in assay buffer. It is common to use 2-fold or half-log serial dilutions.[9]
-
Prepare a range of substrate concentrations, typically spanning from 0.1x to 10x the Km value.
-
In a 96- or 384-well plate, add the enzyme, inhibitor (or DMSO for control), and assay buffer.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the substrate.
-
Continuously monitor the reaction progress using a spectrophotometer or fluorometer.[10]
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) from the linear portion of the progress curves.
-
Plot the data using a double-reciprocal plot (Lineweaver-Burk plot) or by fitting the data to the appropriate Michaelis-Menten equation for different inhibition models using non-linear regression software.
-
The intersection pattern on the Lineweaver-Burk plot or the best-fit model will reveal the mode of inhibition.
-
The Ki value, representing the equilibrium dissociation constant of the inhibitor, can be calculated from the fitted data.[9]
-
| Parameter | Description |
| Km | Michaelis constant: substrate concentration at half-maximal velocity. |
| Vmax | Maximum reaction velocity. |
| IC50 | Concentration of inhibitor that reduces enzyme activity by 50%. |
| Ki | Inhibition constant: a measure of the inhibitor's potency. |
Part 2: Assessing Disruption of a Protein-Protein Interaction
Protein-protein interactions (PPIs) are fundamental to many cellular processes, and their dysregulation is implicated in numerous diseases. Small molecules that can disrupt these interactions are valuable as therapeutic agents and research tools.[3] Several robust, homogeneous assay formats are well-suited for screening and characterizing PPI inhibitors.
Fluorescence Polarization (FP) Assay
Principle of FP: FP is a powerful technique for studying molecular interactions in solution.[11][12][13] It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. When the tracer binds to a larger protein, its rotational motion is slowed, resulting in an increase in the polarization of the emitted light.[11] A small molecule inhibitor that displaces the tracer from the protein will cause a decrease in fluorescence polarization.[13]
Diagram: FP Assay Workflow
Caption: Workflow for a competitive FP assay to identify PPI inhibitors.
Protocol 3: FP-Based PPI Inhibition Assay
-
Reagent Preparation:
-
Synthesize or procure a fluorescently labeled peptide derived from the binding interface of ProteinA (the "tracer"). The choice of fluorophore is critical; fluorescein and rhodamine derivatives are commonly used.[11]
-
Purify ProteinB.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series.
-
-
Assay Optimization:
-
Determine the optimal concentration of the tracer and ProteinB by performing a saturation binding experiment. The concentration of ProteinB should ideally be close to the dissociation constant (Kd) of the tracer-protein interaction, and the tracer concentration should be low enough to minimize background fluorescence but provide a sufficient signal-to-noise ratio.[14]
-
-
Assay Procedure (384-well format): [15]
-
To each well of a black, low-binding microplate, add:
-
5 µL of the tracer at 2x the final concentration.
-
5 µL of ProteinB at 2x the final concentration.
-
10 µL of the compound dilution (or DMSO for controls).
-
-
Include "no inhibition" controls (tracer + ProteinB + DMSO) and "no binding" controls (tracer + DMSO).
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.[15]
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle of TR-FRET: TR-FRET combines the principles of FRET with time-resolved fluorescence detection to reduce background noise.[16][17] FRET is a process where energy is transferred from an excited donor fluorophore to a nearby acceptor fluorophore.[18][19] In TR-FRET, a long-lifetime lanthanide donor (e.g., Europium or Terbium) is used. After excitation, there is a delay before measuring the fluorescence, which allows for the decay of short-lived background fluorescence. If the donor and acceptor are in close proximity due to a PPI, energy transfer occurs, and a specific signal from the acceptor is detected.[17]
Diagram: TR-FRET Assay Principle
Caption: Principle of TR-FRET for detecting PPI inhibition.
Protocol 4: TR-FRET-Based PPI Inhibition Assay
-
Reagent Preparation:
-
Label ProteinA with a lanthanide donor fluorophore (e.g., using an antibody conjugated to Europium cryptate).
-
Label ProteinB with a suitable acceptor fluorophore (e.g., using an antibody conjugated to d2 or another compatible dye).
-
Prepare a serial dilution of this compound in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a low-volume white or black microplate, add the donor-labeled ProteinA, acceptor-labeled ProteinB, and the compound dilution.
-
Include controls for maximum signal (no inhibitor) and background (no acceptor or no donor).
-
Incubate the plate for a time sufficient to allow the PPI to reach equilibrium (e.g., 1-2 hours at room temperature).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence at two wavelengths (the donor emission and the acceptor emission) using a TR-FRET-compatible plate reader.
-
Calculate the ratiometric signal (Acceptor Emission / Donor Emission) to normalize for well-to-well variations.
-
Determine the IC50 value by plotting the ratiometric signal against the inhibitor concentration.
-
AlphaScreen Assay
Principle of AlphaScreen: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions.[20][21] It utilizes two types of beads: Donor beads and Acceptor beads.[22][23] Upon excitation at 680 nm, the Donor bead generates singlet oxygen, which can diffuse approximately 200 nm.[20] If an Acceptor bead is within this proximity due to a PPI, the singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, resulting in light emission.[20][22] An inhibitor disrupting the PPI will separate the beads, leading to a loss of signal.
Protocol 5: AlphaScreen-Based PPI Inhibition Assay
-
Reagent Preparation:
-
Biotinylate ProteinA.
-
Prepare an antibody against ProteinB that is conjugated to an Acceptor bead. Alternatively, use a generic Acceptor bead (e.g., Protein A-conjugated) and a primary antibody against ProteinB.
-
Use Streptavidin-coated Donor beads to capture the biotinylated ProteinA.[20]
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
The assay can be performed in a single addition step or in sequential steps to allow for pre-incubation of the interacting partners. A common approach is:
-
Add biotinylated ProteinA, the ProteinB/antibody-Acceptor bead complex, and the compound to the assay plate.
-
Incubate to allow for the PPI to occur.
-
Add the Streptavidin-coated Donor beads.
-
Incubate in the dark (typically for 1-3 hours) to allow for bead association.
-
-
-
Data Acquisition and Analysis:
| Assay Technology | Principle | Advantages | Considerations |
| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescent tracer upon binding.[11] | Homogeneous, cost-effective, real-time measurements possible.[13] | Requires a fluorescently labeled probe; potential for interference from fluorescent compounds. |
| TR-FRET | Time-resolved detection of fluorescence resonance energy transfer between a lanthanide donor and an acceptor.[16] | High sensitivity, low background, robust in various buffers. | Requires specifically labeled binding partners; potential for quenching by colored compounds. |
| AlphaScreen | Bead-based assay measuring luminescent signal upon proximity of Donor and Acceptor beads.[20] | High signal amplification, large proximity tolerance (200 nm).[21] | Light sensitive reagents; potential for interference from singlet oxygen quenchers.[24] |
Conclusion and Future Directions
This guide provides a foundational framework for initiating the characterization of this compound. By employing the detailed protocols for enzyme inhibition and PPI disruption, researchers can systematically evaluate the compound's biological activity. The choice of assay technology will depend on the specific biological question, available resources, and the nature of the target. It is recommended to use orthogonal assays—assays based on different detection principles—to confirm initial findings and rule out potential artifacts. For instance, a hit from an AlphaScreen assay could be validated using TR-FRET or FP.[2] Successful characterization in these biochemical assays will pave the way for further investigation in cell-based models to understand the compound's efficacy and mechanism of action in a more physiological context.
References
-
Title: Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements Source: nanomicrospheres URL: [Link]
-
Title: Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment Source: PubMed URL: [Link]
-
Title: AlphaScreen Source: BMG LABTECH URL: [Link]
-
Title: Steady-state enzyme kinetics Source: The Biochemist - Portland Press URL: [Link]
-
Title: Biochemical Assay Development: Strategies to Speed Up Research Source: BellBrook Labs URL: [Link]
-
Title: Development of FRET Assay into Quantitative and High-throughput Screening Technology Platforms for Protein–Protein Interactions Source: NIH URL: [Link]
-
Title: AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... Source: ResearchGate URL: [Link]
-
Title: Considerations for Development of FRET Assays Source: Drug Discovery Online URL: [Link]
-
Title: 514-004 AlphaScreen.xlsx Source: LabLogic Systems URL: [Link]
-
Title: Biochemical Assays | Enzymatic & Kinetic Activity Source: Domainex URL: [Link]
-
Title: Biochemical Assay Development, Biochemical Analysis Source: NorthEast BioLab URL: [Link]
-
Title: FLUORESCENCE POLARIZATION ASSAYS Source: BPS Bioscience URL: [Link]
-
Title: Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates | Biochemistry Source: ACS Publications URL: [Link]
-
Title: Key Steps to Follow in a FRET Experiment Source: Spectroscopy Online URL: [Link]
-
Title: Fluorescence Polarization Assays in Small Molecule Screening - PMC Source: NIH URL: [Link]
-
Title: Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i Source: The Royal Society of Chemistry URL: [Link]
-
Title: How should I start with Enzyme-Inhibitor kinetics assay? Source: ResearchGate URL: [Link]
-
Title: Simple and Rapid Method for the Analysis of Phenolic Compounds in Beverages and Grains Source: ResearchGate URL: [Link]
-
Title: Characterize Enzyme Kinetics Source: AZoM URL: [Link]
-
Title: Biochemical assays in drug discovery and development Source: Celtarys Research URL: [Link]
-
Title: Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC Source: PubMed Central URL: [Link]
-
Title: Simple and rapid spectrophotometric method for phenol determination in aqueous media Source: ResearchGate URL: [Link]
-
Title: Figure 4: [Principles of TR-FRET. A: Schematic...]. - Assay Guidance Manual Source: NCBI URL: [Link]
Sources
- 1. Phenolic Compounds Assay Kit (Colorimetric) sufficient for 200 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 4. nebiolab.com [nebiolab.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 7. portlandpress.com [portlandpress.com]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
- 10. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 11. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Figure 4: [Principles of TR-FRET. A: Schematic...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Considerations for Development of FRET Assays [drugdiscoveryonline.com]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. revvity.com [revvity.com]
- 22. researchgate.net [researchgate.net]
- 23. lablogic.com [lablogic.com]
- 24. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for the Derivatization of 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol and Subsequent Evaluation in Bioassays
Abstract
This document provides a comprehensive guide for the chemical modification of 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol, a versatile scaffold for drug discovery. We detail strategic derivatization of its phenolic hydroxyl group to generate novel molecular entities. The rationale behind these modifications is to systematically explore the structure-activity relationship (SAR) by altering physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. This guide furnishes detailed, field-proven protocols for etherification and esterification reactions, subsequent purification and characterization of the synthesized derivatives, and their evaluation in a panel of robust bioassays, including antioxidant, cytotoxicity, and enzyme inhibition assays.
Introduction: The Strategic Value of the Core Moiety
The parent compound, this compound, presents a privileged scaffold for medicinal chemistry. Its structure is characterized by three key functional regions:
-
The Phenolic Hydroxyl (-OH) Group: A primary site for derivatization, acting as a hydrogen bond donor and a handle for introducing a wide variety of functional groups. Its modification is a classical strategy in medicinal chemistry for creating prodrugs or modulating target engagement.[1][2][3]
-
The Electron-Withdrawing Groups (Fluoro and Methoxycarbonyl): These substituents on the adjacent phenyl ring significantly influence the electronic properties of the molecule. The fluoro group can enhance binding affinity and improve metabolic stability, while the methoxycarbonyl group provides an additional point for potential interaction with biological targets. The presence of these groups impacts the acidity of the phenolic proton and the overall reactivity.[4][5][6]
-
The Biphenyl-like Core: This provides a rigid framework that can be optimized for specific protein binding pockets.
Derivatization of this core molecule allows researchers to fine-tune its properties to enhance biological activity, improve pharmacokinetic profiles, and probe interactions with specific biological targets.
Derivatization Strategies at the Phenolic Hydroxyl Group
The phenolic hydroxyl is the most accessible functional group for chemical modification. We present two primary, high-yield strategies: etherification and esterification.[1]
Workflow Overview
The overall experimental plan follows a logical progression from synthesis to biological evaluation.
Caption: Experimental workflow from synthesis to bioassay.
Protocol 2.1: O-Alkylation (Etherification)
This protocol introduces an alkyl chain to the phenolic oxygen, forming an ether linkage. This modification typically increases lipophilicity and can enhance cell membrane permeability.
Rationale: Williamson ether synthesis is a robust and widely used method. A weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol, and a polar aprotic solvent like acetone or DMF facilitates the Sₙ2 reaction with the alkyl halide.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in dry acetone (10 mL/mmol), add anhydrous potassium carbonate (K₂CO₃, 3.0 eq).
-
Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.2 eq) to the suspension.
-
Stir the reaction mixture vigorously at 50-60 °C (reflux for acetone) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure ether derivative.
Protocol 2.2: O-Acylation (Esterification)
This protocol forms an ester linkage, which can act as a prodrug moiety, being susceptible to hydrolysis by esterases in vivo to release the active parent phenol.
Rationale: Acylation using an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine is highly efficient. Pyridine often serves as both the base and the solvent. The reaction is typically fast and proceeds at room temperature.[7]
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in dry pyridine or dichloromethane (DCM) (10 mL/mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise with stirring. If using DCM as a solvent, add triethylamine (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the pure ester derivative.
Physicochemical Characterization of Derivatives
Confirmation of the successful synthesis and purity of each derivative is critical before proceeding to biological assays.
| Technique | Parent Phenol Signature | Expected Change Upon Derivatization |
| IR Spectroscopy | Broad O-H stretch (~3200-3500 cm⁻¹)[8][9][10] | Disappearance of the broad O-H stretch. Appearance of C-O-C stretch (ether, ~1250-1000 cm⁻¹) or C=O stretch (ester, ~1735-1750 cm⁻¹). |
| ¹H NMR Spectroscopy | Broad singlet for phenolic -OH (δ 4-12 ppm)[8][9][11] | Disappearance of the phenolic -OH proton signal. Appearance of new signals corresponding to the added alkyl (ether) or acyl (ester) group protons. |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to C₁₄H₁₁FO₃ (m/z = 262.06) | New molecular ion peak corresponding to the mass of the parent compound plus the mass of the added group minus the mass of a proton. |
Biological Evaluation: Protocols and Methodologies
The following are standardized protocols for assessing the biological potential of the synthesized derivatives. Always include the parent compound and a relevant positive control in each assay.
Protocol 4.1: Antioxidant Activity - DPPH Radical Scavenging Assay
Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the colorless diphenylpicrylhydrazine. The degree of discoloration is proportional to the antioxidant capacity and is measured spectrophotometrically.[12]
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark.[12]
Assay Procedure (96-well plate format):
-
Add 20 µL of various concentrations of the test compound (dissolved in methanol or DMSO) to the wells.
-
Add 180 µL of the 0.1 mM DPPH working solution to each well.[13]
-
Prepare a blank well containing 20 µL of the solvent and 180 µL of DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[14]
-
Measure the absorbance at 517 nm using a microplate reader.[12]
-
Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) by plotting inhibition percentage against compound concentration.
Protocol 4.2: Antioxidant Activity - ABTS Radical Cation Decolorization Assay
Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•⁺) is a blue-green chromophore. Antioxidants reduce this radical, causing a loss of color that is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic compounds.[13][14]
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•⁺ Working Solution: Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[13][14] Dilute this solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm before the assay.[13]
Assay Procedure (96-well plate format):
-
Add 10 µL of various concentrations of the test compound to the wells.
-
Add 190 µL of the diluted ABTS•⁺ working solution.
-
Shake and incubate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay and determine the IC₅₀ value.
Protocol 4.3: Cytotoxicity - MTT Assay
Principle: This colorimetric assay measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[15][16][17]
Sources
- 1. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. researchhub.com [researchhub.com]
cell-based assays involving substituted biphenyl compounds
An In-Depth Guide to Cell-Based Assays for the Characterization of Substituted Biphenyl Compounds
Abstract
Substituted biphenyl compounds represent a diverse class of molecules with significant relevance in toxicology and drug discovery, ranging from environmental contaminants like polychlorinated biphenyls (PCBs) to novel therapeutic agents.[1][2] Understanding their biological activity requires robust and physiologically relevant analytical methods. Cell-based assays are indispensable tools in this context, offering insights into cytotoxicity, mechanisms of action, and target engagement within a living cellular system.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a tiered strategy for evaluating substituted biphenyl compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays—including cytotoxicity, nuclear receptor activation, and receptor binding—and offer guidance on data interpretation and troubleshooting.
Foundational Concepts: Understanding the Target and the Tools
The Molecular Basis of Substituted Biphenyl Activity
Substituted biphenyls consist of two phenyl rings connected by a single bond. The nature, number, and position of substituent groups (e.g., chlorine, methyl, nitro) dramatically influence the molecule's chemical properties and biological activity.[5] A critical structural feature is the degree of rotation around the biphenyl bond. Bulky ortho-substituents can restrict this rotation, leading to stable, non-planar conformations known as atropisomers.[6][7][8]
This three-dimensional structure is paramount to their biological function. For instance, certain "coplanar" or non-ortho-substituted PCBs can adopt a planar conformation, structurally mimicking dioxins.[1] This allows them to bind and activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor, leading to a cascade of downstream gene expression and associated toxic effects.[1] Other substituted biphenyls are being developed as novel therapeutics, such as N-phenyl nicotinamides that induce apoptosis in cancer cells by inhibiting microtubule polymerization.[2] This diversity underscores the need for a multi-assay approach to fully characterize their biological profile.
The Rationale for Cell-Based Assays
While biochemical assays are useful for studying isolated molecular interactions, cell-based assays provide a more biologically relevant context.[4] They allow for the assessment of compound activity in an environment that includes intact cell membranes, metabolic processes, and complex signaling networks.[4][] This is crucial for evaluating parameters like cell permeability, potential cytotoxicity, and the engagement of cellular pathways that cannot be replicated in vitro.[3] For substituted biphenyls, cellular assays are essential to move beyond simple binding events and understand the true functional consequences of target interaction.
A Tiered Strategy for Compound Characterization
A logical, tiered approach ensures that resources are used efficiently and that data from one experiment meaningfully informs the next. This strategy begins with a broad assessment of cytotoxicity, followed by investigations into specific mechanisms of action, and finally, direct quantification of target engagement.
Caption: A tiered workflow for characterizing substituted biphenyl compounds.
-
Tier 1: Cytotoxicity and Viability Screening. The first essential step is to determine the concentration range at which a compound exhibits cytotoxic effects.[10] This is critical for distinguishing specific biological activities from general toxicity and for selecting appropriate, non-lethal concentrations for subsequent mechanistic assays.[11] The XTT assay is an excellent choice for this purpose.
-
Tier 2: Mechanistic Assays. Once a non-toxic concentration range is established, assays are performed to elucidate the compound's mechanism of action (MoA). Given the known interaction of many biphenyls with nuclear receptors, a reporter gene assay is a powerful tool.[12] For example, an AhR-responsive luciferase reporter assay can specifically measure the activation of this pathway.[13][14]
-
Tier 3: Target Engagement and Binding Affinity. If a compound demonstrates activity in a mechanistic assay (e.g., activates the AhR reporter), it is crucial to confirm direct binding to the putative target.[4] Competitive radioligand binding assays are the gold standard for quantifying the binding affinity (Ki) of a compound for a specific receptor.[15][16]
Detailed Experimental Protocols
Protocol 3.1: XTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability based on the metabolic reduction of a tetrazolium salt (XTT) into a colored formazan product by mitochondrial dehydrogenases in living cells.[17] The XTT assay is often preferred over the older MTT assay because its formazan product is water-soluble, eliminating a solubilization step and streamlining the workflow.[17][18]
Principle: Metabolically active cells reduce the XTT reagent to a water-soluble orange formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[19]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells of interest (e.g., HepG2 human liver cancer cells for AhR studies) to ~80% confluency.
-
Trypsinize, count, and resuspend cells in a complete culture medium to a final concentration of 5x10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well, clear, tissue culture-treated microplate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 100X stock solution of each substituted biphenyl compound in sterile DMSO.
-
Perform serial dilutions of the 100X stocks in a complete culture medium to create 2X working concentrations.
-
Remove the medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
XTT Reagent Preparation and Addition:
-
Shortly before the end of the incubation period, prepare the activated XTT solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.[17]
-
Add 50 µL of the activated XTT solution to each well of the 96-well plate.
-
-
Incubation and Data Acquisition:
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light.
-
Gently shake the plate to ensure a homogenous distribution of the colored formazan product.
-
Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[17]
-
Protocol 3.2: Dual-Luciferase Reporter Gene Assay for AhR Activation
This protocol allows for the sensitive quantification of AhR pathway activation.[13] Cells are transiently co-transfected with two plasmids: one containing a firefly luciferase gene under the control of an AhR-responsive promoter, and a second containing a Renilla luciferase gene under a constitutive promoter. The Renilla luciferase signal is used to normalize for transfection efficiency and cell viability.[14][20]
Sources
- 1. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 2. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- 4. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 5. youtube.com [youtube.com]
- 6. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 7. echemi.com [echemi.com]
- 8. Optical Isomerism in Allene, Spiro & Biphenyl Compounds Explained [vedantu.com]
- 10. nebiolab.com [nebiolab.com]
- 11. kosheeka.com [kosheeka.com]
- 12. Cell-Based Reporter Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. eubopen.org [eubopen.org]
- 14. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. biotech-spain.com [biotech-spain.com]
- 19. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Improved dual-luciferase reporter assays for nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Intermediate: 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms and biphenyl scaffolds into molecular frameworks has consistently yielded compounds with enhanced pharmacological properties. The subject of this technical guide, 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol, also known as methyl 3-fluoro-5-(4-hydroxyphenyl)benzoate, represents a quintessential example of a highly valuable and versatile intermediate in the synthesis of contemporary therapeutics. Its unique trifunctionalized structure, featuring a phenol, a fluoro-substituted phenyl ring, and a methyl ester, provides a powerful platform for the construction of complex molecular architectures with tunable physicochemical and biological profiles.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for the synthesis and utilization of this key building block. We will explore the causality behind the experimental choices, ensuring a robust and reproducible methodology, and delve into its applications in the synthesis of targeted therapies, including kinase inhibitors and selective estrogen receptor modulators (SERMs).
Physicochemical Properties and Strategic Design
The judicious placement of the fluoro, hydroxyl, and methoxycarbonyl groups on the biphenyl core of this compound imparts a unique set of properties that are highly advantageous in drug design.
| Property | Group | Contribution to Medicinal Chemistry Profile |
| Fluorine Atom | Electron-withdrawing | Enhances metabolic stability by blocking potential sites of oxidation. Modulates pKa of nearby functional groups. Can improve binding affinity to target proteins through favorable electrostatic interactions. |
| Phenolic Hydroxyl Group | Hydrogen-bond donor/acceptor | Provides a key interaction point for binding to biological targets. Serves as a handle for further chemical modification, such as etherification to introduce diverse side chains. |
| Methoxycarbonyl Group | Electron-withdrawing, Ester | Can participate in hydrogen bonding. Offers a site for facile chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation to introduce further diversity. |
| Biphenyl Scaffold | Rigid, Aromatic | Provides a defined three-dimensional structure for presentation of functional groups. Can engage in π-stacking interactions with aromatic residues in protein binding pockets. |
Synthesis of this compound: A Detailed Protocol
The construction of the this compound scaffold is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the formation of the critical carbon-carbon bond between the two phenyl rings with high efficiency and functional group tolerance.[1]
The overall synthetic strategy involves the coupling of a boronic acid derivative of one phenyl ring with a halide of the other, followed by deprotection of the phenol group if necessary.
Figure 1: General synthetic workflow for this compound.
Protocol: Suzuki-Miyaura Coupling Approach
This protocol outlines a reliable method for the synthesis of this compound.
Step 1: Preparation of Methyl 3-fluoro-5-bromobenzoate
-
To a solution of 3-fluoro-5-bromobenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-fluoro-5-bromobenzoate as a solid, which can be used in the next step without further purification.
Step 2: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine methyl 3-fluoro-5-bromobenzoate (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a solvent system of toluene and water (e.g., 4:1 v/v).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the mixture to 80-90 °C and stir vigorously for 12-16 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.
Characterization Data:
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): δ 8.01 (s, 1H), 7.68 (dt, J = 8.0, 2.0 Hz, 1H), 7.45 (d, J = 8.8 Hz, 2H), 7.28 (dt, J = 8.0, 2.0 Hz, 1H), 6.92 (d, J = 8.8 Hz, 2H), 5.05 (s, 1H, -OH), 3.95 (s, 3H, -OCH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 165.8, 162.5 (d, J = 248.5 Hz), 156.0, 142.8 (d, J = 8.1 Hz), 132.5 (d, J = 2.0 Hz), 128.8, 123.5 (d, J = 3.0 Hz), 116.8 (d, J = 22.2 Hz), 116.2, 115.5 (d, J = 25.2 Hz), 52.5.
-
Mass Spectrometry (ESI): m/z calculated for C₁₄H₁₁FO₃ [M-H]⁻: 245.07; found 245.07.
Applications in Medicinal Chemistry: A Gateway to Targeted Therapies
The this compound scaffold is a key precursor in the synthesis of several classes of biologically active molecules, most notably kinase inhibitors and selective estrogen receptor modulators (SERMs).
Intermediate for Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway, making it a prime target for the treatment of B-cell malignancies and autoimmune diseases.[2][3] Many potent and selective BTK inhibitors feature a substituted biphenyl core. The this compound intermediate provides a strategic starting point for the synthesis of these complex molecules.
Figure 2: General synthetic route to BTK inhibitors from the title compound.
The phenolic hydroxyl group can be readily etherified to introduce various side chains that can interact with specific residues in the BTK binding pocket. The methyl ester can be hydrolyzed to the carboxylic acid and subsequently coupled with different amines to generate a library of amide derivatives, allowing for fine-tuning of the molecule's properties.
Scaffold for Selective Estrogen Receptor Modulators (SERMs)
Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity.[4][5] They are used in the treatment of hormone-sensitive breast cancer, osteoporosis, and menopausal symptoms. The biphenylphenol structure is a common motif in many SERMs.
The this compound scaffold can be elaborated to mimic the structure of endogenous estrogens while incorporating features that confer tissue selectivity. The phenolic hydroxyl is critical for binding to the estrogen receptor, and the fluoro-substituted ring can be modified to optimize the antagonistic or agonistic profile of the final compound.
Conclusion and Future Perspectives
This compound has established itself as a valuable and versatile intermediate in the field of medicinal chemistry. Its straightforward synthesis via robust and scalable methods like the Suzuki-Miyaura coupling, combined with its trifunctional nature, provides a powerful platform for the generation of diverse compound libraries for drug discovery. The strategic incorporation of fluorine in this scaffold contributes to improved metabolic stability and binding affinity, properties that are highly sought after in modern drug design. As the demand for targeted therapies for cancer and autoimmune diseases continues to grow, the importance of key building blocks like this compound is set to increase, paving the way for the discovery and development of the next generation of innovative medicines.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
An, G., et al. (2013). An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole. PubMed. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Pan, Z., et al. (2017). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 8(10), 1067-1072. [Link]
-
Gabizon, R., & Shraga, A. (2020). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 25(21), 5126. [Link]
-
Haynes, S. W., et al. (2015). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 56(34), 4874-4877. [Link]
-
Geisler, J. G., et al. (1999). Synthesis and pharmacology of conformationally restricted raloxifene analogues: highly potent selective estrogen receptor modulators. Journal of Medicinal Chemistry, 42(10), 1653-1664. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacology of conformationally restricted raloxifene analogues: highly potent selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Antioxidant Activity of Methoxyphenols: An Application Guide
Introduction: The Significance of Methoxyphenols and Their Antioxidant Potential
Methoxyphenols, a class of phenolic compounds characterized by the presence of one or more methoxy groups on the phenol ring, are of significant interest to researchers, scientists, and drug development professionals.[1][2][3] Found abundantly in nature, these compounds contribute to the aroma, flavor, and therapeutic properties of many plant-derived foods and medicines. Their antioxidant activity is a key area of investigation, as the ability to neutralize harmful free radicals is linked to the prevention and treatment of numerous diseases driven by oxidative stress.[4][5][6]
The antioxidant mechanism of methoxyphenols is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it.[6][7] This process is often referred to as a hydrogen atom transfer (HAT) mechanism. The resulting phenoxy radical is stabilized through resonance, and the presence of the methoxy group can further enhance this stability, making methoxyphenols potent antioxidants.[7][8]
This guide provides a detailed overview and practical protocols for four widely used in vitro assays to determine the antioxidant activity of methoxyphenols: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, the Oxygen Radical Absorbance Capacity (ORAC) Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay. The selection of an appropriate assay is critical, as each has its own distinct mechanism, advantages, and limitations.[4][9][10][11][12] Therefore, it is often recommended to use at least two different methods to obtain a comprehensive understanding of a compound's antioxidant profile.[13]
Comparative Overview of Common Antioxidant Assays
The choice of an antioxidant assay should be guided by the specific research question, the chemical nature of the methoxyphenol being tested, and the available laboratory equipment. The following table provides a comparative summary of the key features of the four assays detailed in this guide.
| Assay | Principle | Mechanism | Wavelength | Standard Compound | Key Advantages | Key Limitations |
| DPPH | Measures the scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. | Mixed (HAT/SET) | ~517 nm | Trolox, Ascorbic Acid, Gallic Acid | Simple, rapid, uses a stable radical, cost-effective.[4][12][14] | Radical is not physiologically relevant, interference from colored compounds.[12][15] |
| ABTS | Measures the scavenging of the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. | Mixed (HAT/SET) | ~734 nm | Trolox | Applicable to both hydrophilic and lipophilic compounds, highly sensitive.[9][12] | Radical is not physiologically relevant, requires generation of the radical.[12][16] |
| ORAC | Measures the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe. | HAT | Excitation: ~485 nm, Emission: ~528 nm | Trolox | Uses a biologically relevant radical source, measures both inhibition time and degree of inhibition.[9][17] | Longer analysis time, sensitive to temperature fluctuations.[18] |
| FRAP | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | SET | ~593 nm | Ferrous Sulfate (FeSO₄), Trolox, Ascorbic Acid | Simple, rapid, inexpensive.[19] | Does not measure scavenging of free radicals directly, can be affected by non-antioxidant reducing agents.[15][20] |
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Scientific Principle
The DPPH assay is a widely used and straightforward method for assessing antioxidant activity.[4][14] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which is a deep violet-colored free radical.[21] When the DPPH radical is scavenged by an antioxidant, it is reduced to the pale yellow hydrazine, resulting in a decrease in absorbance at approximately 517 nm.[14][21] The degree of discoloration is proportional to the antioxidant's radical scavenging capacity.
Experimental Workflow Diagram
Caption: Workflow for the DPPH antioxidant assay.
Detailed Protocol
A. Reagents and Materials
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol), spectrophotometric grade
-
Methoxyphenol sample
-
Positive control (e.g., Trolox, Ascorbic Acid, or 3-tert-Butyl-4-methoxyphenol)[7]
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer capable of reading at 517 nm
B. Reagent Preparation
-
DPPH Working Solution (approximately 0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in an amber bottle to protect it from light.[7] The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.1.[21]
-
Methoxyphenol Sample Stock Solution: Prepare a stock solution of the methoxyphenol sample in methanol at a known concentration (e.g., 1 mg/mL).
-
Sample and Standard Dilutions: From the stock solution, prepare a series of dilutions of the methoxyphenol sample and the positive control in methanol.
C. Assay Procedure (Microplate Method)
-
Add 20 µL of each sample dilution, standard dilution, or methanol (as a blank) to the wells of a 96-well plate.
-
Add 180-200 µL of the DPPH working solution to each well.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
Measure the absorbance of each well at 517 nm using a microplate reader.
D. Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity (%RSA) for each concentration of the sample and standard using the following formula:
%RSA = [ (Acontrol - Asample) / Acontrol ] * 100
Where:
-
Acontrol is the absorbance of the DPPH solution with methanol.
-
Asample is the absorbance of the DPPH solution with the sample or standard.
-
-
Plot the %RSA against the concentration of the methoxyphenol sample and the standard.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Scientific Principle
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[16][22] The ABTS•⁺ is a blue-green chromophore that is generated by the oxidation of ABTS with potassium persulfate.[21][23] In the presence of an antioxidant that can donate a hydrogen atom or an electron, the ABTS•⁺ is reduced, causing the solution to decolorize.[21] The extent of decolorization, measured as the decrease in absorbance at approximately 734 nm, is proportional to the antioxidant's activity.[22] A key advantage of this assay is its applicability to both hydrophilic and lipophilic antioxidants.[12]
Reaction Mechanism Diagram
Caption: Generation and scavenging of the ABTS radical cation.
Detailed Protocol
A. Reagents and Materials
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Methanol (or ethanol), spectrophotometric grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methoxyphenol sample
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer capable of reading at 734 nm
B. Reagent Preparation
-
ABTS Radical Cation (ABTS•⁺) Stock Solution:
-
ABTS•⁺ Working Solution: Before use, dilute the ABTS•⁺ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[21]
-
Methoxyphenol Sample and Standard Solutions: Prepare stock solutions and serial dilutions as described for the DPPH assay.
C. Assay Procedure (Microplate Method)
-
Add 20 µL of each sample dilution, standard dilution, or solvent (as a blank) to the wells of a 96-well plate.[7]
-
Add 180 µL of the ABTS•⁺ working solution to each well.[7]
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at room temperature for 6-10 minutes.[7]
-
Measure the absorbance of each well at 734 nm.
D. Data Analysis
-
Calculate the percentage of ABTS•⁺ scavenging activity using the same formula as for the DPPH assay.
-
Plot the percentage of scavenging activity against the concentration of the methoxyphenol and the standard.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by comparing the antioxidant activity of the sample to that of a Trolox standard curve.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Scientific Principle
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative damage by peroxyl radicals.[5][24] Peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[9][25] In the absence of an antioxidant, the peroxyl radicals quench the fluorescence of the probe (commonly fluorescein).[5] Antioxidants present in the sample scavenge the peroxyl radicals, thereby preserving the fluorescence.[24] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[26][27] The ORAC assay is considered to be more biologically relevant than DPPH and ABTS assays because it utilizes a peroxyl radical, which is a common reactive oxygen species in biological systems.[9]
Kinetic Analysis Diagram
Caption: Data analysis concept for the ORAC assay.
Detailed Protocol
A. Reagents and Materials
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
75 mM Phosphate buffer (pH 7.4)
-
Methoxyphenol sample
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~485 nm and emission at ~520-528 nm[5][26]
B. Reagent Preparation
-
Fluorescein Working Solution: Prepare a stock solution of fluorescein in 75 mM phosphate buffer. Immediately before use, dilute the stock solution with the same buffer to the desired working concentration (e.g., 8 nM).[5]
-
AAPH Solution: Dissolve AAPH in 75 mM phosphate buffer to a final concentration of 75 mM. This solution must be prepared fresh daily.[5]
-
Trolox Standard Solutions: Prepare a stock solution of Trolox in 75 mM phosphate buffer. From this, prepare a series of standard dilutions.
-
Methoxyphenol Sample Solutions: Prepare dilutions of the methoxyphenol sample in 75 mM phosphate buffer.
C. Assay Procedure
-
Add 25 µL of the sample, standard, or phosphate buffer (as a blank) to the wells of a 96-well black microplate.[24][28]
-
Add 150 µL of the fluorescein working solution to each well.[24][26]
-
Mix and incubate the plate at 37°C for at least 15-30 minutes in the microplate reader.[24][26]
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well using a multichannel pipette or an automated injector.[5][24]
-
Immediately begin recording the fluorescence every 1-2 minutes for at least 60-90 minutes, with shaking before each reading.[26][28]
D. Data Analysis
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank from the fluorescence decay curves.[28]
-
Calculate the Net AUC for each sample and standard by subtracting the AUC of the blank from their respective AUCs.
Net AUC = AUCsample/standard - AUCblank
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the methoxyphenol sample, expressed as Trolox equivalents (TE), by interpolating its Net AUC from the Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
Scientific Principle
The FRAP assay measures the total antioxidant power of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[19] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[19][29] The change in absorbance is directly proportional to the total reducing power of the antioxidants in the sample.[19] The FRAP assay is a simple, rapid, and reproducible method, making it suitable for high-throughput screening.[19]
Chemical Reaction Diagram
Caption: The reduction of Fe³⁺ to Fe²⁺ in the FRAP assay.
Detailed Protocol
A. Reagents and Materials
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM Ferric chloride (FeCl₃·6H₂O) in water
-
Ferrous sulfate (FeSO₄·7H₂O) for the standard curve
-
Methoxyphenol sample
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer capable of reading at 593 nm
-
Water bath set to 37°C
B. Reagent Preparation
-
FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[30] Warm the reagent to 37°C before use.
-
Ferrous Sulfate Standard Solutions: Prepare a stock solution of FeSO₄·7H₂O in water. From this, prepare a series of standard dilutions.
-
Methoxyphenol Sample Solutions: Prepare dilutions of the methoxyphenol sample in an appropriate solvent.
C. Assay Procedure (Microplate Method)
-
Add 10 µL of the sample, standard, or blank to the wells of a 96-well plate.
-
Add 220 µL of the pre-warmed FRAP reagent to each well.
-
Mix the contents of the wells.
-
Incubate the plate at 37°C for 4-10 minutes.[31] Note that reaction times may vary for different antioxidants.[31]
-
Measure the absorbance at 593 nm.
D. Data Analysis
-
Plot the absorbance of the ferrous sulfate standards against their concentrations to create a standard curve.
-
Determine the FRAP value of the methoxyphenol sample by comparing its absorbance to the standard curve.
-
The results are typically expressed as micromoles of Fe²⁺ equivalents per gram or milliliter of the sample.
Conclusion: A Multi-faceted Approach to Antioxidant Assessment
The evaluation of the antioxidant activity of methoxyphenols is a critical step in understanding their potential therapeutic applications. This guide has provided detailed protocols for four commonly employed assays: DPPH, ABTS, ORAC, and FRAP. Each method offers a different perspective on the antioxidant capacity of a compound, and the choice of assay should be carefully considered based on the research objectives.
It is important to recognize that no single in vitro assay can fully capture the complex antioxidant behavior of a compound within a biological system.[4] Therefore, a multi-assay approach is highly recommended for a comprehensive and reliable assessment of the antioxidant potential of methoxyphenols. By understanding the principles and methodologies outlined in this guide, researchers can confidently and accurately measure the antioxidant activity of these promising natural compounds.
References
-
Carvalho, J. R. B., Meireles, A. N., Marques, S. S., Gregório, B. J. R., Ramos, I. I., Silva, E. M. P., Barreiros, L., & Segundo, M. A. (2023). Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. Antioxidants, 12(2), 499. [Link]
-
Iqbal, M. J., & Khan, M. A. (2023). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Biology, 3, 100038. [Link]
-
Elabscience. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method). [Link]
-
Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical biochemistry, 239(1), 70–76. [Link]
-
Carvalho, J. R. B., Meireles, A. N., Marques, S. S., Gregório, B. J. R., Ramos, I. I., Silva, E. M. P., Barreiros, L., & Segundo, M. A. (2023). Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. SSRN. [Link]
-
Amerigo Scientific. (n.d.). Total Antioxidant Capacity (FRAP) Assay (Colorimetric). [Link]
-
G-Biosciences. (n.d.). FRAP Antioxidant Assay. [Link]
-
Ilie, M., & Chis, A. A. (2020). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences, 21(9), 3380. [Link]
-
Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. [Link]
-
Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]
-
Loizzo, M. R., Tundis, R., & Menichini, F. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Antioxidants, 13(2), 222. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]
-
Carvalho, J. R. B., Meireles, A. N., Marques, S. S., Gregório, B. J. R., Ramos, I. I., Silva, E. M. P., Barreiros, L., & Segundo, M. A. (2023). Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. Preprints.org. [Link]
-
Scribd. (n.d.). ORAC Assay Protocol. [Link]
-
Nenadis, N., Wang, L. F., Tsimidou, M., & Zhang, H. Y. (2004). Estimation of Scavenging Activity of Phenolic Compounds Using the ABTS•+ Assay. Journal of Agricultural and Food Chemistry, 52(15), 4669–4674. [Link]
-
Fujisawa, S., Atsumi, T., Ishihara, M., & Kadoma, Y. (2004). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Anticancer Research, 24(5A), 3031–3038. [Link]
-
Sánchez-Moreno, C. (2002). Anti-oxidant capacity of dietary polyphenols determined by ABTS assay: a kinetic expression of the results. Journal of the Science of Food and Agriculture, 82(15), 1791-1795. [Link]
-
Mediani, A., Abas, F., Khatib, A., & Tan, C. P. (2013). High Correlation of 2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging, Ferric Reducing Activity Potential and Total Phenolics Content Indicates Redundancy in Use of All Three Assays to Screen for Antioxidant Activity of Extracts of Plants from the Malaysian Rainforest. Molecules, 18(1), 746-758. [Link]
-
Amorati, R., & Valgimigli, L. (2015). Advantages and limitations of common testing methods for antioxidants. Free Radical Research, 49(5), 633-649. [Link]
-
Loizzo, M. R., Tundis, R., & Menichini, F. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Antioxidants, 13(2), 222. [Link]
-
Amorati, R., & Valgimigli, L. (2015). Advantages and limitations of common testing methods for antioxidants. Semantic Scholar. [Link]
-
Wu, C. H., Murthy, H. N., & Hahn, E. J. (2008). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Journal of the Chinese Chemical Society, 55(4), 846-853. [Link]
-
BMG Labtech. (n.d.). ORAC assay to determine antioxidant capacity. [Link]
-
Priyadarsini, K. I., Guha, S. N., & Rao, M. N. (1998). Physico-chemical properties and antioxidant activities of methoxy phenols. Free radical biology & medicine, 24(6), 933–941. [Link]
-
Mareczek, A., Lechnio, A., & Liberna, M. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(15), 4567. [Link]
-
Loizzo, M. R., Tundis, R., & Menichini, F. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. ResearchGate. [Link]
-
Fujisawa, S., Atsumi, T., & Kadoma, Y. (2002). Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. Molecular and Cellular Biochemistry, 234/235(1/2), 227-233. [Link]
-
de Carvalho, A. C. M., da Silva, C. M., & da Silva, J. A. (2011). On the way to understand antioxidants: chromanol and dimethoxyphenols gas-phase acidities. Journal of Mass Spectrometry, 46(6), 640-648. [Link]
-
Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 9(8), 709. [Link]
-
Kancheva, V. D., Slavova-Kazakova, A. K., Angelova, S. E., & Borimechkova, Y. V. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 12(3), 726. [Link]
-
Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2018). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences, 19(7), 1831. [Link]
-
Cho, I., Lee, C., & Lee, J. (2020). Antioxidant activity expressed with different standard compounds. Journal of the Korean Society of Food Science and Nutrition, 49(1), 1-7. [Link]
-
Fujisawa, S., Atsumi, T., & Kadoma, Y. (2002). Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. Molecules, 7(2), 199-208. [Link]
-
Özyürek, M., Güçlü, K., & Apak, R. (2011). DPPH Radical Scavenging Assay. IntechOpen. [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]
-
Hossain, M. B., Brunton, N. P., & Rai, D. K. (2022). Evaluation of Antioxidant Capacity (ABTS and CUPRAC) and Total Phenolic Content (Folin-Ciocalteu) Assays of Selected Fruit, Vegetables, and Spices. Foods, 11(23), 3879. [Link]
-
Sricharoen, P., Techawongstien, S., & Chanthai, S. (2015). Standardization of DPPH, ABTS and FRAP assays with six reference compounds for estimating antioxidant capacity of the tomato extracts using an ultrasound assisted extraction. International Journal of Phytomedicine, 6(4), 608-616. [Link]
-
Granato, D., Shahidi, F., & Wrolstad, R. (2010). Use of Reference Compounds in Antioxidant Activity Assessment. In: Wrolstad, R.E., Acree, T.E., Decker, E.A., Penner, M.H., Reid, D.S., Schwartz, S.J., Shoemaker, C.F., Smith, D.M., Sporns, P. (eds) Handbook of Food Analytical Chemistry. John Wiley & Sons, Inc.. [Link]
-
Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290–4302. [Link]
-
Gulcin, İ. (2020). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Mini-Reviews in Medicinal Chemistry, 20(5), 375-387. [Link]
-
Saral, O. (2018). I'm having a probleme while dealing with the antioxidant activity FRAPP method. ResearchGate. [Link]
-
Shimamura, T., Sumikura, Y., Yamazaki, T., Tada, A., & Kashiwagi, T. (2014). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Journal of Pharmacognosy and Phytochemistry, 2(6), 114-117. [Link]
-
Hossain, M. B., Brunton, N. P., & Rai, D. K. (2026). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. Molecules, 31(1), 1. [Link]
-
Kelly, K., & Fanning, S. (2013). Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves. Food Chemistry, 141(3), 1642-1648. [Link]
Sources
- 1. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physico-chemical properties and antioxidant activities of methoxy phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 4. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Advantages and limitations of common testing methods for antioxidants | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of Antioxidant Capacity (ABTS and CUPRAC) and Total Phenolic Content (Folin-Ciocalteu) Assays of Selected Fruit, Vegetables, and Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. High Correlation of 2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging, Ferric Reducing Activity Potential and Total Phenolics Content Indicates Redundancy in Use of All Three Assays to Screen for Antioxidant Activity of Extracts of Plants from the Malaysian Rainforest - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. kamiyabiomedical.com [kamiyabiomedical.com]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. Exploiting kinetic features of ORAC assay for evaluation of radical scavenging capacity [recipp.ipp.pt]
- 28. scribd.com [scribd.com]
- 29. Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method) - Elabscience® [elabscience.com]
- 30. researchgate.net [researchgate.net]
- 31. cellbiolabs.com [cellbiolabs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki-Miyaura Coupling Reactions
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. By understanding the causality behind experimental choices, you can effectively troubleshoot and optimize your synthetic protocols.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency.[1][2] However, its complexity means that multiple parameters can impact the outcome.[2][3] This guide provides a structured, question-and-answer approach to address specific issues you may encounter.
The Suzuki-Miyaura Catalytic Cycle: A Quick Primer
The reaction mechanism involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] A failure or slowdown in any of these steps will result in a low yield of your desired product.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions. [7]
Frequently Asked Questions (FAQs)
Category 1: Catalyst & Ligand Issues
Q1: My reaction is sluggish or has stalled completely. Could my palladium catalyst be the problem?
A1: Yes, catalyst activity is paramount. Low or no conversion often points to catalyst inactivation or an insufficient catalytic rate. [7][8] Causality & Explanation: The active catalyst in the Suzuki coupling is the Pd(0) species. [3][6]This species is highly sensitive to oxygen, which can oxidize it to inactive Pd(II) oxides. [8][9]Furthermore, impurities in your reagents, such as sulfur from the synthesis of starting materials, can act as catalyst poisons. [10][11]Finally, the choice of palladium precursor and ligand system dramatically affects catalyst stability and activity, especially for challenging substrates like aryl chlorides. [12][13] Troubleshooting Protocol:
-
Ensure a Strict Inert Atmosphere: Oxygen is a primary culprit for catalyst deactivation. [8][9] * Thoroughly degas all solvents and aqueous solutions (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for 20-30 minutes). [7] * Assemble your reaction under a positive pressure of an inert gas.
-
Verify Catalyst & Ligand Quality:
-
Use fresh palladium precursors and phosphine ligands. Phosphine ligands are prone to oxidation to phosphine oxides, which can hinder catalytic activity. [8][14] * Consider using more stable, commercially available pre-catalysts (e.g., Buchwald pre-catalysts) which generate the active Pd(0) species in situ and are often more robust. [14]3. Address Catalyst Poisoning:
-
If you suspect impurities in your starting materials, purify them meticulously before use. Impurities in boronic acids are a known issue. [8][10] * Elemental sulfur, a potential residue from the synthesis of aryl halides, has been identified as a potent catalyst poison. [11]4. Optimize Catalyst Loading: While typical loadings are 0.5-2 mol%, sluggish reactions, especially with difficult substrates (e.g., aryl chlorides), may benefit from a slightly higher catalyst concentration. [2]
-
Q2: How do I choose the right phosphine ligand for my specific substrates?
A2: Ligand choice is critical as it influences the rate of both oxidative addition and reductive elimination. The ideal ligand depends heavily on the electronic and steric properties of your coupling partners.
Causality & Explanation: The ligand stabilizes the palladium center and modulates its reactivity. [7]* Electron-rich and bulky ligands (e.g., trialkylphosphines like P(t-Bu)₃, or biarylphosphines like SPhos and XPhos) accelerate the oxidative addition step, which is often rate-limiting for less reactive electrophiles like aryl chlorides. [3][7][15]They also promote the final reductive elimination step. [3]* Bidentate ligands (e.g., dppf) can provide stability but may be less active for challenging substrates compared to modern bulky, monodentate ligands.
Ligand Selection Guide:
| Ligand Type | Example(s) | Best For | Rationale |
| Bulky, Electron-Rich Biarylphosphines | SPhos, XPhos, RuPhos | Aryl chlorides, sterically hindered substrates | Promotes fast oxidative addition and reductive elimination. [7][15] |
| Bulky Trialkylphosphines | P(t-Bu)₃, PCy₃ | General purpose, good for electron-rich halides | Highly electron-donating, accelerates oxidative addition. |
| Ferrocenylphosphines | dppf | General purpose, good starting point | Robust and versatile, though may be less effective for highly challenging couplings. |
Category 2: Base & Solvent Effects
Q3: My yield is low. How critical is my choice of base?
A3: The base is not merely a spectator; it plays a crucial and multifaceted role in the catalytic cycle, and an incorrect choice can halt the reaction. [1][5] Causality & Explanation: The primary role of the base is to activate the organoboron species for transmetalation. [1][16]It reacts with the boronic acid to form a more nucleophilic boronate species ([R²B(OH)₃]⁻), which then transfers its organic group to the palladium center. [16][17][18]The effectiveness of a base depends on its strength, solubility, and the pKa of the boronic acid. [18]A base that is too weak may not form the boronate efficiently, while an overly strong base can promote side reactions or degrade sensitive substrates. [12] Base Selection & Troubleshooting:
-
Screen Different Bases: There is no universal base. A screening of common bases is often the most effective strategy.
-
Consider Solubility: The base must have some solubility in the reaction medium to be effective. For biphasic systems (e.g., Toluene/H₂O), inorganic bases are common. For anhydrous conditions, organic bases or finely powdered, dry inorganic bases are used. [7][9]3. Match Base to Substrate: If your substrate contains base-labile functional groups (e.g., esters), use milder bases like K₃PO₄ or KF to prevent hydrolysis. [12][19] Comparative Table of Common Bases:
| Base | Strength | Common Solvents | Notes |
| K₃PO₄ | Strong | Toluene/H₂O, Dioxane/H₂O, THF | Highly effective for many couplings, including those with aryl chlorides. [15]Often a good first choice. |
| Cs₂CO₃ | Strong | Toluene, Dioxane, THF | High solubility in organic solvents can be advantageous. Often provides high yields. [1] |
| K₂CO₃ / Na₂CO₃ | Moderate | Toluene/H₂O, Ethanol/H₂O | Standard, cost-effective choice. Requires water for solubility and activity. [1] |
| KF | Mild | THF, Toluene | Useful for base-sensitive substrates. [20] |
Q4: Does the solvent really matter if all my reagents are soluble?
A4: Absolutely. The solvent influences catalyst stability, base efficacy, and can even alter the identity of the active catalyst, directly impacting reaction rate and selectivity. [21][22][23] Causality & Explanation: Solvents can coordinate to the palladium center, affecting its reactivity. [22]The polarity of the solvent impacts the rate of oxidative addition and can stabilize intermediates. [22]For instance, polar aprotic solvents like DMF or MeCN can sometimes favor different reaction pathways compared to nonpolar solvents like toluene or THF. [21]Furthermore, the solvent system is intrinsically linked to the base's solubility and effectiveness. Many reactions benefit from a biphasic system (e.g., Toluene/Water or Dioxane/Water) which helps dissolve the inorganic base and facilitate the reaction. [24] Solvent System Protocol:
-
Start with Common Systems: Toluene, Dioxane, and THF, often with a small amount of water to solubilize the base, are excellent starting points. [3]2. Consider Anhydrous vs. Aqueous: While many protocols use aqueous bases, water can promote protodeboronation of the boronic acid. [8]If this is a suspected side reaction, switching to an anhydrous solvent with a base like K₃PO₄ may improve the yield.
-
Mind the Temperature: Ensure the chosen solvent has a boiling point suitable for the required reaction temperature. Many Suzuki couplings require heating (e.g., 60-110 °C) to proceed efficiently. [2][25]
Category 3: Substrate & Side Reaction Issues
Q5: I'm observing significant side products, especially homocoupling of my boronic acid and dehalogenation of my starting material. What's going wrong?
A5: These are common side reactions that compete with the desired cross-coupling pathway, directly reducing your yield. They are typically caused by oxygen contamination or an inefficient catalyst system. [8][9] Causality & Explanation:
-
Homocoupling (Glaser-Hay type): The boronic acid can couple with itself to form an R²-R² dimer. This is often promoted by the presence of oxygen and a base, proceeding through a palladium-catalyzed pathway. [8][26]* Dehalogenation (or Protodeboronation): The aryl halide (R¹-X) is reduced to R¹-H, or the boronic acid (R²-B(OH)₂) is converted to R²-H. This can occur when a hydride source is present or when the catalytic cycle is inefficient, allowing for competing reduction pathways. [3][9]Boronic acids are particularly susceptible to this, a process called protodeboronation, which is exacerbated by excess water or high temperatures. [9][27] Protocol to Minimize Side Reactions:
-
Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling. Ensure your entire system is under an inert atmosphere from start to finish. [8][28]2. Use High-Purity Reagents: The stability and purity of the boronic acid are crucial. [10]Impurities can lead to side reactions. Boronic acids can dehydrate to form cyclic boroxine trimers, which may have different reactivity. [3]Using fresh, high-quality boronic acid or a more stable boronic ester (e.g., a pinacol ester) can significantly reduce both homocoupling and protodeboronation. [3][9]3. Optimize Reaction Conditions:
-
Temperature: Avoid excessive heat, which can accelerate boronic acid decomposition. [8] * Base: Use the mildest base that effectively promotes the reaction to minimize degradation of sensitive substrates. [8] * Stoichiometry: Using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid is common, but a very large excess can sometimes lead to more homocoupling.
-
By methodically addressing these key areas—catalyst, ligand, base, solvent, and substrate quality—you can effectively diagnose the root cause of low yields and optimize your Suzuki-Miyaura coupling reactions for success.
References
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society. [Link]
-
The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014). Chemistry – A European Journal. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal. [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). National Institutes of Health. [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2022). The Journal of Physical Chemistry B. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004). Journal of the American Chemical Society. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021). Chemistry – A European Journal. [Link]
-
Suzuki reaction: easy mechanism,application. (2022). Chemistry Notes. [Link]
-
Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. (2015). Chemical Engineering Transactions. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2007). Organic Process Research & Development. [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2003). Organometallics. [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2017). National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. quora.com [quora.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 19. researchgate.net [researchgate.net]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 24. aidic.it [aidic.it]
- 25. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 26. arodes.hes-so.ch [arodes.hes-so.ch]
- 27. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Biphenyl Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of fluorinated biphenyls. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of carbon-carbon bond formation involving fluorinated aromatic systems. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, yet the unique electronic properties of fluorinated substrates introduce specific challenges that require careful optimization.[1][2]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura reaction the most common method for synthesizing fluorinated biphenyls?
The Suzuki-Miyaura coupling is widely favored due to its remarkable functional group tolerance, the commercial availability of a vast array of boronic acids and their derivatives, and the generally lower toxicity of boron-containing reagents compared to organotin (Stille coupling) or organozinc (Negishi coupling) compounds.[1][3] The reaction conditions are typically mild, and the mechanism is well-understood, providing a solid foundation for rational optimization when challenges arise.[4]
Q2: How does fluorine substitution affect the reactivity of the coupling partners in a Suzuki reaction?
Fluorine is a highly electronegative atom with a strong electron-withdrawing inductive effect. This profoundly impacts the reactivity of both the aryl halide (electrophile) and the arylboronic acid (nucleophile).
-
On the Aryl Halide (Electrophile): Electron-withdrawing fluorine atoms make the aromatic ring electron-deficient. This generally accelerates the rate-limiting oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond.[4] Consequently, fluorinated aryl chlorides, which are often unreactive, can become viable substrates.[5]
-
On the Arylboronic Acid (Nucleophile): The same electron-withdrawing effect makes the carbon atom attached to boron less nucleophilic. This can slow down the transmetalation step. More critically, it increases the acidity of the boronic acid, making it significantly more susceptible to a common side reaction called protodeboronation, where the C-B bond is cleaved by a proton source.[6][7]
Q3: What are the most critical parameters to control in this reaction?
The four most critical parameters to optimize are:
-
Palladium Catalyst & Ligand System: The choice of ligand dictates the reactivity and stability of the active Pd(0) catalyst.
-
Base: The base is essential for activating the boronic acid for the transmetalation step.
-
Solvent: The solvent system must solubilize all components and can influence the rates of different steps in the catalytic cycle.
-
Boron Reagent: The stability of the boronic acid or its derivative is paramount to avoiding side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of fluorinated biphenyls.
Problem 1: Low or No Product Yield
Low conversion is often linked to an inefficient catalyst system or suboptimal reaction conditions. A systematic approach is key.
-
Cause A: Catalyst Inactivity
-
The "Why": The active catalyst is a Pd(0) species.[1] If you start with a Pd(II) salt like Pd(OAc)₂, it must be reduced in situ. This process can be inefficient or can be hindered by oxidizing agents, such as residual oxygen in the reaction mixture.[4] Furthermore, some palladium sources like Pd₂(dba)₃ can degrade over time, forming inactive palladium black.[4]
-
Solution:
-
Ensure Rigorous Degassing: Before heating, thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles. This removes dissolved oxygen.
-
Use a Precatalyst: Employ modern palladium precatalysts (e.g., Buchwald or PEPPSI-type precatalysts). These are often air-stable solids that reliably generate the active Pd(0) species under the reaction conditions, leading to more reproducible results.[4][5]
-
-
-
Cause B: Inappropriate Ligand Choice
-
The "Why": The ligand stabilizes the palladium center and modulates its electronic and steric properties. For electron-deficient fluorinated aryl halides, oxidative addition can still be challenging, especially with less reactive C-Cl bonds. The ligand must be sufficiently electron-rich to promote this step.[4][5] Bulky ligands also promote the final, product-releasing reductive elimination step.[5]
-
Solution:
-
Select Electron-Rich, Bulky Ligands: For challenging couplings involving fluorinated substrates, standard ligands like PPh₃ are often inadequate.[8] Switch to specialized phosphine ligands (known as Buchwald ligands) or N-Heterocyclic Carbenes (NHCs).
-
Screen Ligands: There is no universal ligand. A small screen of ligands can quickly identify a suitable candidate for your specific substrate combination.
-
-
| Ligand Type | Examples | Recommended For | Rationale |
| Buchwald Ligands | SPhos, XPhos, RuPhos | General purpose, especially for aryl chlorides and sterically hindered substrates.[5][9][10] | Highly electron-rich and bulky, promoting both oxidative addition and reductive elimination. |
| Ferrocenyl Ligands | dppf, dtbpf | Good starting point for many Suzuki couplings.[5] | Robust and effective for a wide range of substrates, though sometimes less active than Buchwald ligands for very challenging cases. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Electron-rich aryl chlorides and substrates prone to catalyst decomposition at high temperatures. | Strong σ-donors that form very stable palladium complexes, preventing catalyst deactivation. Often used with PEPPSI-type precatalysts.[4] |
-
Cause C: Suboptimal Base or Solvent
-
The "Why": The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[11] The solvent must dissolve the reactants and the base. Inadequate solubility of any component can halt the reaction.[12]
-
Solution:
-
Base Selection: Aqueous K₂CO₃ or Cs₂CO₃ are common and effective choices. For substrates sensitive to hydrolysis or protodeboronation, a non-aqueous system with a stronger, less nucleophilic base like K₃PO₄ in a solvent like dioxane or toluene is often superior.[5] Fluoride bases (KF, CsF) can also be highly effective, as they form highly reactive fluoroborate species.[8][13][14]
-
Solvent System: A mixture of an organic solvent with water (e.g., Dioxane/H₂O, THF/H₂O) is standard.[5] If solubility is an issue, consider more polar aprotic solvents like DMF or NMP, or higher boiling point solvents like toluene to drive the reaction at elevated temperatures.[5][12]
-
-
Caption: Decision tree for addressing protodeboronation and homocoupling side reactions.
Problem 3: Purification Challenges
Fluorinated compounds often exhibit unique solubility and polarity profiles that can complicate standard purification by silica gel chromatography.
-
The "Why": The polarity of a fluorinated biphenyl can be very similar to that of a homocoupled byproduct or even unreacted starting material, leading to co-elution. [14]Highly fluorinated compounds can also be quite nonpolar and may have limited solubility in common chromatography solvents.
-
Solutions:
-
Optimize the Reaction: The best purification strategy is to have a cleaner reaction. Revisit the troubleshooting steps above to minimize byproduct formation.
-
Alternative Chromatography Media: If silica gel fails, consider other stationary phases. Alumina (basic or neutral) can offer different selectivity. For very nonpolar compounds, reversed-phase chromatography (C18) might be effective. [15][16] 3. Crystallization: Fluorinated biphenyls are often crystalline solids. Attempting to crystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate, toluene, or isopropanol) can be a highly effective method for removing impurities.
-
Liquid-Liquid Extraction: Design a workup procedure that exploits differences in acidity or basicity. For example, if you have a basic impurity, an acidic wash (e.g., 1M HCl) can remove it into the aqueous layer.
-
Experimental Protocols
General Protocol: Starting Conditions for Suzuki-Miyaura Coupling of a Fluorinated Aryl Bromide
This protocol provides a robust starting point. Further optimization based on the troubleshooting guides may be necessary.
Materials:
-
Fluorinated Aryl Bromide (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (1-3 mol%)
-
Ligand (if not part of a precatalyst, e.g., XPhos) (1.2-1.5x mol% of Pd)
-
Base (e.g., K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane or Toluene)
Procedure:
-
Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid/ester, palladium precatalyst, and base.
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing (Optional but Recommended): For maximum efficiency, bubble the inert gas through the reaction mixture for 15-20 minutes.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography or crystallization.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Wikipedia. Protodeboronation. Available from: [Link]
-
Mitchell, D., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie International Edition. Available from: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available from: [Link]
-
Amii, H., & Uneyama, K. (2009). C–F Bond Activation in Organic Synthesis. Chemical Reviews. (While the provided link is to a book chapter on fluorination reactions, the principles of C-F bond activation and reductive elimination discussed are relevant). Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie. Available from: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available from: [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters. Available from: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available from: [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Available from: [Link]
-
Casado, A., et al. (2022). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. Organometallics. Available from: [Link]
-
Pérez-Lorenzo, M. (2012). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Available from: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. Chemical Society Reviews. Available from: [Link]
-
LibreTexts Chemistry. Suzuki-Miyaura Coupling. Available from: [Link]
-
Schümann, M., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Available from: [Link]
-
Reddit user discussion on r/Chempros. (2022). How to approach choosing reaction conditions for Suzuki? Available from: [Link]
-
Sun, H., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available from: [Link]
-
Amatore, C., et al. (2006). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL₂] Complexes. Chemistry – A European Journal. Available from: [Link]
-
Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Available from: [Link]
-
Casado, A., et al. (2022). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. Organometallics. Available from: [Link]
-
Chambers, R. D., et al. (1980). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions. (Diagram from a publication). Available from: [Link]
-
Reddit user discussion on r/chemistry. (2021). Your "Go-To", "just couple already", Suzuki conditions? Available from: [Link]
-
B-Valle, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules. Available from: [Link]
-
Ghiassi, K. B., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry. Available from: [Link]
-
ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. (Publication). Available from: [Link]
-
Reddit user discussion on r/Chempros. (2022). Struggling with Suzuki Reaction. Available from: [Link]
-
ResearchGate. 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag₂O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. (Publication). Available from: [Link]
-
Journal of Membrane Science. Fluorinated biphenyl aromatic polyimides for gas separation applications. (Publication). Available from: [Link]
-
Reddy, V. P., & Prakash, G. K. S. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Angewandte Chemie International Edition. Available from: [Link]
-
Bergman, A., & Wachtmeister, C. A. (1978). Purification of polybrominated biphenyl congeners. Journal of Chromatography A. Available from: [Link]
-
Reddit user discussion on r/Chempros. (2023). Failed suzuki coupling, any suggenstions? Available from: [Link]
-
WordPress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Available from: [Link]
-
Ni, C., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Available from: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Biphenyl Derivatives
Welcome to the technical support center for the purification of biphenyl derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity biphenyl compounds. Here, we address common and complex purification issues through a series of troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Introduction: The Unique Purification Landscape of Biphenyl Derivatives
Biphenyl derivatives are a cornerstone in pharmaceuticals, material science, and agrochemicals. Their synthesis, often achieved through cross-coupling reactions like the Suzuki-Miyaura coupling, can generate a complex mixture of the target molecule, starting materials, and various byproducts.[1][2][3] The purification of these compounds is frequently non-trivial due to several inherent structural and chemical properties.
A primary challenge stems from the similar physicochemical properties between the desired product and common impurities, such as homocoupled byproducts or unreacted starting materials.[4] This similarity in polarity and solubility can make standard purification techniques like column chromatography and recrystallization difficult. Furthermore, the phenomenon of atropisomerism in ortho-substituted biphenyls introduces an additional layer of complexity, where stable, non-interconverting rotational isomers may require specialized chiral separation techniques.[5][6][7][8]
This guide provides a structured approach to troubleshooting these challenges, explaining the causality behind experimental choices to empower you to develop robust and effective purification strategies.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing biphenyl derivatives?
A1: Impurities can be broadly categorized into three main types:
-
Organic Impurities: These are often structurally similar to your target compound and can include:
-
Homocoupling Products: Dimers of your starting aryl halides or aryl boronic acids/esters are very common byproducts in cross-coupling reactions.[4]
-
Unreacted Starting Materials: Incomplete reactions will leave residual starting materials in your crude product.
-
Intermediates: Depending on the reaction mechanism, stable intermediates may persist.
-
Byproducts from Side Reactions: This can include dehalogenated starting materials or products from other competing reaction pathways. Terphenyls are known byproducts in the industrial production of biphenyl.[9]
-
Degradation Products: Functional groups on your biphenyl derivative may be sensitive to the reaction conditions or subsequent work-up. For example, hydroxymethyl groups can be oxidized to aldehydes or carboxylic acids.[1] Aromatic amines are also prone to oxidation, often indicated by a color change.[10]
-
-
Inorganic Impurities:
-
Residual Solvents: Solvents used in the reaction or purification steps that are not completely removed can be a significant impurity.[1]
Q2: My biphenyl derivative appears as a single spot on TLC, but my NMR shows impurities. Why?
A2: This is a common scenario and can be attributed to several factors:
-
Co-elution on TLC: The impurity may have a very similar Rf value to your product in the TLC solvent system, making them appear as a single spot.
-
Non-UV Active Impurities: If the impurity does not have a chromophore, it will not be visible under a UV lamp. Staining the TLC plate with a universal stain (e.g., potassium permanganate or iodine) can help visualize these impurities.
-
High Polarity Impurities: Some impurities, particularly inorganic salts, may remain at the baseline of the TLC plate and be overlooked.
-
Volatile Impurities: Residual solvents will be evident in the NMR spectrum but will not appear on a TLC plate after it has dried.
Q3: What is atropisomerism, and how does it affect the purification of my biphenyl derivative?
A3: Atropisomerism occurs in biphenyls with bulky substituents at the ortho positions of the aryl-aryl single bond.[6][8] These bulky groups restrict rotation around the single bond, leading to the existence of stable, non-superimposable conformational isomers called atropisomers.[8][11] These isomers are a type of axial chirality and can be separated as distinct enantiomers or diastereomers.
If your biphenyl derivative exhibits atropisomerism, you may observe:
-
Multiple spots on TLC or peaks in HPLC: Even if the compound is chemically pure, the different atropisomers can have different polarities and thus separate during chromatography.
-
Complex NMR spectra: The spectra will show two sets of peaks corresponding to the two atropisomers.
The purification challenge lies in the fact that these isomers are chemically identical and often require specialized chiral separation techniques, such as chiral HPLC, to isolate them.[5][7] The stability of atropisomers is temperature-dependent; some may interconvert at elevated temperatures, while others are stable even at high temperatures.[7][11]
Part 2: Troubleshooting Guides
Guide 1: Challenges in Column Chromatography
Column chromatography is a workhorse for purifying biphenyl derivatives. However, its effectiveness can be hampered by several factors.
Issue 1: Poor Separation of Product and a Closely-Eluting Impurity
-
Possible Cause: The polarity of the product and the impurity are very similar. This is often the case with homocoupled byproducts.[4]
-
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Test a Range of Polarities: Systematically vary the ratio of your polar and non-polar solvents.
-
Change the Solvents: If a hexane/ethyl acetate system fails, try a different solvent combination like dichloromethane/methanol or toluene/ethyl acetate. Different solvents can alter the selectivity of the separation.
-
-
Consider a Different Stationary Phase:
-
Biphenyl Stationary Phases: For reversed-phase HPLC, biphenyl-functionalized columns can offer enhanced selectivity for aromatic compounds through π-π interactions.[12]
-
Alumina: If your compound is sensitive to the acidic nature of silica gel, basic or neutral alumina can be a good alternative.[13]
-
Florisil: This is another alternative to silica gel for compounds prone to degradation.[14]
-
-
Improve Column Efficiency:
-
Use a finer mesh silica gel: This will provide a larger surface area and better resolution, but at the cost of slower flow rates.
-
Proper Column Packing: Ensure your column is packed uniformly to avoid channeling.
-
-
Issue 2: Product Decomposes on the Column
-
Possible Cause: The biphenyl derivative is unstable on the acidic surface of silica gel.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel:
-
Add a small amount of a base, like triethylamine (~1%), to your eluent. This will neutralize the acidic sites on the silica.
-
-
Switch to a Different Stationary Phase:
-
Minimize Contact Time:
-
Use a shorter column and a slightly more polar solvent system to elute the compound faster.
-
-
Guide 2: Challenges in Crystallization
Crystallization is a powerful technique for obtaining highly pure solid compounds.
Issue 3: The Compound Fails to Crystallize
-
Possible Cause: The compound may be too soluble in the chosen solvent, or impurities may be inhibiting crystal formation.
-
Troubleshooting Steps:
-
Solvent Screening:
-
Systematically test a variety of solvents with different polarities. A good crystallization solvent will dissolve the compound when hot but not when cold.[15]
-
-
Use a Solvent/Anti-Solvent System:
-
Dissolve your compound in a good solvent, and then slowly add an "anti-solvent" (in which the compound is insoluble) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The small glass particles can act as nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound to the saturated solution to initiate crystal growth.
-
-
Pre-Purification:
-
If the crude product is very impure, it may be necessary to first pass it through a short plug of silica gel to remove baseline impurities before attempting crystallization.[14]
-
-
Issue 4: Impurities Co-crystallize with the Product
-
Possible Cause: The impurity has a very similar crystal packing preference or is present in a very high concentration.
-
Troubleshooting Steps:
-
Slow Down the Crystallization Process:
-
Allow the solution to cool as slowly as possible. This gives the crystal lattice more time to form selectively with the desired molecule. A method for purifying crude biphenyl involves a very slow cooling rate of 0.5–5 °C/hour.[16]
-
-
Change the Crystallization Solvent:
-
Different solvents can lead to different crystal packing arrangements (polymorphs), which may exclude the impurity more effectively.
-
-
Perform Multiple Recrystallizations:
-
Sometimes, a single crystallization is not enough. Repeated recrystallization can progressively improve purity.[13]
-
-
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Start with a non-polar solvent system and gradually increase the polarity (gradient elution) to elute the compounds based on their affinity for the stationary phase.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Chiral HPLC for Atropisomer Separation
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Derivatized β-cyclodextrin bonded phases are often effective for separating biphenyl atropisomers.[7]
-
Method Development:
-
Screen different mobile phases (e.g., hexane/isopropanol, hexane/ethanol) to find a system that provides baseline separation of the atropisomers.
-
Optimize the flow rate and column temperature. Low temperatures are often critical to prevent on-column interconversion of the isomers.[7]
-
-
Sample Preparation: Dissolve the sample in the mobile phase and filter it through a 0.45 µm filter. For thermally labile atropisomers, sample preparation and storage should be done at low temperatures (e.g., -70 °C).[7]
-
Injection and Data Acquisition: Inject the sample onto the HPLC system and collect the data. The two atropisomers should appear as distinct peaks.
-
Fraction Collection: Use a fraction collector to isolate the eluent corresponding to each peak.
-
Analysis: Re-inject the collected fractions to confirm their purity.
Visualization: Purification Workflow Decision Tree
This diagram illustrates a logical workflow for approaching the purification of a biphenyl derivative.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]
- 7. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 9. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. stereoelectronics.org [stereoelectronics.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl - Google Patents [patents.google.com]
Technical Support Center: Strategies for Minimizing Homocoupling in Biphenyl Synthesis
Welcome to the Technical Support Center for Biphenyl Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of carbon-carbon bond formation. Homocoupling, the unwanted self-coupling of starting materials, is a persistent challenge that can significantly impact yield, purity, and downstream processing. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you minimize these side reactions and optimize your biphenyl synthesis.
Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section addresses the most common issues encountered during biphenyl synthesis via cross-coupling reactions.
Q1: I'm observing a significant amount of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What is the most likely cause?
The primary culprit for the homocoupling of boronic acids is the presence of molecular oxygen in your reaction vessel.[1] Oxygen can interact with the palladium(0) catalyst to form a palladium peroxo complex. This complex can then react with two molecules of the boronic acid, leading to the formation of the homocoupled biaryl and regenerating a Pd(0) species, albeit through an inefficient pathway that competes with your desired cross-coupling.[2]
Q2: My reaction is sluggish, and I'm still getting homocoupling byproducts even after degassing my solvents. What other parameters can I adjust?
If you have rigorously excluded oxygen, consider the following factors that can be optimized:
-
Base Selection: The choice and strength of the base are critical. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base is often dependent on the specific substrates and solvent system.[3]
-
Solvent System: The polarity and composition of the solvent mixture play a crucial role in the solubility of reactants and the stability of the catalytic species.[4] Mixtures of organic solvents (like dioxane, THF, or toluene) with water are frequently used.[5]
-
Ligand Selection: The ligand stabilizes the palladium catalyst and influences its reactivity. Bulky, electron-rich phosphine ligands are often effective at promoting the desired cross-coupling over homocoupling.[6]
Q3: I'm using a Pd(II) precatalyst, and I see a lot of homocoupling at the beginning of the reaction. Why is this happening?
Pd(II) precatalysts, such as palladium acetate (Pd(OAc)₂), require in-situ reduction to the active Pd(0) catalytic species.[5] This reduction can sometimes be promoted by the homocoupling of the organometallic reagent (e.g., boronic acid).[7] If this initial reduction is not efficient or if there is an excess of the Pd(II) species, it can lead to increased homocoupling. Using a Pd(0) source directly, like Pd(PPh₃)₄, can sometimes mitigate this issue.
Q4: Can homocoupling also be a problem in Stille and Negishi couplings?
Yes, homocoupling is a known side reaction in both Stille and Negishi couplings.
-
In Stille couplings , the oxidative homocoupling of the organostannane reagent is a major potential side reaction.[8]
-
In Negishi couplings , homocoupling can occur through a second transmetalation event where the already formed cross-coupled product on the palladium center is displaced by another molecule of the organozinc reagent.[9]
Q5: Are there any alternatives to cross-coupling reactions for biphenyl synthesis that avoid homocoupling altogether?
Yes, several methods can be employed to synthesize biphenyls that do not rely on traditional cross-coupling reactions and thus circumvent the issue of homocoupling. These include:
-
Ullmann Reaction: This classic method involves the copper-mediated coupling of two aryl halides. While it is a homocoupling reaction by design for symmetrical biphenyls, modern protocols have been developed to minimize unwanted side reactions.[10][11]
-
C-H Arylation: This approach involves the direct coupling of an aromatic C-H bond with an aryl halide. It offers a more atom-economical route to biphenyls and can have a broad substrate scope.[12][13]
-
Metal-Free Methods: Emerging techniques, such as photosplicing, utilize photochemical reactions to form biaryl compounds without the need for transition metal catalysts, thereby eliminating a common source of side reactions.[1][14][15]
Part 2: In-Depth Troubleshooting Guide
This section provides a more detailed analysis of the causes of homocoupling and systematic strategies for its prevention.
Understanding the Mechanisms of Homocoupling
To effectively troubleshoot, it is essential to understand the mechanistic pathways that lead to homocoupling.
The desired cross-coupling reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Homocoupling primarily arises from two competing pathways:
-
Oxygen-Mediated Homocoupling of Boronic Acids: As mentioned in the FAQs, dissolved oxygen can react with the Pd(0) catalyst to form a palladium peroxo species. This intermediate can then react with two molecules of the boronic acid to produce the homocoupled product.
-
Pd(II)-Mediated Homocoupling: If a Pd(II) precatalyst is used, it can directly react with the boronic acid in a process that generates the homocoupled product and the active Pd(0) catalyst. While this can initiate the desired catalytic cycle, it consumes the boronic acid in a non-productive manner.
In these reactions, homocoupling can also occur, often through mechanisms involving the formation of a diarylpalladium intermediate followed by reductive elimination.
The following diagram illustrates the desired catalytic cycle for a generic cross-coupling reaction and the competing homocoupling pathway.
Caption: Catalytic cycle of cross-coupling and the competing homocoupling pathway.
Systematic Troubleshooting Strategies
This is the most critical step in preventing the homocoupling of organoboron reagents.
-
Degassing Solvents: Solvents must be thoroughly degassed before use. Two common methods are:
-
Inert Gas Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes) can displace dissolved oxygen.[16]
-
Freeze-Pump-Thaw: This is a more rigorous method that involves freezing the solvent with liquid nitrogen, evacuating the headspace under vacuum, and then thawing.[17] This cycle is typically repeated three times for maximum effectiveness. While more time-consuming, it is generally more effective at removing dissolved gases and is recommended for particularly sensitive reactions.[7][18]
-
-
Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas using standard Schlenk line techniques or in a glovebox.
The palladium source and its associated ligands have a profound impact on the reaction outcome.
-
Palladium Precatalyst: As a general rule, using a Pd(0) precatalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be advantageous as it does not require an in-situ reduction step that might be mediated by homocoupling. However, many modern, highly active Pd(II) precatalysts are designed for rapid and efficient reduction to Pd(0) under the reaction conditions.[19]
-
Ligand Selection: The choice of phosphine ligand is a critical parameter.[20]
-
Bulky, Electron-Rich Phosphines: Ligands such as SPhos and XPhos are often highly effective in promoting the desired cross-coupling, even with challenging substrates. Their steric bulk can favor the reductive elimination of the unsymmetrical biaryl product over the symmetrical homocoupled product.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of effective ligands for cross-coupling reactions and can offer different reactivity profiles compared to phosphines.[2][6][21]
-
The following table provides a qualitative comparison of common ligand classes for Suzuki-Miyaura coupling:
| Ligand Class | Example(s) | General Characteristics | Best Suited For |
| Biaryl Phosphines | SPhos, XPhos | Bulky, electron-rich, promote fast reductive elimination. | General purpose, sterically hindered substrates, aryl chlorides. |
| Ferrocenyl Phosphines | dppf | Good thermal stability, effective for a range of substrates. | General purpose, good for heteroaryl couplings. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, often highly active. | Can be effective for challenging couplings, including those with aryl chlorides. |
Fine-tuning the reaction conditions is often necessary to achieve high selectivity.
-
Base Selection: The base plays a role in activating the organoboron species in Suzuki couplings. The strength and nature of the base can influence the rate of transmetalation and potentially affect the stability of the catalyst. A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is often warranted.[3]
-
Solvent System: The solvent must solubilize all components of the reaction. Aprotic polar solvents like DMF and dioxane, often with added water, are common. The optimal solvent system is highly substrate-dependent.[4]
-
Temperature: Higher temperatures can sometimes lead to catalyst decomposition and increased side reactions. Running the reaction at the lowest temperature that allows for a reasonable reaction rate is advisable.
-
Additives: In some cases, the addition of a mild reducing agent, such as potassium formate, can help to maintain the palladium in its active Pd(0) state and suppress homocoupling.[12][22]
The following is a detailed, step-by-step protocol for setting up a Suzuki-Miyaura reaction with a focus on minimizing homocoupling.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Ligand (if not using a pre-formed catalyst complex)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
-
Schlenk flask equipped with a magnetic stir bar
-
Septa, needles, and a Schlenk line with a high-purity inert gas supply (argon or nitrogen)
Procedure:
-
Preparation of the Reaction Vessel:
-
Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Add the aryl halide, arylboronic acid, and base to the flask.
-
If using a solid palladium precatalyst and ligand, add them at this stage.
-
-
Degassing the Solids:
-
Seal the flask with a septum and evacuate and backfill with inert gas three times.
-
-
Addition of Solvent and Final Degassing:
-
Add the previously degassed solvent to the flask via syringe.
-
Perform three cycles of freeze-pump-thaw on the reaction mixture for the most rigorous oxygen removal. Alternatively, sparge the reaction mixture with the inert gas for 15-20 minutes.
-
-
Initiation of the Reaction:
-
If using a liquid palladium precatalyst, add it via syringe at this point.
-
Place the flask in a preheated oil bath at the desired temperature and begin vigorous stirring.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
The following diagram illustrates the experimental workflow for setting up an air-sensitive cross-coupling reaction.
Caption: Experimental workflow for an air-sensitive Suzuki-Miyaura coupling.
Part 3: Alternative Methods for Biphenyl Synthesis
When homocoupling remains a persistent issue despite optimization, or for specific applications where traditional cross-coupling is not suitable, several alternative methods can be considered.
Ullmann Reaction
The Ullmann reaction, the copper-catalyzed coupling of aryl halides, is a classic method for forming symmetrical biaryls.[16] While traditionally requiring harsh conditions (high temperatures), modern protocols have been developed that proceed under milder conditions, often using palladium or nickel catalysts in addition to or in place of copper.[23][24] For the synthesis of symmetrical biphenyls, the Ullmann reaction can be a straightforward and effective method.
Direct C-H Arylation
Direct C-H arylation is an increasingly popular and atom-economical strategy for biaryl synthesis.[6] This method avoids the pre-functionalization of one of the coupling partners (e.g., conversion to a boronic acid or organostannane), which can streamline the synthetic sequence. Palladium is a common catalyst for these transformations, and the reaction often requires a directing group on one of the substrates to achieve high regioselectivity. The substrate scope and functional group tolerance of C-H arylation methods are continually expanding.[12]
Metal-Free Biphenyl Synthesis
For applications where trace metal contamination is a significant concern, such as in the synthesis of active pharmaceutical ingredients, metal-free methods for biaryl synthesis are highly desirable.[1] One emerging technique is "photosplicing," where two aryl groups are tethered with a temporary linker and then coupled photochemically, with the linker being expelled as volatile byproducts.[14][15] While still a developing area, these methods offer a promising alternative to traditional metal-catalyzed cross-coupling reactions.
References
-
Wang, F., et al. (2014). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A mild robust generic protocol for the Suzuki reaction using an air stable catalyst.
-
Kernels and Cats. (2024). Part 2: Performing Reactions. Retrieved from [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Retrieved from [Link]
-
Reddit. (2024). Sparging with N2 vs freeze-pump-thaw. Retrieved from [Link]
- Altman, R. A., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
- Daugulis, O., et al. (2011). Substrate scope of the C–H arylation with respect to the aryl....
- Lipshutz, B. H., & Siegmann, K. (1999). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters, 1(5), 787-790.
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
- Miller, J. A. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(3), 324-329.
-
ThalesNano. (n.d.). Ullmann-type reductive homo-coupling reactions at room temperature. Retrieved from [Link]
- Singh, G., & Daugulis, O. (2017). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 121(49), 11164-11173.
- Hertweck, C., et al. (2018). Metal-Free Synthesis of Pharmaceutically Important Biaryls by Photosplicing.
-
Chemistry LibreTexts. (2024). 8: Freeze-Pump-Thaw. Retrieved from [Link]
- Leadbeater, N. E., & Marco, M. (2003). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry, 68(14), 5660-5667.
- Knochel, P. (2012). Recent Advances in Cross-Couplings of Functionalized Organozinc Reagents. Synthesis, 44(13), 1939-1949.
- Vaccaro, L., et al. (2015). A waste-minimized protocol for copper-catalyzed Ullmann-type reaction in a biomass derived furfuryl alcohol/water azeotrope. Green Chemistry, 17(6), 3235-3239.
- Hartwig, J. F. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4500.
-
PubMed. (2018). Metal-Free Synthesis of Pharmaceutically Important Biaryls by Photosplicing. Retrieved from [Link]
- Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(1), 261-269.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Berry Group. (2019). Section 5.4 Title: Degassing Solvents. Retrieved from [Link]
- Samanta, S., & Al-Amin, M. (2016). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega, 1(2), 208-218.
- Sotomayor, N., & Lete, E. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4500.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
-
Procter, D. J. (2018). Synthesis of biaryls without using heavy metals- the photosplicing approach. Nature. Retrieved from [Link]
-
PubMed. (2017). Palladium-Catalyzed C-H Arylation of [1,1'-Biphenyl]-2-ols with Chloroarenes. Retrieved from [Link]
- Negishi, E. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 14-31). The Royal Society of Chemistry.
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
Chem-Station. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Mack, J. (2019). Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling. Retrieved from [Link]
- Shaughnessy, K. H. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Molecules, 25(22), 5437.
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
- Zhang, J., et al. (2022). Palladium‐catalyzed Atroposelective Interannular C−H Arylation of Biaryl Aldehydes with Aryl Iodides Enabled by a Transient Directing Group Strategy.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
- Studer, A. (2018). Metal Free Bi(hetero)aryl Synthesis: A Benzyne Truce–Smiles Rearrangement.
- Organ, M. G., et al. (2012). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides.
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling?. Retrieved from [Link]
-
MDPI. (2020). Advances in Cross-Coupling Reactions. Retrieved from [Link]
-
EPFL. (n.d.). Solvent Degassing by Freeze-Thaw. Retrieved from [Link]
-
ChemRxiv. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Retrieved from [Link]
- Maleczka, R. E., & Smith, M. R. (2005). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 127(32), 11394-11403.
-
Royal Society of Chemistry. (2024). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. Retrieved from [Link]
- Kappe, C. O. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed C-H Arylation of [1,1'-Biphenyl]-2-ols with Chloroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metal-Free Synthesis of Pharmaceutically Important Biaryls by Photosplicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scientificupdate.com [scientificupdate.com]
- 16. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 17. Kernels and Cats [kaligulaarmblessed.github.io]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. par.nsf.gov [par.nsf.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Boronic Acid Stability in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of boronic acids in cross-coupling reactions. As a senior application scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
Introduction: The Duality of Boronic Acids
Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility, however, is often challenged by their inherent instability. This guide will address the common stability issues encountered with boronic acids and provide actionable solutions to ensure the success and reproducibility of your cross-coupling reactions.
Part 1: Troubleshooting Guide - Common Stability Issues & Solutions
This section is formatted as a series of common problems you might encounter during your experiments, followed by their probable causes and recommended solutions.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: I am not getting the expected yield for my Suzuki-Miyaura reaction. What are the likely causes related to my boronic acid?
Answer: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors, but the instability of the boronic acid is a frequent culprit. The two primary decomposition pathways for boronic acids are protodeboronation and oxidation.
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing it with a C-H bond.[1] This side reaction is particularly prevalent with electron-rich, heteroaromatic, and vinyl boronic acids.[2][3] The presence of water and a strong base can accelerate this process.[2]
-
Oxidation: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, forming a biaryl byproduct of the boronic acid itself, and can also lead to catalyst decomposition.[2][4]
-
Assess Reagent Quality:
-
Freshness: Use freshly purchased or recently synthesized boronic acid. Over time, boronic acids can decompose, especially if not stored properly.[2]
-
Purity: Verify the purity of your boronic acid. Impurities can interfere with the catalytic cycle.
-
-
Optimize Reaction Conditions to Minimize Decomposition:
-
Inert Atmosphere: Ensure your reaction is performed under a rigorously inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] Solvents should be thoroughly degassed prior to use.
-
Base Selection: If protodeboronation is suspected, consider using a milder base. For instance, switching from a strong base like NaOH to a weaker one like K₂CO₃ or KF can mitigate this side reaction.[2]
-
Anhydrous Conditions: Since water is a proton source for protodeboronation, employing anhydrous conditions can significantly reduce this unwanted pathway.[2]
-
-
Consider a Boronic Acid Surrogate: If the boronic acid is known to be unstable, using a more robust derivative is often the most effective solution. See Part 2 for a detailed discussion of these alternatives.
Issue 2: Significant Protodeboronation Observed
Question: My reaction mixture shows a significant amount of the protodeboronated side product. How can I suppress this?
Answer: The observation of significant protodeboronation indicates that the C-B bond is being cleaved faster than the desired transmetalation step in the catalytic cycle. This is a common issue, especially with certain classes of boronic acids.[1][4]
-
"Slow-Release" Strategy: Employing a boronic acid surrogate that slowly releases the active boronic acid into the reaction mixture can maintain a low, steady concentration of the acid, favoring the cross-coupling pathway over decomposition.[5][6][7] MIDA boronates are particularly effective for this purpose.[5][6]
-
Choice of Base and Solvent: The reaction pH is a critical factor in the mechanism of protodeboronation.[1] For basic heteroaromatic boronic acids, zwitterionic species formed at neutral pH can be highly susceptible to protodeboronation.[1] Careful selection of the base and solvent system to control the pH can be beneficial.
-
Use of Additives: In some cases, additives like copper salts have been shown to promote the desired cross-coupling, potentially by accelerating the transmetalation step and thus outcompeting protodeboronation.[6]
Part 2: FAQs on Stable Boronic Acid Alternatives
For particularly unstable boronic acids, the use of protected forms or "surrogates" is a highly effective strategy. These compounds are generally more stable to storage and the reaction conditions, releasing the active boronic acid in situ.
Question 1: What are MIDA boronates and what are their advantages?
Answer: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that serve as protecting groups for boronic acids.[5][6][8] They are particularly advantageous for notoriously unstable boronic acids such as 2-heterocyclic, vinyl, and cyclopropyl derivatives.[5][6][9]
Key Advantages:
-
Benchtop Stability: MIDA boronates can be stored for extended periods without degradation.[5][6]
-
Slow Release: Under basic conditions, MIDA boronates hydrolyze to slowly release the corresponding boronic acid.[5][6] This maintains a low concentration of the unstable boronic acid, minimizing side reactions like protodeboronation.[5][6][7]
-
High Yields: The slow-release mechanism often leads to significantly higher yields compared to using the free boronic acid, especially with challenging substrates.[6]
Experimental Protocol: Suzuki-Miyaura Coupling using MIDA Boronates (Slow-Release)
This is a general protocol and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), MIDA boronate (1.0-1.2 equiv.), and a suitable base (e.g., K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂/SPhos ligand, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/H₂O, 5:1) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
This protocol is adapted from literature procedures.[6]
Question 2: How do Organotrifluoroborates compare to boronic acids?
Answer: Potassium organotrifluoroborates (R-BF₃K) are another class of highly stable boronic acid surrogates.[10][11] They are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[11][12]
Key Advantages:
-
Enhanced Stability: The tetracoordinate boron atom in organotrifluoroborates makes them less susceptible to protodeboronation compared to boronic acids.[10][11] They have an indefinite shelf life at room temperature.[10][11]
-
High Reactivity: In many cases, organotrifluoroborates exhibit excellent reactivity in cross-coupling reactions, sometimes proving superior to boronic acids and esters.[10]
-
Stoichiometric Efficiency: Due to their high stability and resistance to decomposition, they can often be used in near-stoichiometric amounts, improving reaction efficiency.[10]
Mechanism of Activation: Organotrifluoroborates require hydrolysis to the corresponding boronic acid to participate in the catalytic cycle. The rate of this hydrolysis can be controlled, allowing for a "slow release" strategy under certain conditions.[7]
Question 3: Are there other practical alternatives to unstable boronic acids?
Answer: Yes, another excellent and cost-effective option is the use of diethanolamine (DEA) complexes of boronic acids, also known as DABO boronates.[13][14]
Key Advantages:
-
Air and Water Stability: DABO boronates are air- and water-stable adducts that are easy to isolate, characterize, and store.[13][15] For example, 2-furyl DABO boronate showed no decomposition after 72 days of storage in an open vial at room temperature, while the corresponding boronic acid completely decomposed.[13]
-
Cost-Effective: Diethanolamine is an inexpensive auxiliary for stabilizing boronic acids.[13]
-
Direct Use in Coupling: These complexes can be used directly in Suzuki-Miyaura reactions, typically in the presence of a protic co-solvent to facilitate hydrolysis to the active boronic acid.[13][14]
Experimental Protocol: Preparation of a DABO Boronate
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a suitable solvent (e.g., methylene chloride).
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation: A white precipitate will form.
-
Isolation: Stir the slurry for 15-20 minutes, then isolate the solid by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. The resulting DABO boronate can be used directly in cross-coupling reactions.[2][15]
Part 3: Data Summaries and Visual Guides
Table 1: Comparison of Boronic Acid Surrogates
| Feature | Boronic Acids | MIDA Boronates | Organotrifluoroborates | DABO Boronates |
| Stability | Variable, often poor | Excellent | Excellent | Excellent |
| Handling | Requires care, sensitive to air/moisture | Air-stable solids | Air- and moisture-stable solids | Air- and water-stable solids |
| Release Mechanism | Direct use | Slow release via hydrolysis | Hydrolysis to boronic acid | Hydrolysis to boronic acid |
| Key Advantage | Atom economical | Suppresses side reactions | High stability and reactivity | Cost-effective, simple prep |
| Common Issues | Protodeboronation, oxidation | Requires hydrolysis step | Requires hydrolysis step | Requires protic co-solvent |
Diagrams
Caption: Major decomposition pathways for boronic acids.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Caption: Conceptual workflow of the MIDA boronate slow-release strategy.
Part 4: Storage and Handling Best Practices
Proper storage and handling are critical to preserving the integrity of your boronic acids.
Question: What are the best practices for storing boronic acids?
Answer:
-
Containers: Store boronic acids in tightly sealed containers made of appropriate materials like HDPE, polypropylene, or glass.[16]
-
Environment: Keep them in a cool, dry place away from direct sunlight and moisture.[17] Some boronic acids may lose water of hydration under hot, dry conditions.[17] Storing under an inert atmosphere (e.g., in a desiccator or glovebox) is ideal, especially for known unstable derivatives.
-
Segregation: Boronic acids are a type of organic acid and should be stored accordingly.[18][19] Keep them segregated from bases and highly reactive chemicals, particularly oxidizing agents.[20]
-
Anhydrides: Be aware that boronic acids can dehydrate to form cyclic trimeric anhydrides (boroxines).[21] While these are often still active in cross-coupling, their formation can complicate stoichiometry. Storing in a slightly moist state can sometimes prevent this.[22]
By understanding the inherent stability challenges of boronic acids and employing the strategies outlined in this guide, you can significantly improve the reliability and success of your cross-coupling reactions.
References
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]
-
Vedejs, E., & Chapman, R. W. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett, 2011(12), 1737-1740. [Link]
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]
-
Prentice, J. R., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(42), 17624–17631. [Link]
-
Lab Alley. (n.d.). How to Store Boric Acid. [Link]
-
Peng, C. L. (n.d.). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Longdom Publishing. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Aldrichimica Acta, 38(2), 49-55. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Request PDF. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Wikipedia. (n.d.). Boronic acid. [Link]
-
ResearchGate. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions | Request PDF. [Link]
-
Sadeghi, S., et al. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal, 26(62), 14092-14097. [Link]
-
Sci-Hub. (n.d.). MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions. [Link]
-
Maureen Reilly. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 15(12), 3114–3117. [Link]
-
Mel-Z, L., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 86(1), 735–747. [Link]
-
Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry, 13(9), 2649-2655. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12586–12597. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Kabalka, G. W., & Yao, M.-L. (2017). Development of Organic Transformations Based on Protodeboronation. In Boron Reagents in Synthesis (pp. 1-21). American Chemical Society. [Link]
-
University of California, Santa Cruz. (n.d.). Corrosive Storage Guidelines. [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
-
U.S. Borax. (n.d.). Borate handling and storage. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Netherton, M. R., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]
-
Ammal, S. C., & Vreven, T. (2012). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. Molecules, 17(6), 7356–7374. [Link]
-
University of Washington. (n.d.). Chemical Storage Guide. [Link]
-
ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sci-hub.box [sci-hub.box]
- 9. researchgate.net [researchgate.net]
- 10. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. longdom.org [longdom.org]
- 13. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. laballey.com [laballey.com]
- 17. borax.com [borax.com]
- 18. safety.fsu.edu [safety.fsu.edu]
- 19. wichita.edu [wichita.edu]
- 20. alliancechemical.com [alliancechemical.com]
- 21. Boronic acid - Wikipedia [en.wikipedia.org]
- 22. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Technical Support Center: Minimizing Byproducts in the Synthesis of Substituted Phenols
Introduction
Welcome to the Technical Support Center for the synthesis of substituted phenols. Phenolic compounds are cornerstones in pharmaceuticals, agrochemicals, and materials science. However, their synthesis is often plagued by challenges in controlling regioselectivity and minimizing the formation of unwanted byproducts. The high reactivity of the phenol ring, driven by the strongly activating hydroxyl group, can lead to issues such as polysubstitution, poor regiocontrol (ortho- vs. para-), and competing side reactions.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, question-and-answer-based troubleshooting for common synthetic challenges, explains the mechanistic origins of byproduct formation, and offers field-proven protocols to enhance the yield and purity of your target substituted phenols.
Troubleshooting Guides by Reaction Type
The optimal strategy for minimizing byproducts is highly dependent on the chosen synthetic route. This section addresses specific issues encountered in the most common methods for synthesizing substituted phenols.
Section 1: Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a fundamental method for functionalizing phenols. However, the powerful activating nature of the hydroxyl group makes these reactions susceptible to over-reaction and poor selectivity.[3][4]
Question: My nitration of phenol with nitric acid is producing significant amounts of 2,4,6-trinitrophenol (picric acid) and other oxidized byproducts, but I only want mono-nitration. How can I control this?
Root Cause Analysis: The hydroxyl group is a potent activating ortho-, para-director that makes the phenol ring extremely reactive towards nitrating agents.[3] Using concentrated nitric acid, especially with sulfuric acid, provides a high concentration of the highly reactive nitronium ion (NO₂⁺), leading to rapid, multiple nitrations and oxidative degradation.[3]
Solution:
-
Use Milder Nitrating Conditions: Avoid concentrated nitric or mixed acid systems. Treating phenol with dilute nitric acid at a low temperature (e.g., 298 K or ~25°C) favors the formation of a mixture of ortho- and para-nitrophenols.[3]
-
Control Stoichiometry and Temperature: Use a slight excess (1.05-1.2 equivalents) of the nitrating agent and maintain strict temperature control. Adding the nitric acid solution dropwise to a cooled solution of the phenol can prevent temperature spikes that accelerate side reactions.
-
Separation of Isomers: The resulting ortho- and para-nitrophenol mixture can typically be separated by steam distillation. O-nitrophenol is more volatile due to intramolecular hydrogen bonding, while p-nitrophenol has a higher boiling point because of intermolecular hydrogen bonding.[3]
Workflow: Selective Mono-nitration
Caption: Troubleshooting workflow for controlling phenol nitration.
Question: I am attempting a Friedel-Crafts alkylation of phenol, but I'm getting a complex mixture of poly-alkylated products and a significant amount of the O-alkylated phenyl ether. How can I improve C-alkylation selectivity?
Root Cause Analysis: This is a classic problem stemming from two core issues:
-
Polyalkylation: The hydroxyl group activates the ring, and the initial mono-alkylated product is often more reactive than the starting phenol, leading to subsequent alkylations.[1]
-
Ambident Nucleophilicity: The phenoxide ion, which can form under reaction conditions, can act as a nucleophile at both the ring carbons (C-alkylation) and the oxygen (O-alkylation).[1][5] The ratio of C- vs. O-alkylation is highly dependent on reaction conditions.
Solutions & Protocols:
| Issue | Recommended Action | Mechanistic Rationale |
| Polyalkylation | 1. Use an Excess of Phenol: Employ a large molar excess of phenol relative to the alkylating agent.[1][5] | Statistically, this increases the probability that the alkylating agent will encounter an unreacted phenol molecule rather than the more nucleophilic mono-alkylated product. |
| 2. Control Temperature & Time: Run the reaction at the lowest feasible temperature and monitor closely by TLC or GC to stop it once the desired product is maximized.[1] | Lower temperatures reduce the rate of the second and third alkylation steps, which often have higher activation energies. | |
| 3. Use Milder Catalysts: Switch from highly active Lewis acids like AlCl₃ to milder ones (e.g., FeCl₃, ZnCl₂, or solid acid catalysts).[1] | Milder catalysts reduce the overall reactivity of the system, providing a larger window to stop the reaction at the mono-alkylated stage. | |
| O-Alkylation | 1. Solvent Choice: Use non-polar solvents. | Non-polar solvents favor C-alkylation. Polar aprotic solvents (like DMF or DMSO) tend to solvate the counter-ion, leaving a "naked" and highly reactive phenoxide oxygen, which promotes O-alkylation. |
| 2. Temperature Control: Lower temperatures generally favor C-alkylation.[5] | C-alkylation is often the thermodynamically favored product, while O-alkylation can be kinetically favored. Lower temperatures allow the reaction to proceed towards the thermodynamic product. |
Protocol: Selective para-tert-Butylation of Phenol
-
Charge a reaction vessel with phenol (3.0 equiv) and a suitable solvent like hexane.
-
Cool the mixture to 0°C.
-
Add a mild Lewis acid catalyst, such as Amberlyst-15 resin.
-
Slowly add tert-butyl chloride (1.0 equiv) over 1-2 hours, maintaining the temperature below 5°C.
-
Allow the reaction to stir at 0-5°C for 4-6 hours, monitoring the disappearance of the alkylating agent by GC.
-
Upon completion, filter off the catalyst and wash the organic phase with a dilute sodium bicarbonate solution to remove unreacted phenol.
-
Dry the organic layer, concentrate, and purify by distillation or crystallization.
Section 2: Synthesis from Aryl Halides
Modern cross-coupling reactions have revolutionized phenol synthesis, but they are not without their own set of potential byproducts.
Question: My Buchwald-Hartwig hydroxylation of an aryl bromide is giving me a significant amount of the hydrodehalogenated arene (Ar-H) instead of my desired phenol (Ar-OH). What is causing this?
Root Cause Analysis: The formation of the hydrodehalogenated byproduct in palladium-catalyzed C-N and C-O couplings is a known side reaction.[6][7] It often arises from a competing pathway in the catalytic cycle where a palladium-hydride species is generated. This Pd-H species can then reductively eliminate with the aryl halide in the cycle to form Ar-H, regenerating the Pd(0) catalyst in a non-productive way.
Solution:
-
Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., tBuXPhos, tBuBrettPhos) are often designed to promote the desired reductive elimination of the Ar-O bond over competing pathways.[8][9]
-
Base Selection: The base plays a crucial role. Strong, non-nucleophilic bases are required. While KOH is common, using CsOH can sometimes suppress the formation of ether byproducts and favor the desired hydroxylation.[8]
-
Solvent System: The reaction often requires a specific solvent system, which can include water. The initial Buchwald protocol was discovered in a dioxane/water mixture.[8] The presence of water is essential for the hydroxide nucleophile.
-
Catalyst Precursor: Using a well-defined palladium precatalyst can sometimes provide more consistent results and higher activity, minimizing side reactions compared to generating the active Pd(0) species in situ.[9]
Logical Troubleshooting Diagram
Caption: Decision tree for troubleshooting hydrodehalogenation in C-O coupling.
Section 3: Diazotization of Anilines
This classic method involves converting an aniline (Ar-NH₂) to a diazonium salt (Ar-N₂⁺), which is then hydrolyzed to the phenol. While powerful, side reactions are common if conditions are not meticulously controlled.
Question: When I try to synthesize a phenol from an aniline via diazotization, I get a colored, impure product, and the yield is very low. What's going wrong?
Root Cause Analysis: The instability of the diazonium salt is the primary challenge.
-
Temperature Control: Benzenediazonium salts are unstable above 5-10°C.[10] If the temperature rises, the salt decomposes prematurely, leading to a complex mixture of byproducts, including coupled azo compounds which are often highly colored.[10][11]
-
Azo Dye Formation: If the pH is not sufficiently acidic, the electrophilic diazonium salt can react with the unreacted, nucleophilic aniline starting material to form a diazoamino compound (an azo dye).[11]
-
Aryl Halide Byproduct: If using hydrochloric acid for the diazotization, small amounts of the corresponding aryl chloride can form as a byproduct. Using sulfuric acid can mitigate this specific issue.[11]
Solution & Protocol:
-
Strict Temperature Control: The entire process—diazotization and subsequent hydrolysis—must be conducted at low temperatures (0-5°C) using an ice bath.[10][12]
-
Maintain Acidity: An excess of acid is required to ensure all the starting aniline is protonated (as Ar-NH₃⁺), preventing it from acting as a nucleophile and coupling with the diazonium salt.[11]
-
Slow Addition: The sodium nitrite solution must be added very slowly to the acidic aniline solution to allow for dissipation of heat and to prevent a localized excess of nitrous acid.[10]
Protocol: Preparation of Phenol from Aniline
-
Dissolve aniline (1.0 equiv) in a 3M solution of sulfuric acid. Cool the solution to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.05 equiv) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution over 30-45 minutes, ensuring the internal temperature never exceeds 5°C. Stir vigorously.
-
After the addition is complete, continue stirring at 0-5°C for 15 minutes.
-
To hydrolyze the diazonium salt, slowly and carefully add the cold diazonium salt solution to a separate flask of boiling water. Nitrogen gas will be evolved.
-
The resulting phenol can be isolated by steam distillation or solvent extraction.
Frequently Asked Questions (FAQs)
Q1: How can I effectively purify my substituted phenol from unreacted starting materials and byproducts?
A1: Purification strategies depend on the properties of the phenol and the impurities.
-
Distillation: Effective for liquid phenols with boiling points significantly different from impurities.[13]
-
Crystallization: A powerful technique for solid phenols. Choosing the right solvent system is key.
-
Acid-Base Extraction: Phenols are acidic and can be extracted from an organic solvent (like ether or ethyl acetate) into an aqueous base (like 1M NaOH). The aqueous layer can then be washed with an organic solvent to remove neutral byproducts, and finally, the aqueous layer is re-acidified (e.g., with 2M HCl) to precipitate the pure phenol, which is then extracted back into an organic solvent.
-
Chromatography: Column chromatography (using silica gel) or preparative HPLC are excellent for separating isomers or closely related byproducts.[14]
Q2: Are there any "green chemistry" approaches to phenol synthesis that inherently produce fewer byproducts?
A2: Yes, this is an active area of research. One prominent green method is the ipso-hydroxylation of arylboronic acids. These reactions often use environmentally benign oxidants like hydrogen peroxide and can be run in greener solvents like ethanol or even water.[15][16][17] Many modern protocols for this transformation are metal-free, proceed rapidly at room temperature, and produce phenols in high yields with minimal purification needed.[16][17][18][19]
Q3: My reaction is sensitive to air. What are the best practices to avoid oxidation byproducts?
A3: Many phenols and reaction intermediates are susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts.
-
Inert Atmosphere: Always run the reaction under an inert atmosphere of nitrogen or argon. This involves using Schlenk line techniques or a glovebox.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon, or by several freeze-pump-thaw cycles.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can inhibit radical-mediated oxidation processes.[2]
References
- Benchchem. Minimizing byproduct formation in Friedel-Crafts alkylation of phenol.
- Beaudry, C. M. et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group.
- ResearchGate. (2025). An Efficient Synthesis of Phenols via Oxidative Hydroxylation of Arylboronic Acids Using (NH4)2S2O8.
- ACS Publications. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Organic Letters.
- National Institutes of Health (NIH). Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions.
- Royal Society of Chemistry. (2020). Regio- and stereoselective intermolecular phenol coupling enzymes in secondary metabolite biosynthesis. Natural Product Reports.
- Unknown. Phenol Synthesis Part II.
- Organic Chemistry Portal. (2013). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Synlett.
- Benchchem. Improving yield and purity in Friedel-Crafts alkylation of phenols.
- Organic Chemistry Portal. Phenol synthesis by substitution or oxidation.
- BYJU'S. Electrophilic Substitution Reactions of Phenols.
- University of Calgary. Ch24: Electrophilic Arom. Subs. of phenols.
- National Institutes of Health (NIH). (2020). A scalable and green one-minute synthesis of substituted phenols. PMC.
- Quora. (2023). How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions?.
- Chemguide. making diazonium salts from phenylamine (aniline).
- RSC Publishing. (2020). A scalable and green one-minute synthesis of substituted phenols.
- National Institutes of Health (NIH). (2025). Pd-Catalyzed Hydroxylation of Aryl Halides under Air and in Eco-Friendly Solvent.
- Wikipedia. Buchwald–Hartwig amination.
- Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses.
- Biblioteka Nauki. Methods of purification of raw polyphenol extract for chromatographic analysis.
- Unknown. 1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif.
-
DSpace@MIT. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 3. byjus.com [byjus.com]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 8. Pd-Catalyzed Hydroxylation of Aryl Halides under Air and in Eco-Friendly Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst [dspace.mit.edu]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 12. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 13. gccpo.org [gccpo.org]
- 14. bibliotekanauki.pl [bibliotekanauki.pl]
- 15. researchgate.net [researchgate.net]
- 16. A scalable and green one-minute synthesis of substituted phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A scalable and green one-minute synthesis of substituted phenols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
analytical challenges in the characterization of fluorinated compounds
Welcome to the technical support center for the analytical characterization of fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common challenges encountered during experimental analysis. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established scientific principles to ensure you can achieve accurate and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of fluorinated compounds.
Q1: What are the primary analytical techniques for characterizing fluorinated compounds?
The main techniques for analyzing fluorinated compounds are Chromatography (both High-Performance Liquid Chromatography - HPLC and Gas Chromatography - GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
-
Chromatography is used to separate fluorinated compounds from complex mixtures.[1] Specialized fluorinated stationary phases can offer different selectivity compared to traditional C8 and C18 columns.[1][2]
-
Mass Spectrometry , particularly when coupled with liquid chromatography (LC-MS/MS), is a gold standard for detecting and quantifying specific fluorinated compounds like per- and polyfluoroalkyl substances (PFAS).[1] Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful tool for fluorine determination, though it faces challenges with fluorine's high ionization potential.[1][3][4]
-
¹⁹F NMR Spectroscopy is a highly specific technique for identifying and quantifying fluorinated compounds because there are no naturally occurring fluorinated species to create background noise.[1]
Q2: Why is sample preparation so critical and challenging for fluorinated compound analysis?
Sample preparation is a crucial step that significantly impacts the accuracy and reliability of results.[5] Key challenges include:
-
Contamination: The widespread use of some fluorinated compounds, such as PFAS, in laboratory equipment and environments can easily lead to sample contamination.[6][7][8]
-
Analyte Loss: Volatile fluorinated compounds can be lost during sample preparation steps like wet digestion.[1][5] Additionally, many PFAS compounds are surfactants and tend to migrate to interfaces, which can affect their recovery.[6]
-
Matrix Effects: Complex matrices in biological and environmental samples can interfere with the analysis, necessitating extraction or digestion to isolate the target analytes.[1]
Q3: What are the most significant challenges in the mass spectrometric analysis of fluorinated compounds?
Researchers frequently encounter the following issues in MS analysis:
-
Ion Suppression: Co-eluting matrix components can compete with the analyte for ionization, reducing the analyte's signal.[9][10] Fluorinated carboxylic acids, sometimes used as ion-pairing reagents, can also cause significant signal suppression.[11]
-
High Ionization Potential: Fluorine's high electronegativity and ionization energy make it difficult to ionize efficiently in some mass spectrometry techniques, such as ICP-MS.[3][4]
-
Lack of Standards: There is a scarcity of commercially available standards for the vast number of existing PFAS, which often necessitates non-target analysis using high-resolution mass spectrometry (HRMS).[6]
Q4: Why is ¹⁹F NMR considered a powerful tool, and what are its main challenges?
¹⁹F NMR is highly effective due to several favorable properties of the ¹⁹F nucleus: 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, making it a very sensitive nucleus for NMR measurements.[12][13][14][15][16] Its wide chemical shift range allows for detailed analysis of the fluorine environment within a molecule.[12][13] However, challenges include:
-
Large Spectral Range: The wide chemical shift range requires short, strong pulses to excite the entire spectral region, which can lead to baseline distortions.[17]
-
Sensitivity to Environment: While advantageous for detecting subtle changes, the high sensitivity of ¹⁹F chemical shifts to the local environment can make compound identification challenging without a comprehensive database.[17][18]
-
Complex Coupling: Fluorinated compounds often exhibit complex spin-spin coupling with hydrogen (¹H) and other nuclei, which can complicate spectral interpretation.[12]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Poor Peak Shape and/or Low Retention in HPLC Analysis
Symptom: You are observing tailing, fronting, or broad peaks for your fluorinated analytes, or they are eluting too close to the void volume.
Potential Causes & Solutions:
-
Inappropriate Column Chemistry: Standard C8 or C18 columns may not provide sufficient retention or selectivity for highly fluorinated compounds.
-
Solution: Consider using a fluorinated stationary phase (e.g., pentafluorophenyl - PFP). These columns offer alternative retention mechanisms such as dipole-dipole and π-π interactions, which can improve peak shape and selectivity for fluorinated and halogenated compounds.[2]
-
-
Mobile Phase Mismatch: The mobile phase composition may not be optimal for your analytes.
-
Solution 1: Incorporate a fluorinated alcohol, like hexafluoroisopropanol (HFIP), into the mobile phase.[19] This can improve peak shape and ionization efficiency in LC-MS.
-
Solution 2: For separating fluorinated amphiphiles, pairing a standard reverse-phase column (like C8) with a fluorinated eluent (such as trifluoroethanol) can achieve optimal separation based on fluorine content percentage.[20]
-
-
Undesirable Secondary Interactions: Silanol groups on the silica support can cause peak tailing for basic fluorinated compounds.
-
Solution: Use a well-end-capped column or add a small amount of a competitive amine (e.g., triethylamine) to the mobile phase to block active silanol sites.
-
Experimental Protocol: Optimizing HPLC Separation of Fluorinated Compounds
-
Column Selection:
-
Start with a standard C18 column to establish a baseline.
-
If peak shape or retention is poor, switch to a PFP or other fluorinated phase column.
-
-
Mobile Phase Optimization:
-
Begin with a standard mobile phase (e.g., acetonitrile/water or methanol/water with 0.1% formic acid).
-
If necessary, introduce a fluorinated alcohol like HFIP or trifluoroethanol into the mobile phase, starting at a low concentration (e.g., 0.1%) and gradually increasing.
-
-
Temperature Adjustment:
-
Systematic Evaluation:
-
Inject a standard mixture of your fluorinated analytes with each new set of conditions.
-
Monitor retention time, peak width, and tailing factor to assess the impact of the changes.
-
Issue 2: Significant Ion Suppression in LC-MS Analysis
Symptom: The signal intensity of your target fluorinated analyte is much lower in the sample matrix compared to a clean standard, leading to poor sensitivity and inaccurate quantification.
Potential Causes & Solutions:
-
Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., lipids, proteins, salts) are competing with your analyte for ionization.[9][10]
-
Solution 1: Improve Chromatographic Separation: Optimize your HPLC method to separate the analyte from the interfering matrix components. This can involve adjusting the gradient, changing the column chemistry, or modifying the mobile phase.
-
Solution 2: Enhance Sample Cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before analysis.
-
-
Mobile Phase Additives: Certain mobile phase additives, especially some ion-pairing reagents, can cause ion suppression.
-
Solution: If using volatile ion-pairing reagents like trifluoroacetic acid (TFA), be aware that they can cause significant signal suppression.[11] If possible, replace TFA with formic acid or use a lower concentration. For oligonucleotide analysis, the choice of fluorinated alcohol should be matched with the ion-pairing agent to optimize performance.[19]
-
-
Use of Internal Standards: The lack of an appropriate internal standard can lead to inaccurate quantification due to uncorrected matrix effects.
Workflow for Diagnosing and Mitigating Ion Suppression
Caption: A logical workflow for troubleshooting ion suppression in LC-MS.
Issue 3: Difficulty in Interpreting ¹⁹F NMR Spectra
Symptom: Your ¹⁹F NMR spectrum is overly complex, with overlapping multiplets or unexpected chemical shifts, making structural elucidation difficult.
Potential Causes & Solutions:
-
Homonuclear and Heteronuclear Coupling: ¹⁹F nuclei can couple with other ¹⁹F nuclei (homonuclear) and with ¹H nuclei (heteronuclear), leading to complex splitting patterns.[12]
-
Solution: Run a ¹H-decoupled ¹⁹F NMR experiment. This will simplify the spectrum by removing the ¹H-¹⁹F couplings, leaving only the ¹⁹F-¹⁹F couplings. For quantitative analysis, inverse gated decoupling is recommended to avoid inaccuracies from the Nuclear Overhauser Effect (NOE).[12]
-
-
Second-Order Effects: When the chemical shift difference between two coupled nuclei is not much larger than the coupling constant, second-order effects (e.g., "roofing") can distort the spectrum.
-
Solution: Acquire the spectrum on a higher-field NMR spectrometer. This increases the chemical shift dispersion in Hz, making the spectrum more first-order and easier to interpret.
-
-
Environmental Sensitivity: The chemical shift of ¹⁹F is highly sensitive to its environment, including solvent, pH, and temperature.[17]
Data Interpretation Guide for ¹⁹F NMR
| Spectral Feature | Interpretation | Troubleshooting/Action |
| Chemical Shift (δ) | Indicates the electronic environment of the fluorine atom. The range is very wide. | Compare observed shifts to literature values or databases for similar structures.[13][18] |
| Integration | Proportional to the number of fluorine nuclei in a given environment. | For accurate quantification, ensure a sufficient relaxation delay (at least 5x T1).[12] |
| Multiplicity (Splitting) | Reveals the number of neighboring spin-active nuclei (e.g., ¹H, ¹⁹F, ³¹P). | Use ¹H decoupling to simplify the spectrum. Analyze coupling constants (J-values) to determine connectivity. |
| Coupling Constants (J) | The magnitude of J provides information about the through-bond distance and geometry between coupled nuclei. | Larger J-values are typically observed for geminal and vicinal couplings compared to long-range couplings. |
Section 3: In-Depth Technical Protocols
Protocol 1: Quantitative ¹⁹F NMR (qNMR) for Fluorinated Compounds
This protocol outlines the steps for obtaining accurate quantitative data using ¹⁹F NMR.
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a known volume of a suitable deuterated solvent.
-
Add a known amount of an internal standard. The standard should be a fluorinated compound with a simple spectrum that does not overlap with the analyte signals.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer for better signal dispersion.
-
Ensure the probe is properly tuned to the ¹⁹F frequency.
-
-
Acquisition Parameters:
-
Pulse Sequence: Use a standard pulse-acquire sequence with inverse-gated ¹H decoupling to suppress the NOE for accurate integration.[12]
-
Relaxation Delay (d1): Set the relaxation delay to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard. This is critical for accurate quantification.[12]
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals to be integrated).
-
-
Data Processing and Analysis:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve S/N.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following equation:
Concentration_analyte = (Integral_analyte / N_analyte) * (N_standard / Integral_standard) * (Moles_standard / Volume_sample)
Where N is the number of fluorine atoms for the integrated signal.
-
Protocol 2: Screening for PFAS Contamination in Labware
This protocol is essential to minimize background contamination in trace-level analysis of fluorinated compounds.
-
Solvent Rinsing:
-
Rinse all labware (e.g., autosampler vials, pipette tips, centrifuge tubes) that will come into contact with the sample with high-purity methanol or acetonitrile.
-
Collect the rinse solvent in a clean container.
-
-
Blank Analysis:
-
Analyze the collected rinse solvent using your sensitive LC-MS/MS method for target PFAS.
-
This will serve as a labware blank.
-
-
Evaluation:
-
Compare the results of the labware blank to the method detection limits.
-
If significant levels of PFAS are detected, the labware is contaminated and should not be used.
-
-
Mitigation:
-
If contamination is found, test labware from different lots or manufacturers.
-
Consider using polypropylene labware, as it is often less prone to PFAS contamination than other plastics.
-
Always run procedural blanks with every batch of samples to monitor for contamination.[6]
-
Caption: Workflow for screening laboratory equipment for PFAS contamination.
References
-
Top Challenges in PFAS Analysis (And How to Solve Them) - Inside Battelle Blog . (n.d.). Retrieved from [Link]
-
Avoiding Pitfalls in PFAS Research: A Guide for New Researchers - World Scientific Publishing . (n.d.). Retrieved from [Link]
-
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - NIH . (2021, February 2). Retrieved from [Link]
-
The Biggest Analytical Challenges in PFAS Testing | LCGC International . (2024, July 18). Retrieved from [Link]
-
19Flourine NMR . (n.d.). Retrieved from [Link]
-
How to interpret the 19F NMR spectra - Quora . (2024, October 9). Retrieved from [Link]
-
7. ANALYTICAL METHODS . (n.d.). Retrieved from [Link]
-
Advances in fluorine-containing materials for sample preparation in the food field - Analytical Methods (RSC Publishing) . (n.d.). Retrieved from [Link]
-
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International . (2025, January 29). Retrieved from [Link]
-
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - ResearchGate . (2021, February 3). Retrieved from [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH . (n.d.). Retrieved from [Link]
-
Per- and Polyfluoroalkyl Substances (PFAS):Reviewing Analytical Methods Data for Environmental Samples - EPA . (n.d.). Retrieved from [Link]
-
A beginner's guide to 19F NMR and its role in drug screening . (n.d.). Retrieved from [Link]
-
Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology - ACS Publications . (2024, February 10). Retrieved from [Link]
-
(PDF) Studies of Signal Suppression in Liquid Chromatography-Electrospray Ionization Mass Spectrometry in Using Volatile Ion-Pairing Reagents - ResearchGate . (2025, August 5). Retrieved from [Link]
-
Nmr spectroscopy of fluorine 19 | PPTX - Slideshare . (n.d.). Retrieved from [Link]
-
1H and 19F NMR Toolbox for Examining Interactions between Fluorinated Compounds and Polystyrene Nanoparticles | The Journal of Physical Chemistry B - ACS Publications . (2025, May 23). Retrieved from [Link]
-
Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF - ResearchGate . (n.d.). Retrieved from [Link]
-
Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - PubMed . (2023, June 13). Retrieved from [Link]
-
Revealing organofluorine contamination in effluents and surface waters with complementary analytical approaches: Fluorine-19 nuclear magnetic resonance spectroscopy (19F-NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) . (2025, July 9). Retrieved from [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH . (2014, June 13). Retrieved from [Link]
-
The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides - PubMed . (n.d.). Retrieved from [Link]
-
Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions | Request PDF - ResearchGate . (n.d.). Retrieved from [Link]
-
Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. | Semantic Scholar . (n.d.). Retrieved from [Link]
-
Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples | Analytical Chemistry - ACS Publications . (n.d.). Retrieved from [Link]
-
Fluorine detection in organic compounds - Chemistry Stack Exchange . (2021, November 6). Retrieved from [Link]
-
VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) - INIS-IAEA . (n.d.). Retrieved from [Link]
-
Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods | LCGC International . (2023, February 1). Retrieved from [Link]
-
Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods - ResearchGate . (n.d.). Retrieved from [Link]
-
The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC - NIH . (n.d.). Retrieved from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research . (n.d.). Retrieved from [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International . (n.d.). Retrieved from [Link]
-
Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods | Analytical Chemistry - ACS Publications . (2022, February 11). Retrieved from [Link]
-
fluorine analysis by GC - Chromatography Forum . (2016, July 6). Retrieved from [Link]
-
Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC) - EPA . (2024, January 1). Retrieved from [Link]
-
Validation of Analytical Methods for Pharmaceutical Analysis . (n.d.). Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA . (n.d.). Retrieved from [Link]
-
Validation Of Analytical Methods For Pharmaceutical Analysis - www .ec -undp . (n.d.). Retrieved from [Link]
-
A Proxy Test for “Total” PFAS – Organofluorine Analysis - Montrose Environmental Group . (2024, March 22). Retrieved from [Link]
-
Fluorination methods for drug discovery and development - PubMed . (n.d.). Retrieved from [Link]
-
2 Overview on PFAS analytical methods - Publications . (n.d.). Retrieved from [Link]
-
Organofluorine Compounds in the Environment - Analysis, Sources and - Bibliothèque et Archives Canada . (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. worldscientific.com [worldscientific.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. epa.gov [epa.gov]
- 9. longdom.org [longdom.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
- 13. quora.com [quora.com]
- 14. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Solvent Systems for Chromatography of Biphenyls
Welcome to the technical support center dedicated to the chromatographic analysis of biphenyls. As compounds of significant interest in pharmaceutical development, environmental analysis, and materials science, achieving robust and reproducible separations of biphenyls is paramount. Their unique aromatic structure presents specific challenges and opportunities in method development. This guide provides expert-driven insights, troubleshooting protocols, and frequently asked questions to empower researchers, scientists, and drug development professionals in optimizing their solvent systems for reliable results.
The Biphenyl Challenge: Beyond Simple Hydrophobicity
Standard C18 columns, the workhorses of reversed-phase chromatography, rely primarily on hydrophobic interactions.[1] While effective for many separations, they can fall short when dealing with complex mixtures of aromatic compounds like biphenyls, especially when resolving positional isomers or structurally similar analytes.[2][3] Biphenyl stationary phases offer an alternative and often superior solution by introducing additional retention mechanisms, most notably π-π interactions.[4][5][6] The optimization of the solvent system is not merely about adjusting elution strength; it's about modulating these delicate π-π interactions to unlock unique selectivity.[4][7]
Frequently Asked Questions (FAQs)
Q1: When should I choose a biphenyl column over a standard C18 column for my analysis?
A: A biphenyl column should be your primary consideration when your analysis involves:
-
Aromatic and Moderately Polar Analytes: Biphenyl phases provide enhanced retention and alternative selectivity for these compounds compared to C18 phases.[2][6]
-
Separation of Isomers: The unique π-π interactions of a biphenyl phase are particularly effective for resolving positional isomers that may co-elute on a C18 column.[2][3]
-
Complex Mixtures: When developing methods for large panels of compounds (e.g., drugs of abuse, steroids, pesticides), the unique selectivity of a biphenyl phase can help resolve critical pairs and pull target peaks out of matrix interferences.[2][3][8]
-
Early Eluting Compounds on C18: If your compounds of interest elute very early on a C18 phase with little retention, a biphenyl column can provide the necessary interactions to achieve a better separation.[9]
Q2: What is the fundamental difference between using methanol and acetonitrile in the mobile phase with a biphenyl column?
A: The choice of organic modifier is the most powerful tool for manipulating selectivity on a biphenyl phase. The two solvents interact differently with the stationary phase:
-
Methanol (MeOH): This solvent is known to enhance π-π interactions between the analyte and the biphenyl stationary phase.[7][10] This leads to increased retention and a selectivity profile that leverages the aromaticity of the column.
-
Acetonitrile (ACN): Acetonitrile's own π electrons can interact with the stationary phase, which tends to shield or suppress the π-π interactions with the analyte.[4][5] This makes the biphenyl column behave more like a traditional C18 phase, dominated by hydrophobic interactions.[7]
This "tunable selectivity" allows you to control the separation mechanism by simply changing the organic solvent in your mobile phase.[7]
Q3: Why is mobile phase pH important for some biphenyl analyses?
A: Mobile phase pH is critical when dealing with ionizable biphenyls, such as those with phenolic hydroxyl groups (hydroxylated biphenyls) or basic functional groups. For reproducible chromatography, it is essential to maintain a consistent ionization state for the analyte.
-
For acidic or phenolic biphenyls: It is generally recommended to use a mobile phase buffered at a low pH (e.g., pH 2-3).[11] This suppresses the ionization of the hydroxyl groups, leading to better retention, improved peak shape, and avoidance of peak tailing.[11] Additives like 0.1% formic acid or trifluoroacetic acid (TFA) are commonly used.[11][12]
-
For basic biphenyls: A low pH is also favorable to ensure the compound is consistently in its protonated form, which generally results in more symmetrical peaks.[13]
Q4: Can I run a biphenyl column under 100% aqueous conditions?
A: Yes, many modern biphenyl columns are designed to be stable in 100% aqueous mobile phases.[2][6] This is a significant advantage over some traditional C18 columns, which can suffer from "hydrophobic collapse" or "dewetting" under highly aqueous conditions, leading to a sudden loss of retention. This stability makes biphenyl columns suitable for separating very polar compounds that require a high percentage of water in the mobile phase.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during method development and routine analysis.
Problem 1: Poor Resolution or Co-elution of Biphenyl Isomers
-
Q: My biphenyl isomers are not separating. I've tried a standard gradient on my biphenyl column. What should I do next?
A: This is a classic selectivity challenge where simply adjusting gradient time is often insufficient. The key is to manipulate the interactions between your analytes and the stationary phase.
-
Underlying Cause: The mobile phase composition is not providing adequate differential interaction for the closely related isomers. The default hydrophobic interactions may not be sufficient to distinguish between them.
-
Solutions & Scientific Rationale:
-
Switch the Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH). This is the most impactful first step. MeOH will promote π-π interactions, which are highly sensitive to the electronic and steric differences between isomers, often leading to successful separation.[7][10] Conversely, if you are using MeOH, trying ACN can sometimes resolve compounds by emphasizing hydrophobic differences.
-
Optimize the Organic Modifier Ratio: If a complete switch doesn't work, try mixtures of MeOH and ACN. This can fine-tune the degree of π-π interaction and provide an intermediate selectivity.[14]
-
Decrease the Gradient Slope: A shallower gradient increases the time analytes spend in the "elution window," providing more opportunity for the column to resolve closely eluting peaks.[11] This is a universal chromatographic principle that is highly effective here.
-
Adjust Temperature: Increasing the column temperature (e.g., 40–60 °C) reduces mobile phase viscosity, which can improve efficiency.[9] It can also subtly alter selectivity, so it is a valuable parameter to screen.
-
-
Problem 2: Peak Tailing or Asymmetrical Peaks
-
Q: My biphenyl peaks are showing significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing is a common issue that typically points to unwanted secondary interactions or problems with your experimental setup.
-
Underlying Causes & Solutions:
-
Unsuppressed Ionization (for ionizable biphenyls): This is a primary cause. If your biphenyl has acidic (e.g., hydroxyl) or basic groups, they may be partially ionized, leading to interactions with active sites (silanols) on the silica support.
-
Strong Injection Solvent: Injecting your sample in a solvent that is significantly stronger than your initial mobile phase causes the sample band to spread before it reaches the column head, resulting in peak distortion.[11]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that can still dissolve your sample.
-
-
Column Contamination or Degradation: Active sites can become exposed over time, or strongly retained compounds from previous injections can interfere with the peak shape.
-
-
Problem 3: Irreproducible Retention Times
-
Q: My retention times are shifting between injections or between different days. What should I check?
A: Retention time instability is a sign that your system conditions are not constant. A systematic check is required.
-
Underlying Causes & Solutions:
-
Mobile Phase Composition Changes: The most common cause. Volatile organic solvents can evaporate over time, changing the ratio and thus the elution strength. Inaccurately prepared mobile phases will also lead to shifts.[11][16]
-
Insufficient Column Equilibration: This is especially critical in gradient elution. If the column is not fully returned to the initial conditions before the next injection, retention times will drift.[11]
-
Solution: Ensure your equilibration step is long enough. A good rule of thumb is to use at least 10 column volumes. Monitor the baseline pressure; a stable pressure indicates the column is equilibrated.
-
-
Temperature Fluctuations: Chromatography is sensitive to temperature. Changes in ambient lab temperature can affect retention times.[11]
-
Pump and System Leaks: A leak in the system will cause the flow rate to be lower or less consistent than the setpoint, leading to longer and more variable retention times.[16][17]
-
Solution: Systematically check all fittings for leaks. A buildup of buffer salts is a clear sign of a leak.[17] Perform a pump pressure test as per your instrument's manual.
-
-
-
Summary of Troubleshooting Strategies
| Problem | Most Likely Cause(s) | Recommended Solution(s) |
| Poor Resolution | Suboptimal mobile phase selectivity; Gradient too steep. | Switch organic modifier (MeOH ↔ ACN); Use a shallower gradient.[7][11] |
| Peak Tailing | Unsuppressed analyte ionization; Strong injection solvent; Column contamination. | Adjust mobile phase pH (e.g., add 0.1% formic acid); Inject in initial mobile phase; Flush column with strong solvent.[11][13] |
| Irreproducible RTs | Mobile phase changes; Insufficient equilibration; Temperature fluctuations. | Use fresh mobile phase; Increase equilibration time; Use a column oven.[11][16] |
| High Backpressure | Column or frit blockage; Buffer precipitation. | Filter samples; Use a guard column; Flush system with water to remove salts.[13][15] |
| Baseline Noise/Drift | Contaminated solvents; Insufficient equilibration; Detector lamp issue. | Use high-purity HPLC-grade solvents; Ensure full equilibration; Check detector lamp status.[11] |
Experimental Protocols & Workflows
Protocol 1: Systematic Solvent System Screening for Biphenyls
This protocol provides a structured approach to finding the optimal mobile phase for a new biphenyl separation on a biphenyl column.
Objective: To determine the best organic modifier (ACN vs. MeOH) and optimal gradient conditions.
Materials:
-
HPLC/UHPLC system with a column oven and UV or MS detector.
-
Biphenyl stationary phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
HPLC-grade Water, Acetonitrile (ACN), and Methanol (MeOH).
-
0.1% Formic Acid (FA) solution in water.
-
Your biphenyl analyte mixture, dissolved in 50:50 Water:MeOH.
Procedure:
-
System Preparation:
-
Set the column oven temperature to 40 °C.[9]
-
Mobile Phase A: Water with 0.1% FA.
-
Mobile Phase B1: Acetonitrile with 0.1% FA.
-
Mobile Phase B2: Methanol with 0.1% FA.
-
-
Scouting Run 1 (Acetonitrile):
-
Equilibrate the column with 95% A / 5% B1 for at least 10 column volumes.
-
Inject your sample.
-
Run a fast scouting gradient:
-
Time 0.0 min: 5% B1
-
Time 5.0 min: 95% B1
-
Time 6.0 min: 95% B1
-
Time 6.1 min: 5% B1
-
Time 8.0 min: 5% B1 (Hold for re-equilibration)
-
-
Evaluate the chromatogram for peak distribution and resolution. This run emphasizes hydrophobic separation.[7]
-
-
Scouting Run 2 (Methanol):
-
Thoroughly flush the system and column with Mobile Phase B2 (Methanol).
-
Equilibrate the column with 95% A / 5% B2 for at least 10 column volumes.
-
Inject your sample.
-
Run the same fast scouting gradient as in step 2, but using B2 (Methanol).
-
Evaluate the chromatogram. Note any changes in elution order and selectivity. This run emphasizes π-π interactions.[7][10]
-
-
Analysis and Optimization:
-
Compare the chromatograms from Run 1 and Run 2. Identify which organic modifier provides better overall separation or resolves your critical pair.
-
Select the better solvent and optimize the gradient. If the peaks are clustered, create a shallower gradient across that region to improve resolution. For example, if peaks elute between 20% and 40% B, change the gradient to go from 15% to 45% B over a longer time.
-
Visualization of Workflows
A logical approach is critical for efficient method development and troubleshooting.
Caption: Systematic workflow for initial solvent system screening.
Caption: Decision tree for troubleshooting poor resolution of biphenyls.
References
-
Chromtech. (n.d.). Chromatography Products. Retrieved from [Link]
-
Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from [Link]
-
Advanced Materials Technology. (n.d.). 90 Å Biphenyl, 2 µm Column Care & Use Sheet. Retrieved from [Link]
-
Kroeger, D. C., & Cramer, H. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 384-391. Retrieved from [Link]
-
Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]
-
Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]
-
Restek. (2021). Effect of Organic Solvent on Selectivity in LC Separations. Retrieved from [Link]
-
Restek. (2016). Why Biphenyl is a very interesting primary choice as stationary phase in LC. Retrieved from [Link]
-
Charde, M. S., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science, 54(6), 945-951. Retrieved from [Link]
-
Restek. (2024). Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. Retrieved from [Link]
-
Phenomenex. (n.d.). Kinetex Biphenyl Column for Aromatic Compounds. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Wikipedia. (n.d.). Aqueous normal-phase chromatography. Retrieved from [Link]
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC?. Retrieved from [Link]
-
Labcompare. (2025). Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114032. Retrieved from [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
Lindner, J., et al. (2017). Biphenyl based stationary phases for improved selectivity in complex steroid assays. Journal of Pharmaceutical and Biomedical Analysis, 143, 134-141. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral column chromatography. Retrieved from [Link]
Sources
- 1. Why Biphenyl is a very interesting primary choice as stationary phase in LC. [discover.restek.com]
- 2. Biphenyl Reversed Phase LC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Restek Biphenyl [discover.restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Kinetex Biphenyl Column for Aromatic Compounds | Phenomenex [phenomenex.com]
- 7. chromtech.net.au [chromtech.net.au]
- 8. Biphenyl based stationary phases for improved selectivity in complex steroid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. Effect of Organic Solvent on Selectivity in LC Separations [discover.restek.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. epruibiotech.com [epruibiotech.com]
- 14. phenomenex.com [phenomenex.com]
- 15. bvchroma.com [bvchroma.com]
- 16. labcompare.com [labcompare.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol by NMR and MS
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research and drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent data rests. An incorrectly assigned structure can invalidate extensive biological screening, pharmacokinetic studies, and lead to significant financial and temporal losses. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the definitive structural validation of a novel synthetic compound, 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol.
Our approach moves beyond a simple recitation of data. We will explore the causality behind our analytical choices, demonstrating how a synergistic application of these powerful techniques creates a self-validating system, ensuring the highest degree of confidence in the final structural assignment.
The Target Molecule: An Overview
The subject of our analysis is this compound, a substituted biphenyl compound featuring key functional groups that will serve as specific reporting elements in our spectroscopic analysis.
Figure 1: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR): The Architectural Blueprint
NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing a detailed map of the atomic framework.[1] It excels at defining the precise connectivity and spatial relationships of atoms within a molecule.
Expertise in Action: Why a Multi-dimensional NMR Approach is Non-Negotiable
While a simple one-dimensional (1D) ¹H NMR spectrum can provide a preliminary fingerprint, it is often insufficient for unambiguous assignment, especially in molecules with multiple aromatic regions.[2] Complex overlapping signals can obscure vital information. Therefore, a suite of 1D and 2D NMR experiments is essential for a robust, self-validating analysis. This multi-pronged approach ensures that every proton and carbon is unequivocally assigned.
Figure 2: Workflow for comprehensive NMR-based structure validation.
A. ¹H NMR: Counting and Characterizing Protons
The ¹H NMR spectrum provides the initial overview of the proton environments.
-
Phenolic Ring (A-ring): We expect two doublets corresponding to H-2'/H-6' and H-3'/H-5'. These will appear as a classic AA'BB' system due to their chemical equivalence and coupling to each other.
-
Substituted Ring (B-ring): This ring contains three distinct aromatic protons (H-2, H-4, H-6). Due to the fluorine at position 3, we anticipate complex splitting patterns (coupling to both neighboring protons and the fluorine atom).
-
Methoxy Group (-OCH₃): A sharp singlet integrating to three protons is expected, typically in the 3.8-4.0 ppm region.
-
Phenolic Proton (-OH): A broad singlet, whose chemical shift is highly dependent on solvent and concentration.
B. ¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon (C=O) will be the most downfield signal, typically >165 ppm.
-
Aromatic Carbons: We expect 12 distinct signals for the 12 aromatic carbons. The carbon directly attached to the fluorine (C-3) will show a large one-bond coupling constant (¹JCF), and adjacent carbons will show smaller two- and three-bond couplings (²JCF, ³JCF). The carbons attached to oxygen (C-4' and the ester-bearing C-5) will be shifted downfield.
-
Methoxy Carbon: A single peak around 50-55 ppm.
C. 2D NMR: Connecting the Dots
2D NMR experiments are crucial for assembling the structural puzzle.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will clearly show the correlations between H-2'/H-6' and H-3'/H-5' on the phenol ring and the couplings between H-2, H-4, and H-6 on the substituted ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This is the primary tool for directly linking each proton to the carbon it is attached to.[3] It simplifies the crowded aromatic region of the ¹H spectrum by spreading the signals across the wider ¹³C chemical shift range.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule. It reveals correlations between protons and carbons over 2-3 bonds. Crucially, it will show correlations between the two aromatic rings, definitively proving the C1-C1' linkage. For example, we would expect to see a correlation from H-2' and H-6' on the phenol ring to the C-1 carbon of the substituted ring. It also confirms the placement of the substituents by showing correlations from the methoxy protons to the carbonyl carbon and from H-4 and H-6 to the ester-bearing C-5.[4][5]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for phenols as it allows for the observation of the -OH proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
1D Spectra Acquisition:
-
Acquire a ¹H NMR spectrum with sufficient scans to achieve a signal-to-noise ratio >100:1.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Spectra Acquisition:
-
Acquire a phase-sensitive gradient-selected COSY spectrum.
-
Acquire a phase-sensitive gradient-selected HSQC spectrum optimized for a ¹JCH of ~160 Hz.
-
Acquire a gradient-selected HMBC spectrum optimized for long-range couplings of ~8 Hz.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction.
| NMR Data Summary (Predicted, in DMSO-d₆) | ||
| ¹H NMR | ¹³C NMR | Key HMBC Correlations |
| ~9.8 ppm (s, 1H, -OH) | ~170 ppm (C=O) | H-2, H-6 → C-4, C-1' |
| ~7.8-8.2 ppm (m, 3H, H-2, H-4, H-6) | ~162 ppm (d, ¹JCF, C-3) | H-2', H-6' → C-4', C-1 |
| ~7.5 ppm (d, 2H, H-2', H-6') | ~158 ppm (C-4') | OCH₃ → C=O |
| ~6.9 ppm (d, 2H, H-3', H-5') | ~115-140 ppm (Aromatic C's) | |
| ~3.9 ppm (s, 3H, -OCH₃) | ~52 ppm (-OCH₃) |
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
While NMR defines the molecular architecture, Mass Spectrometry provides orthogonal validation by confirming the molecule's mass and elemental composition. It serves as a crucial first-pass check; if the mass is incorrect, the proposed structure is definitively wrong.
Expertise in Action: High Resolution is Key
Low-resolution MS provides the nominal mass, which can be ambiguous. High-Resolution Mass Spectrometry (HRMS), typically using Time-of-Flight (TOF) or Orbitrap analyzers, provides a highly accurate mass measurement (to within 5 ppm). This accuracy is sufficient to determine a unique elemental composition, powerfully corroborating the proposed structure.
A. HRMS: Confirming the Elemental Formula
For this compound, the expected molecular formula is C₁₄H₁₁FO₃.
-
Calculated Monoisotopic Mass: 246.0692 Da
-
HRMS Experiment: An ESI-TOF or Orbitrap MS analysis would be performed. A measured mass of, for example, 246.0690 Da would be within 0.8 ppm of the calculated mass, providing extremely high confidence in the C₁₄H₁₁FO₃ formula.
B. Fragmentation Analysis (MS/MS): Deconstructing the Molecule
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and fragmenting it to gain further structural insights. The resulting fragmentation pattern acts as a molecular fingerprint.
-
Expected Fragmentation: Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group.[6][7] Biphenyl structures can also cleave at the central C-C bond.[8][9]
-
Loss of methoxy radical (•OCH₃): [M - 31]⁺
-
Loss of methoxycarbonyl radical (•COOCH₃): [M - 59]⁺
-
Loss of phenol: Cleavage of the biphenyl bond.
-
Figure 3: Predicted key fragmentation pathways for the target molecule.
Experimental Protocol: HRMS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an LC-HRMS system, such as a Q-TOF or Orbitrap, with an electrospray ionization (ESI) source.
-
Analysis: Infuse the sample directly or inject it via an LC system. Acquire data in both positive and negative ion modes to determine the best ionization method.
-
Data Processing: Determine the accurate mass of the parent ion ([M+H]⁺, [M-H]⁻, or M⁺˙) and compare it to the theoretical mass calculated for C₁₄H₁₁FO₃. If performing MS/MS, select the parent ion for collision-induced dissociation (CID) and analyze the resulting fragment ions.
| MS Data Summary | |
| Parameter | Expected Value |
| Molecular Formula | C₁₄H₁₁FO₃ |
| Calculated Monoisotopic Mass | 246.0692 Da |
| Expected HRMS Ion ([M+H]⁺) | 247.0770 Da |
| Key Fragment (m/z) | 215.05 (Loss of •OCH₃) |
| Key Fragment (m/z) | 187.05 (Loss of •COOCH₃) |
A Synergistic and Self-Validating Conclusion
The true power of this analytical approach lies in the convergence of orthogonal data sets. Neither technique alone provides the complete picture with the same level of certainty.
-
MS provides the formula: HRMS confidently assigns the elemental composition as C₁₄H₁₁FO₃.
-
NMR provides the constitution: A complete set of 1D and 2D NMR data uses that parts list (14 carbons, 11 hydrogens, 1 fluorine, 3 oxygens) to build the exact atomic connectivity, confirming the biphenyl core, the 1,3,5-substitution pattern on one ring, the para-substitution on the other, and the identity of all functional groups.
This combined methodology creates a self-validating loop. The detailed connectivity map from NMR is only valid if it corresponds to the molecular formula provided by HRMS, and the molecular formula is only confirmed as the correct structure once the NMR data validates the specific isomeric arrangement.
Figure 4: The synergistic relationship between MS and NMR for structural validation.
Comparison with Alternative Techniques
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of functional groups (e.g., O-H stretch for the phenol, C=O stretch for the ester), but provides no information on atomic connectivity. It is a good complementary technique but cannot replace NMR.
-
X-ray Crystallography: Provides the absolute, unambiguous structure in the solid state. However, it requires a suitable single crystal, which can be difficult or impossible to obtain. For non-crystalline oils or amorphous solids, it is not a viable option. While considered the "gold standard," the combination of NMR and HRMS is the universally applicable and accepted method for routine structural confirmation in drug development.
By rigorously applying the described NMR and MS methodologies, researchers can achieve the highest level of confidence in their molecular structures, ensuring the integrity and reliability of their subsequent scientific endeavors.
References
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
-
A framework for automated structure elucidation from routine NMR spectra. (2021, November 9). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. (2020, March 17). ACG Publications. Retrieved January 16, 2026, from [Link]
-
1H and13C NMR study of 2-substituted phenyl methyl sulphides. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Structure verification of small molecules using mass spectrometry and NMR spectroscopy. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. (2022, May 19). ChemRxiv. Retrieved January 16, 2026, from [Link]
-
Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (n.d.). Diva-portal.org. Retrieved January 16, 2026, from [Link]
-
Combined LC/MS and NMR for Automated Verification of Chemical Structures. (2024, January 17). YouTube. Retrieved January 16, 2026, from [Link]
-
Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme Connect. Retrieved January 16, 2026, from [Link]
-
Validation case study: Matching NMR spectra to composition of the molecule. (n.d.). GitHub. Retrieved January 16, 2026, from [Link]
-
Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. (n.d.). Wiley Online Library. Retrieved January 16, 2026, from [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. Retrieved January 16, 2026, from [Link]
-
Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. (n.d.). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]
Sources
- 1. A framework for automated structure elucidation from routine NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol and Structurally Related Analogs for Drug Discovery
Introduction
Substituted biphenyls represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Their conformational flexibility and the ability to present diverse pharmacophoric groups in a defined spatial orientation make them attractive for targeting a wide range of biological receptors and enzymes.[1] This guide provides a comprehensive comparative analysis of 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol , a compound of interest in drug discovery programs, with a selection of its structurally similar analogs.
Due to the limited availability of direct experimental data for this compound in the public domain, this guide will leverage predictive models for some of its physicochemical properties. The comparative analysis will focus on synthesis, physicochemical characteristics, and a discussion of potential structure-activity relationships (SAR) relevant to cytotoxicity, a key parameter in the development of novel therapeutics, particularly in oncology.[2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the subtle yet significant impact of structural modifications on the properties of this important class of compounds.
Synthesis of Substituted Biphenyl Phenols
The most prevalent and versatile method for the synthesis of unsymmetrical biphenyls, such as this compound and its analogs, is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid or ester. The general synthetic workflow is depicted below.
This method is highly valued for its tolerance of a wide variety of functional groups, relatively mild reaction conditions, and the commercial availability of a vast array of starting materials.
Selection of Comparator Compounds
To understand the impact of specific structural modifications on the physicochemical and biological properties of this compound, a series of analogs with systematic variations were chosen for this analysis. The rationale for their selection is to probe the effects of:
-
Halogen Substitution: Replacing the fluorine atom with chlorine and bromine to assess the influence of halogen size and electronegativity.
-
Ester Hydrolysis: Converting the methoxycarbonyl group to a carboxylic acid to evaluate the impact of changing a neutral ester to an acidic group on properties like solubility and potential biological interactions.
-
Ester Replacement: Substituting the methoxycarbonyl group with a methyl group to explore the effect of removing the polar ester functionality.
The structures of the lead compound and the selected analogs are presented below.
Structure-Activity Relationship Discussion
Based on the structural variations in our set of compounds, we can hypothesize the following impacts on cytotoxicity:
-
Lipophilicity and Cell Permeability: Increased lipophilicity, as seen with the chloro and bromo analogs, can enhance membrane permeability and intracellular accumulation, potentially leading to increased cytotoxicity. [4]However, excessively high lipophilicity can also lead to poor aqueous solubility and non-specific toxicity.
-
Electronic Effects of Halogens: The electronegativity of the halogen (F > Cl > Br) can influence the electronic properties of the aromatic ring, which may affect interactions with biological targets. Fluorine, in particular, can form favorable interactions with protein backbones and is often used to block metabolic sites, potentially increasing a compound's half-life. [5]* Role of the Carboxylic Acid: The introduction of a carboxylic acid group, as in 4-(3-Fluoro-5-carboxyphenyl)phenol, introduces a potential site for ionic interactions and hydrogen bonding with target proteins. This could either increase or decrease activity depending on the specific binding site. The increased polarity may, however, reduce cell permeability.
-
Impact of the Methoxycarbonyl vs. Methyl Group: The methoxycarbonyl group is an electron-withdrawing group, while the methyl group is weakly electron-donating. This difference in electronic properties could influence the reactivity of the phenol and its ability to interact with biological targets. The removal of the polar ester in favor of a small alkyl group will also increase lipophilicity, which may impact cytotoxicity.
Studies on other substituted biphenyls have shown that the nature and position of substituents are crucial for their cytotoxic effects. For instance, some biphenyl derivatives have been found to induce apoptosis and cell cycle arrest in cancer cell lines. [3]The specific pattern of substitution on both phenyl rings dictates the overall shape and electronic distribution of the molecule, which in turn governs its binding affinity to target proteins.
Conclusion
This comparative guide has provided a framework for understanding the potential properties of this compound in the context of drug discovery. While experimental data for this specific compound is needed for a definitive analysis, the comparison with its structural analogs offers valuable insights into the influence of key functional groups. The synthetic route via Suzuki-Miyaura coupling is well-established for this class of compounds. The analysis of physicochemical properties, supported by predictive modeling, suggests that modifications to the halogen and the ester group can significantly modulate lipophilicity and solubility.
The discussion on structure-activity relationships, in conjunction with the provided MTT assay protocol, lays the groundwork for the experimental evaluation of the cytotoxic potential of this compound and its analogs. Further investigation into the biological activity of this compound is warranted to fully elucidate its therapeutic potential.
References
-
Xia, Y., et al. (2008). Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. Archiv der Pharmazie, 341(10), 643-649. Available at: [Link]
-
Xia, Y., et al. (2008). Synthesis of unsymmetrical biphenyls as potent cytotoxic agents. Archiv der Pharmazie, 341(10), 643-649. Available at: [Link]
-
D'Amico, M., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(16), 8753. Available at: [Link]
-
PubChem. (n.d.). Methyl 4-(hydroxy(phenyl)methyl)benzoate. Retrieved from [Link]
-
Singh, R., et al. (2020). Design, synthesis, anti-cancer screening and structure activity relationship studies of biphenyl linked fused imidazoles. Journal of the Indian Chemical Society, 97(8), 1237-1244. Available at: [Link]
-
PubChem. (n.d.). Methyl 4-(hydroxymethyl)benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(bromomethyl)benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]
-
Scribd. (n.d.). 4-Bromo 3 Methoxy Phenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-methylphenol. Retrieved from [Link]
-
PubChem. (n.d.). Tetrafluoro-4-hydroxybenzoic acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Methyl 4-fluoro-3-hydroxybenzoate. Retrieved from [Link]
-
Zhang, X., et al. (2022). Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts. Nature Communications, 13, 735. Available at: [Link]
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-4'-methyl-1,1'-biphenyl. Retrieved from [Link]
-
Hrechanyy, O., et al. (2023). Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Available at: [Link]
-
PubChem. (n.d.). 3-Fluoro-5-methyl-4-(trifluoromethyl)phenol. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-chloro-4-hydroxybenzoate. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4-Fluoro-3-methylphenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-chloro-5-methylphenol. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-methylphenol. Retrieved from [Link]
-
Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. Chembiochem, 5(5), 637-43. Available at: [Link]
-
PubChem. (n.d.). Methyl 3,5-dichloro-4-hydroxybenzoate. Retrieved from [Link]
-
de Matos, M., et al. (2012). 3,4,5-Trimethoxyphenol. Acta Crystallographica Section E, 68(Pt 11), o3160. Available at: [Link]
-
Chemical-Suppliers. (n.d.). Your Inquiry on 3-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol. Retrieved from [Link]
-
Birdeanu, M. V., et al. (2018). Novel fluorescent pH sensor based on 5-(4-carboxy-phenyl)-10,15,20-tris(phenyl)-porphyrin. Journal of Porphyrins and Phthalocyanines, 22(08), 694-702. Available at: [Link]
Sources
- 1. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 2. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of unsymmetrical biphenyls as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of a key pharmaceutical intermediate, 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure the scientific integrity of your purity assessment workflow.
The subject of our focus, this compound, is a bifunctional aromatic compound, the synthesis of which often involves multi-step reactions, such as the Suzuki-Miyaura cross-coupling. This synthetic route, while elegant, can introduce a variety of process-related impurities, including unreacted starting materials, by-products from side reactions, and residual catalyst. Therefore, a robust, multi-faceted analytical approach is imperative to fully characterize the purity of the final compound.
The Strategic Imperative for Purity Assessment
In the realm of drug discovery and development, the presence of impurities, even at trace levels, can have profound consequences.[1][2][3] Uncharacterized impurities can lead to erroneous structure-activity relationship (SAR) data, exhibit off-target pharmacology, or introduce unforeseen toxicity. Regulatory bodies such as the European Medicines Agency (EMA) and the United States Pharmacopeia (USP) have established stringent guidelines for the control of impurities in drug substances.[4][5][6][7][8] A comprehensive purity assessment is therefore a critical component of any submission for regulatory approval.
A Comparative Analysis of Purity Assessment Techniques
A cornerstone of a robust purity analysis is the use of orthogonal methods—techniques that rely on different physicochemical principles. This approach provides a more complete picture of a sample's purity than any single method alone. The following table compares the most pertinent analytical techniques for assessing the purity of this compound.
| Analytical Technique | Principle of Detection | Strengths | Limitations | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and a mobile phase, with UV detection. | High sensitivity, excellent for quantitative analysis, widely available.[3][9] | Requires a chromophore, may not detect non-UV active impurities. | Quantitative purity determination (% area), detection of process-related impurities and degradation products. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The signal intensity is directly proportional to the number of nuclei.[10][11] | Absolute quantification without a specific reference standard of the analyte, provides structural information.[12][13][14] | Lower sensitivity than HPLC, requires a high-purity internal standard. | Absolute purity assignment, confirmation of structure. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio determination. | High sensitivity and selectivity, provides molecular weight information for impurity identification.[][16][17] | Ionization efficiency can vary between compounds, making quantification challenging without standards. | Identification of unknown impurities and degradation products. |
| Differential Scanning Calorimetry (DSC) | Measurement of the difference in heat flow between a sample and a reference as a function of temperature. | Provides a measure of total molar purity based on the melting point depression. | Only applicable to crystalline solids with a sharp melting point, insensitive to impurities that are soluble in the solid phase. | Assessment of overall purity and detection of crystalline impurities. |
The Synthetic Landscape: Understanding Potential Impurities
To effectively assess purity, one must first understand the potential impurities that may arise during synthesis. A plausible and efficient route to this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a logical framework for anticipating potential process-related impurities.[18][19][20][21][22]
Caption: Plausible Suzuki-Miyaura synthesis of the target compound and potential impurities.
Experimental Protocols for Purity Assessment
The following are detailed, step-by-step methodologies for the key experiments in the purity assessment workflow.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the workhorse for quantitative purity analysis in the pharmaceutical industry.[3][9] The method described below is a starting point and should be validated according to USP <1225> or ICH Q2(R1) guidelines.[23][24][25][26]
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of acetonitrile and water.
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. drugfuture.com [drugfuture.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. scribd.com [scribd.com]
- 7. edqm.eu [edqm.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. soeagra.com [soeagra.com]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 11. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 16. eurofins.it [eurofins.it]
- 17. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. tpcj.org [tpcj.org]
- 25. uspbpep.com [uspbpep.com]
- 26. ijrrjournal.com [ijrrjournal.com]
A Technical Guide to Structure-Activity Relationship (SAR) Studies of Biphenyl Derivatives as Anticancer Agents
For researchers, medicinal chemists, and professionals in drug development, the biphenyl scaffold represents a privileged structure in the design of novel therapeutic agents. Its conformational flexibility and susceptibility to targeted modifications make it a cornerstone for exploring structure-activity relationships (SAR). This guide provides an in-depth analysis of the SAR of a series of thiazolidine-2,4-dione-biphenyl derivatives, offering a comparative look at their anticancer activities and the experimental rationale behind their evaluation.
The Biphenyl Moiety: A Scaffold for Therapeutic Innovation
The biphenyl core, consisting of two phenyl rings connected by a single bond, offers a unique three-dimensional architecture. This allows for the precise positioning of functional groups to interact with biological targets. The thiazolidine-2,4-dione (TZD) ring, a well-known pharmacophore in medicinal chemistry, when combined with the biphenyl moiety, has given rise to a class of compounds with significant anticancer potential. The TZD ring itself is a versatile scaffold, and its derivatives have been explored for a wide range of biological activities.
Comparative Analysis of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents
A recent study on a series of novel thiazolidine-2,4-dione-biphenyl derivatives (compounds 10a-j ) has provided valuable insights into their SAR as anticancer agents. These compounds were evaluated for their in vitro cytotoxicity against four human cancer cell lines: cervical (HeLa), prostate (PC3), and breast (MDA-MB-231 and DU-145). The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, were determined using the MTT assay.
The results, summarized in the table below, reveal critical relationships between the chemical structure of these derivatives and their anticancer activity.
| Compound | R-group | HeLa IC50 (µM) | PC3 IC50 (µM) | MDA-MB-231 IC50 (µM) | DU-145 IC50 (µM) |
| 10a | 2-pyridyl | 45.3±2.1 | 80.1±3.5 | 150.2±4.8 | 65.4±2.9 |
| 10b | 3-pyridyl | 38.5±1.9 | 75.3±3.1 | 145.8±4.5 | 58.7±2.5 |
| 10c | 4-pyridyl | 50.2±2.5 | 85.6±3.9 | 155.4±5.1 | 70.1±3.3 |
| 10d | 2-cyanophenyl | 32.4±1.8 | 74.3±1.3 | 148.6±3.2 | 59.7±1.6 |
| 10e | 3-(trifluoromethyl)phenyl | 40.1±2.0 | 78.9±3.3 | 149.5±4.6 | 62.3±2.7 |
| 10f | 6-hydroxyhexyl | 65.7±3.1 | 95.2±4.2 | 160.1±5.5 | 80.4±3.8 |
| 10g | methyl | 70.3±3.4 | 100.5±4.8 | 165.7±6.1 | 85.2±4.1 |
| 10h | 2-propyn-1-yl | 55.8±2.8 | 90.1±4.0 | 158.3±5.3 | 75.9±3.6 |
| 10i | 2-furyl | 48.9±2.3 | 82.4±3.7 | 152.6±4.9 | 68.5±3.1 |
| 10j | 2-thienyl | 42.6±2.2 | 79.8±3.4 | 150.8±4.7 | 64.1±2.8 |
| Doxorubicin (Standard) | - | 10.5±0.5 | 20.3±1.1 | 35.8±1.5 | 15.2±0.8 |
Data synthesized from a study on thiazolidine-2,4-dione-biphenyl derivatives.[1]
From this comparative data, several key SAR insights can be drawn:
-
Impact of the N-substituent on the TZD ring: The nature of the substituent on the nitrogen atom of the thiazolidine-2,4-dione ring significantly influences the anticancer activity.
-
Electron-withdrawing groups: The presence of a cyano group on the phenyl ring attached to the TZD moiety (compound 10d ) generally leads to enhanced activity across all tested cell lines.[1] This suggests that electron-withdrawing features in this position may be favorable for cytotoxic activity.
-
Heterocyclic substituents: The introduction of pyridyl rings (10a-c ) also confers notable anticancer activity, with the position of the nitrogen atom within the pyridine ring subtly affecting potency.
-
Alkyl and other functional groups: Simple alkyl groups like methyl (10g ) or a hydroxyhexyl chain (10f ) tend to result in lower activity compared to aromatic or electron-withdrawing substituents.
Molecular docking studies have suggested that these compounds may exert their anticancer effects by targeting the Epidermal Growth Factor Receptor (EGFR).[2] The interactions observed in these models indicate that compounds 10b and 10d exhibit desirable molecular interactions within the EGFR active site, which correlates with their enhanced inhibitory effects.[2]
Experimental Workflow: The MTT Assay for In Vitro Cytotoxicity
To ensure the trustworthiness and reproducibility of SAR data, a robust and well-validated experimental protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Below is a detailed, step-by-step protocol for performing an MTT assay to evaluate the anticancer activity of biphenyl derivatives.
Experimental Protocol: MTT Assay
Objective: To determine the in vitro cytotoxic activity of biphenyl derivatives against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, PC3, MDA-MB-231, DU-145)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Biphenyl derivatives (dissolved in DMSO to create stock solutions)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells using a hemocytometer.
-
Seed the cells into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the biphenyl derivatives and the doxorubicin control in the complete cell culture medium. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium and DMSO alone as a vehicle control.
-
Incubate the plates for another 48 hours under the same conditions.
-
-
MTT Addition and Incubation:
-
After the 48-hour treatment period, add 20 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow, water-soluble MTT into a purple, insoluble formazan.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve using non-linear regression analysis.
-
Visualizing the SAR Workflow and Key Molecular Structures
To better understand the process of SAR studies and the key molecular features of the biphenyl derivatives, the following diagrams have been generated.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Caption: Key modification sites on the thiazolidine-2,4-dione-biphenyl scaffold.
Conclusion and Future Directions
The SAR studies of thiazolidine-2,4-dione-biphenyl derivatives highlight the importance of systematic structural modification in the quest for potent and selective anticancer agents. The data presented here demonstrates that the introduction of specific functional groups, particularly electron-withdrawing and heterocyclic moieties, at the nitrogen of the TZD ring can significantly enhance cytotoxic activity.
This guide serves as a foundational resource for researchers in the field, providing not only a comparative analysis of a promising series of compounds but also a detailed, reproducible experimental protocol. The causality behind the observed activities, potentially linked to EGFR inhibition, underscores the importance of integrating computational and experimental approaches in modern drug discovery. Future work should focus on further optimization of these lead compounds to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing novel and effective cancer therapeutics.
References
-
Earati, U. Sri, Gangarapu, K. and Porika, M. (2025). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. Asian Pacific Journal of Cancer Prevention, 26(1), 101-108. [Link]
-
Earati, U. Sri, Gangarapu, K. and Porika, M. (2025). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. ResearchGate. [Link]
-
Earati, U. S., Gangarapu, K., & Porika, M. (2025). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. PubMed Central. [Link]
Sources
A Senior Application Scientist's Guide to Catalyst Efficacy in Biphenyl Synthesis
For researchers, scientists, and professionals in drug development, the biphenyl moiety is a cornerstone of molecular design, appearing in numerous pharmaceuticals, advanced materials, and agrochemicals.[1][2] The efficient construction of the carbon-carbon bond linking the two aryl rings is therefore of paramount importance. This guide provides an in-depth comparison of the leading catalytic systems for biphenyl synthesis, grounded in experimental data and mechanistic insights to inform your selection of the most effective catalyst for your specific application.
The Landscape of Catalytic Biphenyl Synthesis
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryls.[3][4] These methods offer significant advantages over older techniques like the Ullmann reaction, providing higher yields, milder reaction conditions, and broader functional group tolerance.[5] The most prominent and widely utilized methods are palladium-catalyzed reactions, though nickel-based systems are emerging as a cost-effective and highly reactive alternative.[1][6]
This guide will focus on a comparative analysis of the following key catalytic systems:
-
Palladium-Catalyzed Reactions:
-
Suzuki-Miyaura Coupling
-
Stille Coupling
-
Heck Coupling
-
Negishi Coupling
-
-
Nickel-Catalyzed Reactions: An increasingly important alternative to palladium.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of Biphenyl Synthesis
Palladium catalysts are the most established and versatile tools for constructing the biphenyl scaffold.[2][3] These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation (or migratory insertion in the case of the Heck reaction), and reductive elimination.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most popular method for biphenyl synthesis due to its mild conditions, the commercial availability and stability of boronic acid reagents, and the generation of non-toxic byproducts.[2][7]
Mechanism: The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with a boronic acid, activated by a base, and concludes with reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.[2][8]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Stille Coupling
The Stille coupling utilizes organotin reagents (stannanes) and is known for its tolerance of a wide variety of functional groups and the fact that the reaction conditions are often very mild.[2]
Mechanism: The mechanism is analogous to the Suzuki coupling, involving oxidative addition of an aryl halide to Pd(0), followed by transmetalation with the organostannane, and reductive elimination.[2][6]
Key Consideration: The primary drawback of the Stille reaction is the high toxicity of the organotin compounds and their byproducts, which can be challenging to remove from the final product.[2]
Caption: Catalytic cycle of the Stille coupling reaction.[9]
Heck Coupling
The Mizoroki-Heck reaction involves the coupling of an aryl halide with an alkene. For biphenyl synthesis, this typically entails the reaction of an aryl halide with a vinylarene like styrene.[2] A key advantage is that it avoids the need for pre-formed organometallic reagents.[2]
Mechanism: The Heck reaction's catalytic cycle includes the oxidative addition of an aryl halide to Pd(0), followed by the migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination step forms the biphenyl derivative (as a stilbene derivative, which can then be reduced if necessary) and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst in the presence of a base.[2]
Caption: Catalytic cycle of the Heck reaction.
Negishi Coupling
The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboranes and organostannanes. This heightened reactivity allows for the coupling of more challenging substrates.[2]
Mechanism: The catalytic cycle is similar to the Suzuki and Stille couplings, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination.[2]
Key Consideration: The main challenge with Negishi coupling is the moisture and air sensitivity of the organozinc reagents, requiring stringent anhydrous and anaerobic reaction conditions.[2]
Comparative Analysis of Palladium-Catalyzed Reactions
The choice of a palladium-catalyzed cross-coupling reaction is a trade-off between various factors. The following table provides a comparative overview to guide your decision-making process.
| Reaction | Organometallic Reagent | Advantages | Disadvantages | Typical Catalyst Loading | Typical Yields |
| Suzuki-Miyaura | Arylboronic acids/esters | Mild conditions, stable and commercially available reagents, non-toxic byproducts.[2][7] | Base required, potential for protodeboronation.[2] | 0.1 - 5 mol% | 70 - 99% |
| Stille | Arylstannanes | Very mild conditions, high functional group tolerance.[2] | High toxicity of tin compounds and byproducts.[2] | 0.5 - 5 mol% | 75 - 95% |
| Heck | Alkene (e.g., styrene) | Avoids pre-formed organometallic reagents.[2] | Higher temperatures often needed, regioselectivity can be an issue.[2] | 0.5 - 2 mol% | 60 - 95% |
| Negishi | Arylzinc halides | High reactivity, good for hindered substrates.[2] | Moisture and air sensitive reagents, preparation can be involved.[2] | 1 - 5 mol% | 70 - 95% |
Nickel-Catalyzed Reactions: A Powerful and Cost-Effective Alternative
Nickel-based catalysts have gained significant attention as a potent alternative to palladium for biphenyl synthesis.[1] The lower cost and higher abundance of nickel make it an attractive option, particularly for large-scale synthesis.[1] A key advantage of nickel catalysts is their ability to activate less reactive but more economical aryl chlorides.[1][6]
The mechanism of nickel-catalyzed cross-coupling can be more complex than that of palladium, sometimes involving Ni(I) and Ni(III) intermediates in the catalytic cycle.[5][10]
Experimental Protocols
To provide a practical context, detailed protocols for the synthesis of a model biphenyl compound, 4-methylbiphenyl, via Suzuki-Miyaura coupling and a generic protocol for the Heck reaction are presented below.
Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling
This protocol describes a standard laboratory procedure using a homogeneous palladium catalyst.[8]
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine 4-bromotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Add toluene (10 mL) and deionized water (5 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 4-methylbiphenyl.
Caption: General experimental workflow for the synthesis of 4-methylbiphenyl.
General Protocol for Heck Reaction Synthesis of (E)-Stilbene
This protocol outlines a general procedure for the synthesis of a stilbene derivative, which is a common outcome of the Heck reaction when applied to biphenyl synthesis.[2]
Materials:
-
Iodobenzene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Appropriate ligand (e.g., an oxazolinyl ligand)
-
Phase-transfer catalyst (e.g., TBAB)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
In a reaction vessel, combine iodobenzene (1 equiv), styrene (1 equiv), Pd(OAc)₂ (0.5 mol%), K₂CO₃ (3.5 equiv), a suitable ligand (e.g., 0.01 equiv of an oxazolinyl ligand), and a phase-transfer catalyst such as TBAB (0.2 equiv).
-
Add DMA as the solvent.
-
Heat the reaction mixture to 130–140 °C for approximately 40 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified, typically by column chromatography.
Conclusion and Future Outlook
The choice of catalyst for biphenyl synthesis is a critical decision that impacts yield, purity, cost, and environmental footprint. The Suzuki-Miyaura coupling often stands out as the method of choice due to its operational simplicity, mild conditions, and the low toxicity of its reagents and byproducts.[2] However, for specific applications, the other cross-coupling reactions offer distinct advantages. The Heck reaction provides an elegant route that avoids pre-formed organometallic reagents, while the Stille and Negishi couplings offer high reactivity, albeit with challenges related to toxicity and reagent sensitivity, respectively.[2]
The development of more sustainable catalytic systems, such as those based on palladium nanoparticles or earth-abundant metals like nickel and iron, is a continuing trend.[6][11][12] These next-generation catalysts promise to further enhance the efficiency and environmental friendliness of biphenyl synthesis, opening new avenues for the creation of complex molecules in pharmaceutical and materials science.
References
- Application Notes and Protocols for the Nickel-Catalyzed Cross-Coupling Synthesis of 4-Methylbiphenyl - Benchchem.
- Rates and Mechanism of Biphenyl Synthesis Catalyzed by Electrogenerated Coordinatively Unsatur
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
- Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling C
- Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Applic
- Application Notes and Protocols for the Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling - Benchchem.
- Rates and mechanism of biphenyl synthesis catalyzed by electrogenerated coordinatively unsaturated nickel complexes | Semantic Scholar.
- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
- Rates and mechanism of biphenyl synthesis catalyzed by electrogenerated coordinatively unsaturated nickel complexes | Organometallics - ACS Public
- Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross‐Coupling C
- Recent Advances in Pd/C-Catalyzed Coupling Reactions - ResearchG
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applic
- A Comparative Guide to the Synthesis of Substituted Biphenyls - Benchchem.
- Catalytic Performance of a Phosphapalladacycle Bearing a Biphenyl Moiety, Possessing an sp3 C−Pd Bond, toward the Heck Coupling Reaction | Organometallics - ACS Public
- Synthesis of a wide range of biphenyl derivatives and symmetrical sulfides, using SnFe2O4@SiO2@P-Pd MNPs as a novel, efficient, green, and reusable catalyst - ResearchG
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. nobelprize.org [nobelprize.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Rates and mechanism of biphenyl synthesis catalyzed by electrogenerated coordinatively unsaturated nickel complexes | Semantic Scholar [semanticscholar.org]
- 11. Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis [mdpi.com]
- 12. preprints.org [preprints.org]
A Guide to Orthogonal Methods for Confirming Biological Activity: Ensuring Robust and Reliable Drug Discovery
In the landscape of drug discovery and development, the confirmation of a compound's biological activity is a critical milestone. A primary assay might identify a promising "hit," but this initial signal can often be misleading due to assay-specific artifacts or off-target effects.[1][2][3] To address this, regulatory bodies and industry leaders increasingly advocate for the use of orthogonal methods—independent assays that rely on different physical principles to interrogate the same biological event.[1][4][5] This guide provides a comprehensive overview of key orthogonal methods, offering a comparative analysis and detailed experimental protocols to empower researchers in making informed decisions and generating high-quality, reproducible data.
The Rationale for Orthogonality: Beyond a Single Data Point
Logical Workflow for Orthogonal Validation
Sources
- 1. revvitysignals.com [revvitysignals.com]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 4. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 5. Increasing regulatory focus on orthogonal analytical characterization for biosimilars [gabionline.net]
- 6. pharmtech.com [pharmtech.com]
A Guide to the Preclinical Evaluation of 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol: A Putative RORγt Inverse Agonist
This guide provides a comprehensive comparison of the in vitro and in vivo methodologies used to characterize the activity of novel therapeutic candidates targeting the Retinoic Acid Receptor-Related Orphan Receptor Gamma t (RORγt). While specific experimental data for 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol is not extensively published, its structure is analogous to known RORγt inverse agonists. Therefore, we will use established preclinical data for this class of compounds to illustrate the evaluation pathway, providing researchers, scientists, and drug development professionals with a robust framework for preclinical assessment.
Introduction: Targeting RORγt in Autoimmune Disease
The transcription factor RORγt is the master regulator of T helper 17 (Th17) cell differentiation.[1][2][3] These cells are critical for host defense against certain pathogens but are also key drivers in the pathophysiology of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis, primarily through their production of pro-inflammatory cytokines like Interleukin-17A (IL-17A).[1][4] Consequently, inhibiting RORγt activity with small molecule inverse agonists represents a highly attractive therapeutic strategy.[4][5] An inverse agonist not only blocks the binding of potential activating ligands but also reduces the constitutive activity of the receptor, thereby suppressing the RORγt-driven transcriptional program.[6][7]
This compound represents a chemical scaffold consistent with compounds designed to bind to the ligand-binding pocket of RORγt. Its preclinical evaluation follows a logical progression from initial biochemical and cellular (in vitro) assays to determine potency and mechanism, followed by efficacy testing in animal models of disease (in vivo). This guide will dissect this progression, explaining the causal links between experimental choices and the data they generate.
Part 1: In Vitro Characterization - Establishing Potency and Cellular Activity
The primary goals of in vitro testing are to confirm direct binding to RORγt, quantify the potency of transcriptional repression, and demonstrate activity in a relevant primary human cell system.
Biochemical Assays: Confirming Direct Target Engagement
The initial step is to verify that the compound directly interacts with the RORγt protein and functions as an inverse agonist.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This is a robust, high-throughput method to measure the compound's ability to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a co-activator peptide.[8][9][10] An inverse agonist will displace the co-activator, leading to a decrease in the FRET signal. This assay provides a quantitative measure of potency, typically expressed as an IC50 value.
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris, 0.01% Triton X-100). Reconstitute terbium (Tb)-labeled anti-GST antibody (donor), GST-tagged RORγt-LBD, and a fluorescently labeled co-activator peptide (e.g., SRC1-3, acceptor).[11]
-
Compound Plating: Serially dilute this compound in DMSO and dispense into a low-volume 384-well assay plate.
-
Protein-Peptide Incubation: Add the RORγt-LBD and the co-activator peptide to the wells and incubate to allow for binding.
-
Detection: Add the donor antibody and incubate to label the LBD.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring fluorescence at the donor and acceptor emission wavelengths after a time delay.[9][12]
-
Analysis: Calculate the ratio of acceptor to donor fluorescence and plot against the compound concentration to determine the IC50 value.
Cellular Assays: Demonstrating Functional Antagonism
Following biochemical confirmation, the next step is to assess the compound's activity in a cellular context.
-
RORγt Reporter Gene Assay: This assay utilizes a cell line (e.g., Jurkat cells) engineered to express a reporter gene (e.g., luciferase) under the control of a RORγt-responsive promoter.[5][13] A potent inverse agonist will suppress the constitutive transcriptional activity of RORγt, leading to a dose-dependent decrease in the reporter signal. This provides a measure of cellular potency (EC50).
-
Human Th17 Differentiation Assay: This is the most physiologically relevant in vitro assay. Naïve CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) and cultured under Th17-polarizing conditions (a cocktail of cytokines including TGF-β and IL-6).[14][15][16] The compound is added during this differentiation process. The primary endpoint is the inhibition of IL-17A secretion, measured by ELISA or HTRF in the culture supernatant.[14] This assay confirms that the compound can suppress the key pathogenic function of Th17 cells.
-
Cell Isolation: Isolate naïve CD4+ T cells from human PBMCs using magnetic-activated cell sorting (MACS).[14]
-
Cell Culture: Plate the cells in a 96-well plate pre-coated with anti-CD3 antibodies.
-
Differentiation and Treatment: Add a Th17-polarizing cytokine cocktail (e.g., IL-6, TGF-β, IL-23, anti-IFN-γ, anti-IL-4) and soluble anti-CD28 antibody.[16] Concurrently, add serial dilutions of this compound.
-
Incubation: Culture the cells for 3-5 days at 37°C and 5% CO2.[16][17]
-
Supernatant Analysis: Collect the cell culture supernatant and quantify the concentration of IL-17A using a validated ELISA or HTRF kit.
-
Data Analysis: Plot the IL-17A concentration against the compound concentration to determine the IC50 for inhibition of Th17 function.
Caption: Workflow for a Rat Antigen-Induced Arthritis (AIA) Study.
Part 3: Bridging the Gap - Comparing In Vitro and In Vivo Activity
A successful drug candidate must show a clear correlation between its in vitro potency and its in vivo efficacy.
| Parameter | In Vitro Assessment | In Vivo Assessment | Bridging the Data |
| Target Engagement | Direct binding to RORγt (TR-FRET IC50) | Reduction of Th17-signature genes (ex vivo qPCR), inhibition of IL-17A production (ex vivo recall assays). [4] | The in vitro IC50 should predict the plasma concentrations required to see a pharmacodynamic effect in vivo. |
| Cellular Potency | Inhibition of IL-17A in human Th17 cells (IC50) | Reduction of disease severity (clinical scores), improved histology. | Efficacy in animal models validates the hypothesis that inhibiting Th17 differentiation is therapeutically beneficial. |
| Selectivity | Assays against other nuclear receptors (e.g., RORα, RORβ) | Observation of on-target effects without overt toxicity. RORγt is also crucial for thymocyte development, so monitoring for thymus-related adverse effects is important. [1] | High in vitro selectivity should translate to a wider therapeutic window in vivo. |
| Mechanism of Action | Inverse agonism leading to transcriptional repression. | Reduced infiltration of inflammatory cells (e.g., neutrophils) in target tissues. [18] | The in vivo phenotype (reduced inflammation) should be consistent with the in vitro mechanism (suppression of the Th17 pathway). |
The ultimate goal is to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship, where drug exposure levels (in vivo) are directly linked to the degree of target inhibition and the resulting therapeutic effect. For an RORγt inverse agonist, this means demonstrating that maintaining plasma concentrations above the in vitro IC50 for IL-17A inhibition leads to a significant reduction in disease pathology.
Caption: RORγt Signaling Pathway and Point of Intervention.
Conclusion
The preclinical evaluation of a putative RORγt inverse agonist like this compound is a multi-step process that systematically builds a bridge from molecular interaction to therapeutic efficacy. By combining robust in vitro assays that confirm mechanism and potency with well-chosen in vivo models that demonstrate disease modification, researchers can build a comprehensive data package. This logical, evidence-based progression is essential for identifying promising candidates for clinical development and ultimately delivering novel therapies for patients with Th17-mediated autoimmune diseases.
References
-
Chondrex, Inc. (n.d.). A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Retrieved from [Link]
-
Taconic Biosciences. (n.d.). EAE Mouse Models for MS: Induction Methods & Strain Insights. Retrieved from [Link]
-
Chondrex, Inc. (2017, October 30). Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Retrieved from [Link]
- Fletcher, J. M., et al. (2010). Experimental Autoimmune Encephalomyelitis in Mice. Methods in Molecular Biology, 602, 237-251.
-
Chondrex, Inc. (n.d.). Adjuvant-Induced Arthritis Model. Retrieved from [Link]
- Vogelsang, A., et al. (2022). An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice. Journal of Neuroscience Methods, 368, 109443.
- Stromnes, I. M., & Goverman, J. M. (2006). Experimental Autoimmune Encephalomyelitis.
-
Drug Discovery and Development. (2022, April 26). Advances in RORγt inhibition: Selective targeting of IL-17 producing cells while maintaining proper thymocyte maturation. Retrieved from [Link]
- Miller, S. D., & Karpus, W. J. (2007). Experimental Autoimmune Encephalomyelitis in the Mouse. Current Protocols in Immunology, Chapter 15, Unit 15.1.
- Xiao, S., et al. (2014). Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms. Immunity, 40(4), 477-489.
- Wang, Y., et al. (2021). Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. Acta Pharmaceutica Sinica B, 11(10), 3028-3046.
- Schett, G., et al. (2017). Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. PLOS ONE, 12(11), e0188391.
- Solt, L. A., et al. (2012). Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications. Chemical Biology & Drug Design, 80(5), 683-689.
-
Inotiv. (n.d.). Adjuvant Arthritis (AIA) In Rat. Retrieved from [Link]
-
Immundnz. (n.d.). Human TH17 Differentiation Study. Retrieved from [Link]
- Ebbinghaus, M., et al. (2015). Antigen-induced arthritis in rats is associated with increased growth-associated protein 43–positive intraepidermal nerve fibres remote from the joint. Arthritis Research & Therapy, 17, 297.
- Gellibert, F., et al. (2019). Rationally Designed, Conformationally Constrained Inverse Agonists of RORγt-Identification of a Potent, Selective Series with Biologic-Like in Vivo Efficacy. Journal of Medicinal Chemistry, 62(23), 10737-10753.
-
AntBio. (2025, August 20). In Vitro Differentiation Protocol for Th1 and Th17 Cells. Retrieved from [Link]
- Jash, A., & Sreerama, L. (2013). Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes. Journal of Visualized Experiments, (79), e50727.
- Zhao, J., et al. (2012). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. ASSAY and Drug Development Technologies, 10(4), 358-366.
-
DCReport.org. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]
- Kumar, N., et al. (2017). Synthetic RORγt Agonists Enhance Protective Immunity. Scientific Reports, 7, 1533.
- Fauber, B. P., et al. (2021). Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists. Journal of Medicinal Chemistry, 64(10), 6611-6627.
- Wang, L., et al. (2020). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(6), 636-646.
-
Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link]
- Fouda, A., et al. (2023). A Novel RORγt Inverse Agonist to Target Th17 in Sensitized Skin Allograft Mouse Model.
- Jin, L., et al. (2018). Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. International Journal of Molecular Sciences, 19(12), 3848.
- Fouda, A., et al. (2024). RORγt inverse agonist TF-S14 inhibits Th17 cytokines and prolongs skin allograft survival in sensitized mice.
- Harikrishnan, L. S., et al. (2020). Substituted benzyloxytricyclic compounds as retinoic acid-related orphan receptor gamma t (RORγt) agonists. Bioorganic & Medicinal Chemistry Letters, 30(12), 127204.
- Tchekalarova, J., et al. (2023). Anticonvulsant Profiles of Three Hemorphin-4 Analogs with Rhodamine B in Mice. International Journal of Molecular Sciences, 24(21), 15811.
- Fischmann, S., et al. (2025, July 23).
Sources
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 5. Rationally Designed, Conformationally Constrained Inverse Agonists of RORγt-Identification of a Potent, Selective Series with Biologic-Like in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dcreport.org [dcreport.org]
- 10. poly-dtech.com [poly-dtech.com]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. TH17 Cell Differentiation | Human TH17 Differentiation Study [immundnz.com]
- 16. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. antbioinc.com [antbioinc.com]
- 18. RORγt inverse agonist TF-S14 inhibits Th17 cytokines and prolongs skin allograft survival in sensitized mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Benchmarking of 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol Against Known Fatty Acid Amide Hydrolase (FAAH) Inhibitors
A Senior Application Scientist's Guide to Target Validation and Potency Assessment
In the landscape of modern drug discovery, particularly concerning neuromodulatory and anti-inflammatory pathways, the enzyme Fatty Acid Amide Hydrolase (FAAH) has emerged as a pivotal therapeutic target.[1][2] FAAH is the principal catabolic enzyme for a class of endogenous signaling lipids, most notably the endocannabinoid anandamide (AEA).[2][3][4] By degrading AEA, FAAH terminates its signaling activity, which plays a crucial role in pain, inflammation, and anxiety modulation.[2][5] Consequently, inhibiting FAAH activity elevates endogenous anandamide levels, offering a nuanced therapeutic strategy that may avoid the side effects associated with direct cannabinoid receptor agonists.[1][6]
This guide provides a comprehensive framework for evaluating a novel compound, 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol, for its potential as a FAAH inhibitor. We will outline the scientific rationale and step-by-step protocols to benchmark its performance against two well-characterized and potent FAAH inhibitors: URB597 and PF-04457845 . This process mirrors a real-world drug discovery workflow, moving from initial target validation to quantitative potency determination, providing researchers with the tools to rigorously assess novel chemical matter in this therapeutic space.
The Central Role of FAAH in Endocannabinoid Signaling
The endocannabinoid system (ECS) is a crucial neuromodulatory system. Anandamide (AEA), one of its key signaling molecules, is produced "on-demand" and acts on cannabinoid receptors (CB1 and CB2). Its action is tightly regulated by its rapid hydrolysis into arachidonic acid and ethanolamine, a reaction catalyzed by FAAH.[5][7] Pharmacological blockade of FAAH has been shown to produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the undesirable psychotropic effects of direct CB1 agonists.[2][8]
Figure 1: Simplified FAAH metabolic pathway.
Compound Profiles: Test and Benchmark Inhibitors
A robust benchmarking study requires well-defined reference compounds. We have selected two inhibitors known for their potency and selectivity, representing different chemical classes.
| Compound | Structure | Mechanism of Action | Reported Potency (IC₅₀) |
| This compound | (Structure Not Available) | Hypothesized: FAAH Inhibition | Unknown |
| URB597 | Cyclohexylcarbamic acid 3'-(aminocarbonyl)-[1,1'-biphenyl]-3-yl ester | Potent and selective irreversible FAAH inhibitor.[8] | ~3-5 nM[9] |
| PF-04457845 | N-3-Pyridazinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methylene]-1-piperidinecarboxamide | Potent, selective, and irreversible FAAH inhibitor that covalently modifies the active-site serine.[10][11] | ~7.2 nM[10] |
Experimental Benchmarking Strategy
The core of this guide is a detailed, two-phase experimental protocol designed to first identify and then quantify the inhibitory activity of our test compound against FAAH.
Phase 1: Primary Screening for FAAH Inhibition. The initial step is to determine if this compound interacts with and inhibits FAAH at a high concentration. This is a qualitative "yes/no" experiment to justify proceeding to more rigorous quantitative analysis.
Phase 2: IC₅₀ Determination and Comparative Analysis. If inhibition is observed in Phase 1, the next step is to determine the compound's potency by generating a dose-response curve and calculating its half-maximal inhibitory concentration (IC₅₀). This value will then be directly compared to the IC₅₀ values of URB597 and PF-04457845, which will be determined concurrently under identical experimental conditions to ensure data validity.
Figure 2: Workflow for IC₅₀ determination using a fluorometric assay.
Detailed Experimental Protocol: In Vitro Fluorometric FAAH Inhibition Assay
This protocol is adapted from standard methods for measuring FAAH activity using a fluorogenic substrate, which provides a sensitive and high-throughput-compatible readout.[12][13][14] The principle relies on the FAAH-catalyzed hydrolysis of a non-fluorescent substrate, such as arachidonoyl-7-amino-4-methyl-coumarin amide (AAMCA), to release the highly fluorescent product, 7-amino-4-methylcoumarin (AMC).[7][13]
Materials and Reagents
-
FAAH Enzyme Source: Recombinant human FAAH or rat liver/brain microsomes.
-
FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[14]
-
FAAH Substrate: Arachidonoyl-7-amino-4-methyl-coumarin amide (AAMCA) stock in DMSO.
-
Test Compound: this compound, 10 mM stock in DMSO.
-
Benchmark Inhibitors: URB597 and PF-04457845, 10 mM stocks in DMSO.
-
Plate: Opaque, white, flat-bottom 96-well plates.
-
Instrumentation: Fluorescence microplate reader capable of excitation at ~360 nm and emission at ~465 nm.[12][14]
Step-by-Step Procedure
-
Reagent Preparation:
-
Thaw all reagents and keep them on ice.
-
Prepare a working solution of FAAH enzyme in cold FAAH Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Prepare a working solution of the AAMCA substrate in FAAH Assay Buffer. A final concentration of ~10 µM is common.
-
-
Compound Plating:
-
Create a serial dilution series for the test compound and each benchmark inhibitor in DMSO.
-
Add 2 µL of each compound dilution to the appropriate wells of the 96-well plate.
-
Controls: Include wells with 2 µL of DMSO only for "100% Activity" (no inhibition) and wells with a known potent inhibitor at a saturating concentration for "0% Activity" (maximum inhibition).
-
-
Enzyme Addition and Pre-incubation:
-
Add 98 µL of the FAAH enzyme working solution to each well containing the compounds and controls.
-
Mix gently by tapping the plate or using an orbital shaker.
-
Cover the plate and pre-incubate for 15 minutes at 37°C. This allows the inhibitors to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 100 µL of the AAMCA substrate working solution to all wells.
-
Immediately place the plate in the fluorescence reader, pre-heated to 37°C.
-
Measure the fluorescence kinetically over 30 minutes or as an endpoint reading after a fixed incubation time (e.g., 30 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with buffer and substrate but no enzyme).
-
Normalize the data: Set the average of the "DMSO only" wells to 100% activity and the "maximum inhibition" wells to 0% activity.
-
Calculate the percent inhibition for each compound concentration.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation and Interpretation
The results of the benchmarking experiments should be tabulated for clear comparison.
Phase 1: Primary Screening Results (Hypothetical)
| Compound | Concentration | % FAAH Inhibition | Outcome |
| This compound | 10 µM | 85.2% | Hit. Proceed to IC₅₀ determination. |
| Vehicle (DMSO) | - | 0% | Valid negative control. |
Phase 2: Comparative IC₅₀ Values (Hypothetical)
| Compound | IC₅₀ (nM) | 95% Confidence Interval |
| This compound | 45.8 | 39.2 - 53.5 |
| URB597 | 4.1 | 3.5 - 4.8 |
| PF-04457845 | 7.9 | 6.8 - 9.2 |
Interpretation: In this hypothetical scenario, the test compound, this compound, is confirmed as a FAAH inhibitor. However, its potency (IC₅₀ = 45.8 nM) is approximately 11-fold weaker than URB597 and 6-fold weaker than PF-04457845 under these conditions. This data provides a clear, quantitative benchmark of its activity relative to established standards in the field. Further studies would be required to determine its mechanism (reversible vs. irreversible) and selectivity against other serine hydrolases.[11]
Conclusion
This guide provides a scientifically rigorous and experimentally validated framework for assessing the potential of a novel compound, this compound, as a FAAH inhibitor. By employing standardized protocols and benchmarking against industry-standard inhibitors like URB597 and PF-04457845, researchers can generate reliable and comparative data. This structured approach, moving from primary screening to potency determination, ensures that resources are directed toward the most promising candidates. The methodologies and principles outlined herein are fundamental to the process of modern drug discovery and can be adapted for the evaluation of other novel inhibitors targeting this important therapeutic enzyme.
References
-
Bosier, B., et al. (2010). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. Journal of Neurochemistry, 115(3), 749-762. Available at: [Link]
-
Ahn, K., et al. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Journal of Pharmacology and Experimental Therapeutics, 338(1), 114-124. Available at: [Link]
-
Piomelli, D., et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Reviews, 12(1), 21-38. Available at: [Link]
-
Blankman, R. H., & Cravatt, B. F. (2013). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Journal of Medicinal Chemistry, 56(22), 8951-8971. Available at: [Link]
-
D'Souza, D. C. (2016). Fatty Acid Amide Hydrolase (FAAH) Inhibitor Treatment of Cannabis Use Disorder (CUD). U.S. National Library of Medicine. Available at: [Link]
-
Winkler, K., et al. (2018). Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. Oncotarget, 9(46), 28028-28042. Available at: [Link]
-
ResearchGate. (n.d.). Examples of reported Fatty Acid Amide Hydrolase (FAAH) inhibitors. Retrieved from [Link]
-
Pacher, P., & Kunos, G. (2013). NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS. Hypertension, 61(4), 867-873. Available at: [Link]
-
Ahn, K., et al. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Topics in Medicinal Chemistry, 8(4), 314-323. Available at: [Link]
-
Springer Nature Experiments. (2020). Fluorimetric Assay of FAAH Activity. Retrieved from [Link]
-
Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Retrieved from [Link]
-
Maccarrone, M. (2020). Fluorimetric Assay of FAAH Activity. Methods in Molecular Biology, 2160, 87-92. Available at: [Link]
Sources
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid Amide Hydrolase (FAAH) Inhibitor Treatment of Cannabis Use Disorder (CUD) - Deepak D'Souza [grantome.com]
- 7. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol
For researchers and professionals in the dynamic field of drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol (CAS No. 1261921-87-2), ensuring the highest standards of laboratory safety, environmental responsibility, and regulatory compliance. The protocols outlined herein are grounded in established safety data and federal regulations to provide a self-validating system for waste management.
Hazard Assessment and the Rationale for Specialized Disposal
Understanding the inherent risks of a compound is the first step in establishing a safe disposal protocol. This compound is not a benign substance; its hazard profile necessitates its classification as hazardous waste. The primary causality for these procedures is the compound's potential to inflict harm upon direct contact or inhalation.
According to its Safety Data Sheet (SDS), the compound presents several key hazards.[1] This classification as an irritant and a substance with specific target organ toxicity is the primary driver for treating it as regulated hazardous waste, rather than general laboratory trash.
| Hazard Classification | GHS Code | Description | Causality for Disposal Protocol |
| Skin Irritation | H315 | Causes skin irritation. | Prevents chemical burns and skin damage to personnel. Requires use of appropriate gloves and lab coat. Contaminated PPE must be disposed of as hazardous waste. |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | Mandates the use of chemical safety goggles. Any splash risk necessitates careful handling and containment. |
| Respiratory Irritation | H335 | May cause respiratory irritation. | Requires handling within a certified chemical fume hood to prevent inhalation of dust or aerosols. |
The Regulatory Framework: Adherence to EPA Standards
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] This "cradle-to-grave" system mandates that generators of hazardous waste are responsible for its safe management from the point of generation to its final disposal.[3] Therefore, all procedures must comply with these federal regulations, which are often administered by state or local authorities.[2]
Core Disposal Workflow: From Generation to Collection
The proper disposal of this compound follows a systematic process of segregation, containment, labeling, and storage prior to collection by a licensed waste management provider.
Caption: Logical workflow for the safe disposal of this compound waste streams.
Step-by-Step Disposal Protocols
Adherence to the following step-by-step methodologies is critical for ensuring safety and compliance.
Protocol 1: Segregation of Waste Streams
The principle of waste segregation is fundamental to preventing dangerous chemical reactions.[4] Because this compound contains fluorine, it must be disposed of as halogenated organic waste .
-
Establish Designated Waste Containers: Prepare separate, clearly labeled containers for halogenated solid waste and halogenated liquid waste.[5]
-
Solid Waste: Collect all contaminated disposable materials, such as gloves, weighing paper, pipette tips, and absorbent pads used during spill cleanup, in a designated, sealable container for solid hazardous waste.[6][7]
-
Liquid Waste: Collect all solutions containing this compound, including reaction mixtures and solvent rinses, in a designated, screw-cap container for liquid hazardous waste.[7]
-
Avoid Mixing: Never mix this waste stream with non-halogenated solvents, strong acids, bases, or oxidizers.
Protocol 2: Waste Containment and Labeling
Proper containment and labeling are mandated by the EPA to ensure safe handling and to provide critical information for waste technicians.[8][9]
-
Container Selection: Use containers made of a material compatible with the waste. For most organic solvents and solids, high-density polyethylene (HDPE) or glass is appropriate. Ensure containers have tightly sealing lids.[10][11]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled.[12] The label must include:
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[12] This minimizes the release of vapors.
Protocol 3: Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before being disposed of as non-hazardous waste.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[11][13]
-
Collect Rinsate: Crucially, this rinsate must be collected and added to your hazardous liquid waste container, as it is now contaminated.[11][13]
-
Container Disposal: After triple rinsing and allowing it to air dry in a fume hood, deface or remove the original label. The clean, dry container can now be disposed of as regular laboratory glass or plastic.[7][13]
Protocol 4: Temporary Storage and Final Disposal
-
Satellite Accumulation Area (SAA): Store the labeled, sealed hazardous waste containers in a designated SAA within the laboratory.[9] This area must be under the control of the laboratory personnel and at or near the point of generation.
-
Secondary Containment: It is best practice to keep waste containers in a secondary containment bin to mitigate potential leaks or spills.[4]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup of the hazardous waste. They will partner with a licensed hazardous waste disposal company.
-
Final Disposal Method: The most common and effective disposal method for this type of halogenated organic compound is high-temperature incineration at a permitted hazardous waste facility.[9][14][15] This process ensures the complete destruction of the hazardous molecule.
Spill Management Procedures
In the event of a small spill contained within a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Don appropriate PPE, including safety goggles, a lab coat, and double nitrile gloves.[7]
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical absorbent pad.[7]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealable bag or container.
-
Label as Waste: Label the container as "Hazardous Waste" containing this compound and dispose of it with your solid chemical waste.[7]
-
Decontaminate: Wipe down the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.
For any large spill or a spill outside of a fume hood, evacuate the area and follow your institution's emergency procedures.
References
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
-
Laboratory Waste Management. (2024, December 2). Environmental Marketing Services. Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]
-
Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania, Environmental Health & Radiation Safety. Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]
-
EPA Hazardous Waste Management. (2024, April 29). Axonator. Retrieved from [Link]
-
Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved from [Link]
-
EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. (2019, March 15). Waste360. Retrieved from [Link]
-
How can I dispose phenol? (2015, January 9). ResearchGate. Retrieved from [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Halogenated Waste. (n.d.). University of Texas at Austin, Environmental Health and Safety. Retrieved from [Link]
-
Standard Operating Procedure: Phenol. (n.d.). University of New Mexico, Department of Chemistry. Retrieved from [Link]
-
Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. (2023). National Institutes of Health. Retrieved from [Link]
-
(PDF) Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. (2023, November 8). ResearchGate. Retrieved from [Link]
-
Chemical Waste Disposal Guidelines. (n.d.). Unknown Source. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University, Research Safety. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. acewaste.com.au [acewaste.com.au]
- 5. uakron.edu [uakron.edu]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. emsllcusa.com [emsllcusa.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. researchgate.net [researchgate.net]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Researcher's Guide to the Safe Handling of 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol
As a novel biphenyl compound, 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol presents unique handling challenges that demand a comprehensive safety strategy. This guide, grounded in established principles of laboratory safety and chemical hygiene, provides an in-depth operational plan for the use of Personal Protective Equipment (PPE), ensuring the well-being of researchers and the integrity of their work. While the supplier's Safety Data Sheet (SDS) classifies this compound as a skin, eye, and respiratory irritant, its structural similarity to other phenolic compounds warrants a higher level of precaution due to the potential for systemic toxicity upon exposure[1][2][3].
Hazard Assessment: Beyond the Label
The primary hazards associated with this compound are skin irritation, serious eye irritation, and respiratory irritation[3]. However, the broader class of phenolic compounds is known for its ability to be rapidly absorbed through the skin, potentially leading to systemic toxicity affecting the central nervous system, liver, and kidneys[1][4]. The presence of a halogen (fluoro group) also necessitates careful consideration of its disposal, as halogenated organic compounds require specific waste management protocols[5][6].
Due to these potential hazards, a multi-layered approach to personal protection is essential. This involves not only selecting the correct PPE but also understanding the rationale behind each choice and adhering to strict operational procedures.
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the recommended PPE, categorized by the level of protection provided.
| Protection Level | Personal Protective Equipment (PPE) | Rationale and Key Considerations |
| Primary Engineering Control | Certified Chemical Fume Hood | All handling of this compound, including weighing, solution preparation, and transfers, must be conducted in a fume hood to minimize inhalation of dust or vapors[4][7]. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Due to the risk of serious eye irritation, chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashes, such as during bulk transfers or when heating solutions[3][4]. |
| Hand Protection | Double Gloving: Inner Nitrile Glove, Outer Neoprene or Butyl Rubber Glove | Phenolic compounds can penetrate standard nitrile gloves. For incidental contact, thicker nitrile gloves (e.g., 8 mil) may suffice, but for extended handling or when working with solutions, double gloving with a chemical-resistant outer glove such as neoprene or butyl rubber is required[1][4]. Gloves should be changed frequently and immediately upon contamination[4]. |
| Body Protection | Flame-Resistant Laboratory Coat and Chemical-Resistant Apron | A fully buttoned, flame-resistant lab coat provides a primary barrier against skin contact. For procedures with a higher splash potential, a butyl rubber or neoprene apron worn over the lab coat is necessary to prevent chemical penetration[1][4]. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Shoes must fully cover the feet to protect against spills. |
Operational Plan: A Step-by-Step Guide to Safety
Adherence to a strict, step-by-step operational plan is critical to minimizing exposure risk. The following workflow should be implemented for all procedures involving this compound.
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all Materials: Gather all necessary chemicals, equipment, and waste containers before starting work to minimize movement in and out of the fume hood.
-
Inspect PPE: Check all PPE for signs of damage or degradation before use.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and a first-aid kit containing polyethylene glycol (PEG 300 or 400) for phenol exposure[1][7].
-
Footwear and Lab Coat: Don closed-toe shoes and a lab coat.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Apron: If required, don a chemical-resistant apron over the lab coat.
-
Outer Gloves: Put on the second, more robust pair of gloves (neoprene or butyl rubber).
-
Eye and Face Protection: Don chemical splash goggles, followed by a face shield if necessary.
The following diagram illustrates the critical steps for safely handling this compound within a laboratory setting.
Sources
- 1. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 2. oehs.tulane.edu [oehs.tulane.edu]
- 3. aksci.com [aksci.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. researchgate.net [researchgate.net]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
